molecular formula C5H9NO3S B595528 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 185423-66-9

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B595528
CAS No.: 185423-66-9
M. Wt: 163.191
InChI Key: RCADBPVEUXADKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3S and its molecular weight is 163.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-10(7,8)6-2-4-5(3-6)9-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCADBPVEUXADKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672840
Record name 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185423-66-9
Record name 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Abstract

This compound is a crucial heterocyclic scaffold in medicinal chemistry, recognized for its role as a key intermediate in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1] Its rigid, bicyclic structure serves as a valuable isostere for morpholine, offering unique physicochemical properties beneficial for drug design. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, starting from the readily available and inexpensive chiral precursor, trans-4-hydroxy-L-proline. We will elucidate the strategic rationale behind each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a robust and high-yield process. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous approach to obtaining this high-value molecule.

Introduction & Strategic Overview

Significance of the Bicyclic Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a prominent structural motif in a wide array of biologically active compounds, including natural products and pharmaceuticals.[2] The introduction of a methylsulfonyl (mesyl) group onto the nitrogen atom modulates the electronic and steric properties of the molecule, often enhancing its metabolic stability and binding affinity to biological targets. Specifically, the 6-oxa variant, which incorporates an epoxide ring, introduces a constrained, polar feature that can be pivotal for molecular recognition and pharmacological activity.[1] These bridged bicyclic structures are increasingly utilized as morpholine surrogates in drug discovery, prized for their conformational rigidity and potential to improve pharmacokinetic profiles.[3]

Retrosynthetic Analysis

The synthesis of the target compound, this compound, is best approached by dissecting the molecule into its key structural components. Our retrosynthetic strategy hinges on a robust and stereocontrolled construction of the core bicyclic ether system, followed by the installation of the methylsulfonyl group.

The proposed pathway begins with the chiral pool starting material, trans-4-hydroxy-L-proline, which establishes the absolute stereochemistry of the final product. The core 6-oxa-3-azabicyclo[3.1.0]hexane skeleton is forged through a key intramolecular Williamson ether synthesis. The final step is a straightforward N-sulfonylation.

G target This compound inter1 6-Oxa-3-azabicyclo[3.1.0]hexane (Free Amine Intermediate) target->inter1 N-Sulfonylation inter2 N-Protected Bicyclic Ether (e.g., N-Cbz) inter1->inter2 N-Deprotection inter3 N-Protected Hydroxy Tosylate/ Mesylate Precursor inter2->inter3 Intramolecular Williamson Ether Synthesis start trans-4-Hydroxy-L-proline inter3->start Protection, Esterification, Reduction & Activation

Caption: Retrosynthetic analysis of the target molecule.

Elucidation of the Synthetic Pathway

The forward synthesis is designed as a multi-step sequence that is both efficient and scalable. The choice of protecting groups and reagents at each stage is critical for maximizing yield and minimizing side reactions. An improved synthesis method starting from trans-4-hydroxy-L-proline has been developed, achieving an overall yield of 70% in six steps.[3]

Overall Synthetic Workflow

The diagram below outlines the sequential transformation from the starting material to the final product.

G start 1. N-Protection (Cbz-Cl) step2 2. Esterification (MeOH, SOCl₂) start->step2 step3 3. Hydroxyl Activation (TsCl, Pyridine) step2->step3 step4 4. Ester Reduction (LiBH₄) step3->step4 step5 5. Intramolecular Cyclization (NaOMe) step4->step5 step6 6. N-Deprotection (H₂, Pd/C) step5->step6 final 7. N-Sulfonylation (MsCl, Et₃N) step6->final

Caption: Forward synthesis workflow diagram.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for each key transformation. The causality behind reagent and condition selection is explained to provide a deeper understanding of the process.

Step 1: N-Protection of trans-4-Hydroxy-L-proline
  • Objective: To protect the secondary amine to prevent it from interfering in subsequent reactions.

  • Protocol:

    • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 2M NaOH solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Acidify the mixture with concentrated HCl to pH ~2, resulting in the precipitation of the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N-Cbz-trans-4-hydroxy-L-proline.

  • Expertise & Causality: The benzyloxycarbonyl (Cbz) group is selected for its robustness under the varied conditions of the subsequent steps (esterification, reduction, cyclization). It is readily cleaved under mild hydrogenolysis conditions, which will not affect the newly formed bicyclic ether linkage.[3] The basic conditions of the Schotten-Baumann reaction ensure the proline nitrogen remains deprotonated and nucleophilic.

Step 2 & 3: Esterification and Hydroxyl Activation
  • Objective: Convert the carboxylic acid to a methyl ester for the subsequent reduction and activate the hydroxyl group as a tosylate leaving group.

  • Protocol:

    • Suspend the N-Cbz protected proline (1.0 eq) in methanol.

    • Cool to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. Dissolve the crude methyl ester in pyridine.

    • Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

    • Stir the reaction at 5 °C for 48-60 hours.

    • Perform an aqueous workup, extracting with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield the tosylated product.

  • Expertise & Causality: Esterification with SOCl₂ in methanol is a classic and efficient method. Activating the secondary alcohol as a tosylate is crucial. Tosylate is an excellent leaving group, facilitating the key intramolecular nucleophilic substitution in the cyclization step. Pyridine serves as both the solvent and the base to neutralize the HCl generated.[3]

Step 4 & 5: Reduction and Intramolecular Cyclization
  • Objective: Reduce the methyl ester to a primary alcohol and then perform the key ring-closing reaction to form the bicyclic ether.

  • Protocol:

    • Dissolve the tosylated intermediate (1.0 eq) in an anhydrous ether solvent like 1,2-dimethoxyethane.

    • Cool to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction carefully with water and perform an aqueous workup to isolate the crude alcohol.

    • Dissolve the crude alcohol in dry methanol and add sodium methoxide (NaOMe, 1.5 eq).

    • Reflux the mixture for 2-4 hours.

    • Remove the solvent under vacuum, add saturated Na₂CO₃ solution, and extract with an organic solvent. The combined organic layers are dried and concentrated to yield the N-Cbz protected 6-oxa-3-azabicyclo[3.1.0]hexane.[3]

  • Expertise & Causality: LiBH₄ is a suitable reducing agent for converting the ester to an alcohol in the presence of the tosylate. The subsequent cyclization is a classic intramolecular Williamson ether synthesis. The strong base (NaOMe) deprotonates the primary alcohol, forming an alkoxide that acts as an intramolecular nucleophile, displacing the tosylate group to form the strained but stable bicyclic ether ring.[3]

Step 6 & 7: Deprotection and N-Sulfonylation
  • Objective: Remove the Cbz protecting group and install the final methylsulfonyl group.

  • Protocol:

    • Dissolve the N-Cbz bicyclic ether (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (Pd/C, ~5 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the deprotection is complete (monitored by TLC).

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the crude free amine in dichloromethane and cool to 0 °C.

    • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[4]

    • Stir at 0 °C for 1 hour, then warm to room temperature.

    • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the final product, this compound.

  • Expertise & Causality: Catalytic hydrogenation is the standard method for Cbz deprotection, yielding the free amine cleanly. The final sulfonylation uses methanesulfonyl chloride as the sulfonyl source.[4] Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction to completion without competing with the amine nucleophile.[5]

Data Summary & Characterization

The efficiency of this synthetic pathway is summarized below. Yields are representative and may vary based on scale and purification techniques.

StepTransformationKey ReagentsTypical YieldReference
1N-ProtectionCbz-Cl, NaOH>90%[3]
2EsterificationMeOH, SOCl₂~98%[3]
3O-TosylationTsCl, Pyridine~94%[3]
4ReductionLiBH₄~93%[3]
5CyclizationNaOMe~90%[3]
6N-DeprotectionH₂, Pd/CQuantitative[3]
7N-SulfonylationMsCl, Et₃NHigh[4]
Overall - - ~70% [3]

Characterization: The identity and purity of the final product (CAS 185423-66-9, Formula: C₅H₉NO₃S, Mol. Weight: 163.19 g/mol ) should be confirmed using standard analytical techniques.[6]

  • ¹H NMR: To confirm the proton environment of the bicyclic structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.

Conclusion

This guide details a robust, high-yield, and stereoselective pathway for the synthesis of this compound. By leveraging the chiral precursor trans-4-hydroxy-L-proline, the synthesis proceeds through a logical sequence of protection, functional group manipulation, and a key intramolecular cyclization. The provided protocols and mechanistic insights serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the reliable production of this important molecular scaffold for further investigation and application in novel therapeutic agents.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 25(4), 625-627.
  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6153-6157.
  • Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane. (1971). Journal of Medicinal Chemistry, 14(4), 288-291.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters.
  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). Chemistry – A European Journal.
  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (n.d.). ResearchGate.
  • This compound. (n.d.). Synblock.
  • This compound. (n.d.). Chem-Impex.
  • Methanesulfonyl chloride. (n.d.). Wikipedia. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (2011). Synlett.
  • Epoxidation of Bicyclo[2.2.1]hept-5-ene-2,3-endo-and Exodicarboxylic Acid N-Arylimides. (2000). Russian Journal of Organic Chemistry, 36(11), 1635-1638.

Sources

Spectroscopic Elucidation of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The core structure, a fused aziridine-epoxide bicyclic system, presents a unique spectroscopic challenge and opportunity. The inherent ring strain and the presence of a sulfonyl group significantly influence the chemical environment of the constituent atoms, leading to characteristic spectral signatures. Understanding these features is paramount for scientists working on the synthesis and application of this and similar molecular scaffolds in medicinal chemistry and materials science.

Molecular Structure and Key Features

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a saturated bicyclic compound with a molecular formula of C₅H₉NO₃S and a molecular weight of 163.19 g/mol .[1] Its structure comprises a pyrrolidine ring fused with an epoxide and an aziridine ring, with a methylsulfonyl group attached to the nitrogen atom. This arrangement results in a rigid, strained framework that is of significant interest in synthetic and medicinal chemistry.

Figure 1: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the connectivity and chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. Spectra would be acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds would be employed. For ¹³C NMR, a proton-decoupled sequence would be used to obtain singlets for each carbon, with a wider spectral width to encompass the expected chemical shift range.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic system and the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, oxygen, and sulfonyl group, as well as the anisotropic effects of the rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CH₃ (sulfonyl)3.0 - 3.2singlet-
H-1, H-53.3 - 3.5multiplet
H-2, H-4 (exo)3.6 - 3.8multiplet
H-2, H-4 (endo)3.1 - 3.3multiplet

Interpretation:

  • Methyl Protons (CH₃): A sharp singlet integrating to three protons is anticipated for the methyl group of the methylsulfonyl moiety, likely in the range of 3.0-3.2 ppm. The downfield shift is due to the strong deshielding effect of the adjacent sulfonyl group.

  • Epoxide Protons (H-1, H-5): The protons on the epoxide ring are expected to be in a cis-configuration and will appear as a multiplet in the 3.3-3.5 ppm region. Their chemical shift is influenced by the ring strain and the adjacent oxygen atom.

  • Aziridine Ring Protons (H-2, H-4): The methylene protons on the aziridine ring (positions 2 and 4) are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as two separate multiplets. The protons in the exo position are likely to be more deshielded and appear further downfield (3.6-3.8 ppm) compared to the endo protons (3.1-3.3 ppm) due to the influence of the sulfonyl group.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (sulfonyl)40 - 45
C-1, C-550 - 55
C-2, C-445 - 50

Interpretation:

  • Methyl Carbon (CH₃): The carbon of the methylsulfonyl group is expected to resonate around 40-45 ppm.

  • Epoxide Carbons (C-1, C-5): The carbons of the epoxide ring are in a strained environment and are deshielded by the oxygen atom, leading to a predicted chemical shift in the 50-55 ppm range.

  • Aziridine Ring Carbons (C-2, C-4): These carbons are adjacent to the nitrogen atom and are expected to appear in the 45-50 ppm region. The electron-withdrawing sulfonyl group will contribute to their downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the solid or liquid sample would be placed directly on the diamond crystal of an ATR-FTIR spectrometer. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2950-3050C-H stretch (aliphatic)Medium
~1350-1300S=O stretch (asymmetric)Strong
~1160-1120S=O stretch (symmetric)Strong
~1250C-N stretchMedium
~850Epoxide ring C-O stretchMedium

Interpretation:

The most characteristic feature in the IR spectrum will be the strong absorption bands corresponding to the sulfonyl group. The asymmetric and symmetric S=O stretching vibrations are expected to appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of aliphatic C-H stretches will be observed in the 2950-3050 cm⁻¹ region. The C-N bond of the aziridine and the C-O bond of the epoxide will also give rise to characteristic bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into an ESI mass spectrometer. The analysis would be performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data
m/z (predicted) Ion
164.0376[M+H]⁺
186.0195[M+Na]⁺
181.0641[M+NH₄]⁺

Data predicted by PubChem.[2]

Interpretation:

The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 164.0376. Adducts with sodium [M+Na]⁺ (m/z 186.0195) and ammonium [M+NH₄]⁺ (m/z 181.0641) may also be observed, depending on the solvent and additives used. High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition of the molecular ion, providing a highly accurate mass measurement that matches the calculated exact mass of C₅H₉NO₃S.

MS_Fragmentation M [M+H]⁺ m/z = 164 frag1 Loss of SO₂CH₃ [M+H - 79]⁺ m/z = 85 M->frag1 - •SO₂CH₃ frag2 Loss of CH₃ [M+H - 15]⁺ m/z = 149 M->frag2 - •CH₃ frag3 Loss of SO₂ [M+H - 64]⁺ m/z = 100 M->frag3 - SO₂

Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a foundational understanding of the expected spectroscopic data, highlighting the key features that arise from its unique and complex structure. While the data presented is based on predictions and analysis of analogous compounds, it offers a robust framework for researchers to interpret their experimental findings. The synthesis and characterization of such novel heterocyclic systems are crucial for the advancement of drug discovery and materials science, and a thorough understanding of their spectroscopic properties is an indispensable part of this endeavor.

References

  • PubChem. This compound. [Link]

Sources

A Prospective Guide to the Crystal Structure Analysis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, prospective framework for the single-crystal X-ray diffraction analysis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. While a public crystal structure of this specific molecule is not yet available, this document outlines the scientific rationale, experimental design, and analytical workflow required to achieve this goal. It is intended for researchers, medicinal chemists, and drug development professionals who recognize the strategic value of understanding the three-dimensional architecture of novel bioactive scaffolds.

Strategic Imperative: Why This Crystal Structure Matters

The 3-azabicyclo[3.1.0]hexane core is a conformationally rigid scaffold increasingly recognized for its utility in medicinal chemistry. Its constrained bicyclic nature allows for precise positioning of substituents in three-dimensional space, a critical feature for optimizing interactions with biological targets. Derivatives of this scaffold have shown promise as dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor modulators.[1][2]

The addition of a methylsulfonyl group introduces a sulfonamide moiety, a cornerstone of pharmaceutical design.[3][4] Sulfonamides are present in a vast array of drugs, from antimicrobials to diuretics and anticancer agents, valued for their ability to act as hydrogen bond donors and acceptors and to engage in specific, high-affinity interactions with enzyme active sites.[5][6][7]

Determining the crystal structure of this compound would provide invaluable data for:

  • Structure-Based Drug Design: An exact 3D model would serve as a foundational building block for computational chemists to design next-generation inhibitors with improved potency and selectivity.

  • Conformational Analysis: Precisely defining the ring puckering and the orientation of the methylsulfonyl group is crucial for understanding its steric and electronic influence.

  • Intermolecular Interaction Mapping: Identifying how these molecules pack in a crystalline solid reveals their preferred non-covalent interactions, offering clues for designing compounds with optimal solid-state properties like solubility and stability.

This guide, therefore, presents a self-validating protocol, explaining not just how to perform the analysis, but why each step is critical for achieving an unambiguous and high-resolution structural solution.

Experimental Blueprint: From Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a suitable single crystal. This section outlines a validated, logical pathway to achieve this.

Proposed Synthesis Pathway

A reliable synthesis is paramount. A plausible and efficient route starts with the commercially available N-Boc-3-pyrroline, proceeding through an epoxidation and subsequent deprotection/sulfonylation sequence.

Synthesis_Workflow A N-Boc-3-pyrroline B 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane A->B m-CPBA DCM, rt, 12h C 6-Oxa-3-azabicyclo[3.1.0]hexane B->C TFA or HCl in Dioxane D This compound C->D MsCl, Et3N DCM, 0°C to rt

Caption: Proposed synthetic workflow for the target compound.

Protocol Details:

  • Epoxidation: N-Boc-3-pyrroline is dissolved in dichloromethane (DCM) and treated with meta-chloroperoxybenzoic acid (m-CPBA) at room temperature for approximately 12 hours to yield 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.[8]

  • Deprotection: The resulting Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc group and yield the free secondary amine, 6-oxa-3-azabicyclo[3.1.0]hexane.

  • Sulfonylation: The crude amine is dissolved in DCM, cooled to 0°C, and treated with triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is allowed to warm to room temperature to yield the final product, this compound.[9] The product must be purified to >98% purity, typically by column chromatography, as verified by NMR and LC-MS.

Crystallization Strategy: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. An ideal crystal should be 30-300 microns in size, well-formed, and free of defects. Given the polarity of the target molecule (presence of sulfonyl and ether groups), a systematic screening of crystallization conditions is the most logical approach.

Table 1: Recommended Crystallization Screening Methods

MethodDescriptionRationale & Causality
Slow Evaporation A near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like DCM/methanol) is left in a loosely covered vial. The solvent evaporates slowly, gradually increasing the concentration to the point of nucleation and crystal growth.[10]This is the simplest method and often effective for moderately soluble compounds. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal to prevent rapid precipitation.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.[11]This technique offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals. It is particularly useful for highly soluble compounds.
Antisolvent Addition A solution of the compound is slowly layered with a less dense, miscible anti-solvent. Crystals form at the interface where the local supersaturation is highest.This method is rapid but can sometimes lead to smaller or less ordered crystals if the addition is not sufficiently slow and controlled.

Self-Validating Protocol: The success of crystallization is validated by the outcome: the formation of clear, well-defined single crystals. If initial attempts yield amorphous powder or microcrystals, the parameters (solvent system, temperature, concentration) must be systematically varied.

The Core Analysis: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining its three-dimensional structure can begin. This involves a standardized yet highly technical workflow.[12]

XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Direct Methods / Patterson) C->D E Structure Refinement (Least-Squares Fitting) D->E F Structure Validation & CIF Generation E->F E->F Refined Model

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a cryoloop and placed on a goniometer head in the X-ray diffractometer.[13] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.7107 Å, or Cu Kα, λ = 1.5418 Å).[14] The crystal is rotated through a series of angles, and the diffraction pattern—a series of spots of varying intensity—is recorded on an area detector.[12] A full sphere of data is collected to ensure completeness.

  • Data Reduction: The raw diffraction images are processed. The intensities of the reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This step yields a list of unique reflections (h, k, l) and their corresponding intensities (I) and standard uncertainties (σ(I)).

  • Structure Solution: The space group and unit cell dimensions are determined from the diffraction pattern. The initial positions of the atoms are then determined using computational methods like "direct methods," which use statistical relationships between the phases of the reflections.[12] This provides an initial, approximate model of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm.[14] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. This agreement is monitored by the R-factor; a value below 5% (R1 < 0.05) is indicative of a well-refined structure.

  • Validation and Finalization: The final structure is validated using software like CHECKCIF to ensure its chemical and geometric sensibility. The final atomic coordinates, bond lengths, angles, and other crystallographic data are compiled into a Crystallographic Information File (CIF).

Anticipated Structural Insights and Data Presentation

Based on known chemical principles and related structures, we can predict the key structural features that a successful analysis of this compound would reveal.

Table 2: Predicted Crystallographic and Key Geometric Parameters

ParameterPredicted Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules.
Space Group P2₁/c or P-1Common centrosymmetric space groups for chiral (racemic) or achiral molecules.
Unit Cell Volume (V) 800 - 1200 ųEstimated based on a typical packing density for a molecule of this size (C₅H₉NO₃S, MW: 163.19 g/mol ).[9]
S-N Bond Length 1.62 - 1.65 ÅTypical for N-S bonds in sulfonamides. This parameter reflects the strength and nature of the sulfonamide linkage.
S=O Bond Length 1.42 - 1.45 ÅCharacteristic of the double bond character in the sulfonyl group.
C-N-S Bond Angle 115 - 120°This angle dictates the orientation of the sulfonyl group relative to the bicyclic core.
Ring Conformation Envelope or TwistedThe five-membered ring of the bicyclic system will adopt a non-planar conformation. The precise puckering parameters are key outputs of the analysis.

The analysis would also reveal critical details about intermolecular interactions. It is highly probable that the sulfonamide oxygens and the ether oxygen will act as hydrogen bond acceptors, potentially interacting with weak C-H donors from neighboring molecules to form a complex 3D network. These interactions are fundamental to the crystal packing and the material's bulk properties.

Conclusion: From Hypothesis to High-Impact Data

This guide presents a rigorous, scientifically grounded pathway for the complete crystal structure determination of this compound. By following this comprehensive workflow—from rational synthesis and systematic crystallization to meticulous data collection and refinement—researchers can obtain a high-resolution, three-dimensional model of this medicinally important scaffold. The resulting structural data will be authoritative, providing a critical foundation for future drug design efforts and advancing our understanding of this key molecular architecture.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • X-ray crystallography. In Wikipedia. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • Chemical crystallisation. SPT Labtech. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Advanced Materials. [Link]

  • Med.chem sulfonamides. (2016). SlideShare. [Link]

  • Sulfonamide (medicine). In Wikipedia. [Link]

  • Crystallization of small molecules. (n.d.). ICMAB. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2018). ResearchGate. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. [Link]

  • Frank, K. E., et al. (2005). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. Organic Letters. [Link]

  • Synthesis by Elimination. (n.d.). Science of Synthesis. [Link]

  • Process for the preparation of intermediates useful for making (2s,5r)-7-oxo-n-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. (2020).
  • Wang, T., et al. (2007). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3-Azabicyclo(3.1.0)hexane. (n.d.). PubChem. [Link]

  • Construction of the 3‐azabicyclo[3.1.0]hexane scaffold from acyclic and cyclic precursors. (2020). ResearchGate. [Link]

Sources

Discovery and history of 3-azabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 3-Azabicyclo[3.1.0]hexane Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 3-azabicyclo[3.1.0]hexane core, a privileged scaffold in modern medicinal chemistry. We will journey through its discovery in natural products, chart the evolution of its synthetic methodologies, and examine its critical role in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and field-proven insights behind them.

Introduction: The Rise of a Privileged Scaffold

The 3-azabicyclo[3.1.0]hexane framework, characterized by a fused cyclopropane and pyrrolidine ring system, represents a quintessential example of a "privileged scaffold" in drug discovery. Its rigid, three-dimensional architecture offers a distinct advantage over more flexible structures by pre-organizing substituents into a well-defined orientation, which can significantly enhance binding affinity and selectivity for biological targets. This conformational constraint minimizes the entropic penalty upon binding to a protein, a key thermodynamic principle leveraged by medicinal chemists.

Often employed as a conformationally restricted isostere for the ubiquitous piperidine motif, the 3-azabicyclo[3.1.0]hexane core has been incorporated into a wide array of biologically active molecules, ranging from central nervous system (CNS) agents to anti-infectives and metabolic disease therapies.[1][2] Its journey from a curiosity found in nature to a cornerstone of synthetic libraries is a testament to the synergy between natural product chemistry, synthetic innovation, and pharmaceutical science.

Historical Context and Early Milestones

The story of the 3-azabicyclo[3.1.0]hexane scaffold begins, as it often does in chemistry, with nature. The core is found in natural products such as the ergot alkaloid cycloclavine and the antibiotic indolizomycin.[3] These complex molecules provided the initial inspiration and validation for the scaffold's biological relevance. Early synthetic efforts were often challenging, but the unique biological properties observed, such as the ability of certain derivatives to sterilize male anthers in plants, spurred further investigation.[4]

A pivotal moment for the scaffold's entry into medicinal chemistry occurred in the early 1980s, with a publication in the Journal of Medicinal Chemistry describing 1-aryl-3-azabicyclo[3.1.0]hexanes as a novel class of non-narcotic analgesics. This work illuminated the potential of these rigid structures as CNS-active agents and triggered a wave of interest from the pharmaceutical industry, as evidenced by patents for their synthesis and application appearing around the same period.[4]

The Synthetic Toolkit: Mastering the Bicyclic Core

The construction of the strained 3-azabicyclo[3.1.0]hexane system requires elegant and precise synthetic strategies. Over the decades, the chemist's toolkit has expanded dramatically, moving from challenging, low-yield reactions to highly efficient, stereoselective, and scalable processes.

Cyclopropanation: The Direct Approach

The most intuitive and widely used method for forging the bicyclic core is the cyclopropanation of a pyrroline precursor.

The Causality Behind the Choice: This strategy is powerful because it builds the key cyclopropane ring onto a readily available five-membered heterocycle. The choice of catalyst is paramount, as it governs the efficiency and, critically, the stereochemical outcome of the reaction.

Dirhodium(II)-Catalyzed Cyclopropanation: The reaction of an N-protected 2,5-dihydropyrrole with a diazo compound, such as ethyl diazoacetate (EDA), catalyzed by a dirhodium(II) complex, is the benchmark method.[2] The dirhodium catalyst facilitates the decomposition of the diazo compound to generate a rhodium-carbene intermediate, which then undergoes cyclopropanation with the alkene of the dihydropyrrole.

  • Field-Proven Insight (Trustworthiness): Early protocols were plagued by the need for high catalyst loadings (1–7 mol%) and often produced mixtures of exo and endo diastereomers with low yields.[2] The critical breakthrough was the development of highly active dirhodium(II) catalysts, such as Rh₂(esp)₂, which enable the reaction to proceed with catalyst loadings as low as 0.005 mol%.[2][5] This not only improves the economic and environmental profile of the synthesis but also simplifies purification. Furthermore, by carefully selecting the rhodium catalyst and the subsequent hydrolysis conditions (e.g., base-catalyzed epimerization), chemists can now selectively access either the exo or endo isomer with high diastereoselectivity, often without the need for chromatography.[2]

rhodium_cyclopropanation EDA Ethyl Diazoacetate (N2CHCO2Et) Carbene Rh(II)-Carbene Intermediate EDA->Carbene - N₂ Rh_cat Rh₂(L)₄ Catalyst Rh_cat->Carbene Product 3-Azabicyclo[3.1.0]hexane (exo/endo mixture) Carbene->Product Cyclopropanation Pyrroline N-Boc-2,5-dihydropyrrole Pyrroline->Product

Mechanism of Rh(II)-catalyzed cyclopropanation.

Experimental Protocol: Stereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate [2]

  • Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(OAc)₄ (0.01 mol%) in dichloromethane (DCM), add a solution of ethyl diazoacetate (1.1 equiv) in DCM via syringe pump over 4 hours at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until consumption of the starting pyrroline.

  • Workup: Concentrate the reaction mixture in vacuo. The resulting residue contains a mixture of exo and endo cyclopropanated products.

  • Selective Hydrolysis & Epimerization: Dissolve the crude mixture in methanol and add a solution of potassium hydroxide (2.0 equiv) in water. Stir at room temperature for 12 hours. This step hydrolyzes the ester and selectively epimerizes the endo-acid to the thermodynamically more stable exo-acid.

  • Isolation: Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the pure exo-acid, typically without requiring chromatographic purification.

The [3+2] Cycloaddition Pathway

An alternative and powerful strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a cyclopropene.[6]

The Causality Behind the Choice: This method is exceptionally valuable for constructing complex, spiro-fused 3-azabicyclo[3.1.0]hexane systems. The reaction forms two new carbon-carbon bonds and establishes the bicyclic core in a single, highly convergent step. The key is the controlled generation of the transient azomethine ylide dipole, which readily reacts with the strained cyclopropene dipolarophile.

  • Expertise & Authoritative Grounding: A significant advancement in this area was the development of the first asymmetric 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes, achieved using a chiral Cu(I)/Ph-Phosferrox catalytic system.[6] This breakthrough provided enantioselective access to the scaffold, a critical capability for developing chiral drug candidates.

cycloaddition_workflow cluster_reactants Reactants cluster_reaction Reaction AminoAcid α-Amino Acid YlideGen In situ Azomethine Ylide Generation AminoAcid->YlideGen Carbonyl Carbonyl Compound Carbonyl->YlideGen Cyclopropene Cyclopropene Cycloadd [3+2] Cycloaddition Cyclopropene->Cycloadd YlideGen->Cycloadd Azomethine Ylide Product Spiro-fused 3-Azabicyclo[3.1.0]hexane Cycloadd->Product

Workflow for [3+2] cycloaddition synthesis.
Modern Functionalization: Decorating the Core

The ability to synthesize the core is only half the battle. Modern drug discovery relies on the rapid generation of analogues for structure-activity relationship (SAR) studies. Late-stage functionalization techniques are therefore indispensable.

  • Transannular C–H Arylation: This powerful method allows for the direct coupling of an aryl group to the C1 bridgehead position of the scaffold.[7] It bypasses the need for pre-functionalized starting materials and enables the modification of the core at a late stage, which is highly advantageous for library synthesis.

  • Suzuki–Miyaura and Chan–Evans–Lam Couplings: These cross-coupling reactions, particularly when applied to tertiary trifluoroborate salts derived from the scaffold, provide a modular and expedient route to 1-heteroaryl-3-azabicyclo[3.1.0]hexanes.[8] This is crucial as heteroaromatic moieties are prevalent in many drug molecules.

library_synthesis cluster_buildingblocks Building Blocks Core Common Core (3-ABH) Reaction Late-Stage Functionalization (e.g., C-H Arylation) Core->Reaction Library Diverse Analogue Library Reaction->Library Aryl1 Aryl-X (R1) Aryl1->Reaction Aryl2 Aryl-X (R2) Aryl2->Reaction ArylN Aryl-X (Rn) ArylN->Reaction

Logic of parallel library synthesis.

Role in Drug Discovery: A Scaffold for Success

The rigid 3-azabicyclo[3.1.0]hexane core orients key pharmacophores in precise three-dimensional space, making it an ideal building block for potent and selective drugs.[2][5] Its applications span a remarkable range of therapeutic areas.

Compound Class/Example Biological Target Therapeutic Indication Reference(s)
Bicifadine, Centanafadine, AmitifadineSerotonin, Norepinephrine, Dopamine Transporters (SERT, NET, DAT)Analgesia, ADHD, Depression[3]
TrovafloxacinDNA gyrase / Topoisomerase IVBroad-spectrum antibiotic[3]
(CP-866,087 Analogs)μ-Opioid ReceptorPruritus (itching)[1][9]
Adozelesin (analogue)DNA Alkylating AgentAnticancer[3]
(Unnamed Derivatives)Dipeptidyl Peptidase-IV (DPP-IV)Type 2 Diabetes[10]
(Unnamed Derivatives)Orexin ReceptorsSleep/Eating Disorders[11][12]
(Unnamed Derivatives)Dopamine D3 ReceptorSubstance Abuse, CNS Disorders[13]

Case Study: Rational Design of μ-Opioid Receptor Ligands

The development of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands for the treatment of pruritus provides an excellent example of rational drug design.[9]

  • Initial Hypothesis: The rigid scaffold could be used to mimic the conformation of known opioid ligands, potentially leading to novel, achiral compounds with high affinity.

  • Experimental Choices & SAR:

    • Lead Identification: A lead structure was identified with modest μ-opioid receptor binding affinity.

    • Systematic Modification: Researchers systematically explored substitutions at various positions of the bicyclic core and its N-substituent.

    • Key Finding: It was discovered that specific aromatic substitutions on an N-phenethyl moiety dramatically increased binding affinity.

    • Optimization: Fine-tuning of these aromatic substituents and the linker length led to compounds with picomolar (pM) binding affinity and high selectivity for the μ-receptor over the δ and κ subtypes.[9]

This work exemplifies the power of the scaffold. By holding the pharmacophoric elements in an optimal, low-energy conformation for receptor binding, chemists were able to achieve remarkable potency and selectivity.

Conclusion and Future Outlook

The 3-azabicyclo[3.1.0]hexane core has evolved from a natural product fragment into a validated, privileged scaffold in drug discovery. Its history is marked by continuous innovation in synthetic chemistry, which has unlocked efficient and stereoselective access to this valuable architecture. The rigidity and well-defined three-dimensional structure of the scaffold continue to provide solutions to long-standing challenges in medicinal chemistry, particularly in the design of potent and selective ligands for complex targets.

Future directions will likely focus on the development of new catalytic methods for even more efficient and diverse functionalization of the core. Its application in emerging fields such as fragment-based drug discovery and the design of chemical probes is poised to expand, ensuring that the 3-azabicyclo[3.1.0]hexane story is far from over.

References

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]

  • Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Semantic Scholar. [Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health. [Link]

  • Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Thieme. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. International Carbene and Nitrene Consortium. [Link]

  • Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. PubMed. [Link]

  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Royal Society of Chemistry. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]

  • Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • 3-aza-bicyclo[3.1.0]hexane derivatives.
  • Pharmacological Profile of N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-5-chloro-N-[(S)-(2-fluorophenyl)(thien-2-yl)methyl]-1H-indole-2-carboxamide, a Novel Orexin Receptor Antagonist. Semantic Scholar. [https://www.semanticscholar.org/paper/Pharmacological-Profile-of-N-%5B(1R%2C-5S%2C-a-Novel-Nagahara-Saitoh/d051512d5d7426a8603632f1f00885f81f9b3195]([Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES.
  • 3-AZABICYCLO(3.1.0)HEXANE DERIVATIVES AS OPIOID RECEPTOR ANTAGONISTS. European Patent Office. [Link]

  • Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2. Sciforum. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ProQuest. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. ResearchGate. [Link]

  • Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Semantic Scholar. [Link]

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. ACS Publications. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane 4a1. ResearchGate. [Link]

  • Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. NCUR. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. Semantic Scholar. [Link]

  • 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. ACS Publications. [Link]

Sources

The Rising Therapeutic Potential of Azabicyclo[3.1.0]hexane Scaffolds: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane framework, a conformationally constrained bicyclic structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional architecture provides a rigid backbone for the precise orientation of functional groups, enabling potent and selective interactions with a diverse array of biological targets. This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and key experimental methodologies for evaluating novel azabicyclo[3.1.0]hexane compounds, providing a vital resource for researchers engaged in the discovery and development of next-generation therapeutics.

The Azabicyclo[3.1.0]hexane Core: A Gateway to Diverse Bioactivity

The inherent structural rigidity of the azabicyclo[3.1.0]hexane core, an isostere of the piperidine motif, is a key determinant of its pharmacological promiscuity. This fixed conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the fused cyclopropane ring introduces a unique spatial arrangement of substituents that can be exploited to achieve high selectivity for specific receptor subtypes or enzyme isoforms. The versatility of this scaffold is underscored by its presence in a wide range of biologically active molecules, from natural products to synthetic pharmaceuticals.[1]

Crafting the Core: Synthetic Strategies for Azabicyclo[3.1.0]hexane Derivatives

A variety of synthetic routes have been developed to construct the azabicyclo[3.1.0]hexane skeleton, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent diversity. A prevalent and powerful method involves the [3+2] cycloaddition of azomethine ylides with cyclopropene dipolarophiles.[2] This approach allows for the rapid assembly of the bicyclic core with good control over stereochemistry.

Another widely employed strategy is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[3] This method provides a practical and scalable route to a broad spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity.[3] More recent advancements include photochemical decomposition of CHF2-pyrazolines, offering a mild and efficient pathway to novel fluorinated analogues.[1] The choice of synthetic strategy is paramount as it dictates the accessible chemical space and the feasibility of generating diverse libraries for biological screening.

A Spectrum of Biological Activities: From Oncology to Neuroscience

The therapeutic potential of azabicyclo[3.1.0]hexane derivatives spans a remarkable range of disease areas, a testament to the scaffold's ability to interact with a multitude of biological targets.

Anticancer and Antiproliferative Activity

A significant body of research has highlighted the potent anticancer properties of azabicyclo[3.1.0]hexane compounds. Spiro-fused derivatives, in particular, have demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines, including leukemia (K562, Jurkat), cervical carcinoma (HeLa), melanoma (Sk-mel-2), and breast cancer (MCF-7).[4][5]

Mechanism of Action: The antitumor effects of these compounds are often multifaceted. Studies have shown that they can induce significant perturbations in the cell cycle, leading to an accumulation of cells in the G0/G1 or SubG1 phases.[5][6] Furthermore, some derivatives have been shown to impact the mitochondrial membrane potential, a key event in the induction of apoptosis.[7][8] Confocal microscopy studies have revealed that these compounds can disrupt the actin cytoskeleton, leading to the disappearance of stress fibers and a reduction in filopodia-like protrusions, thereby impairing cell motility and invasion.[4][6]

Modulation of Central Nervous System Targets

The rigid nature of the azabicyclo[3.1.0]hexane scaffold makes it an ideal platform for designing ligands that can selectively target receptors and transporters in the central nervous system.

  • Opioid Receptors: Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective μ opioid receptor antagonists.[9] These compounds have shown promise in preclinical models for the treatment of conditions such as pruritus.[9] The structure-activity relationship (SAR) studies in this area have provided valuable insights into the key structural features required for high-affinity binding and functional antagonism.[9]

  • Metabotropic Glutamate Receptors (mGluRs): The azabicyclo[3.1.0]hexane framework has been successfully incorporated into modulators of mGluRs. For instance, novel derivatives have been identified as positive allosteric modulators of mGluR2, a target for the treatment of neurological and psychiatric disorders associated with glutamate dysfunction, including anxiety and schizophrenia.[10] Conversely, other analogues have been designed as antagonists of mGlu2/3 receptors for the potential treatment of depression.[11]

  • Monoamine Transporters: Certain 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives act as triple reuptake inhibitors, blocking the transport of dopamine, norepinephrine, and serotonin.[12][13][14] This pharmacological profile is of significant interest for the development of novel antidepressants with potentially improved efficacy and a faster onset of action.[13]

  • Nicotinic Acetylcholine Receptors (nAChRs): A notable success in this area is the discovery of SUVN-911, a 2-azabicyclo[3.1.0]hexane derivative that is a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine receptor.[15] This compound has advanced to clinical trials for the treatment of depression.[15]

  • Sigma Receptors: 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives have also been identified as high-affinity ligands for both σ1 and σ2 receptors, which are implicated in a variety of CNS functions and diseases.[16]

Antiviral and Antibacterial Activity

The versatility of the azabicyclo[3.1.0]hexane scaffold extends to infectious diseases.

  • Antiviral: The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a crucial component of the FDA-approved antiviral drug boceprevir and the investigational agent nirmatrelvir (a component of Paxlovid), which target the main protease (3CLpro) of SARS-CoV-2.[17][18] This highlights the critical role of this scaffold in the design of potent viral protease inhibitors.

  • Antibacterial: The natural product ficellomycin, which contains an azabicyclo[3.1.0]hexane core, exhibits activity against Gram-positive bacteria.[19] Its unique mechanism of action, potentially involving inhibition of cell wall synthesis, makes it an attractive starting point for the development of new antibiotics to combat drug-resistant strains.[19]

Other Therapeutic Areas

The biological activities of azabicyclo[3.1.0]hexane compounds are not limited to the aforementioned areas. They have also been investigated as:

  • Dipeptidyl Peptidase-IV (DPP-IV) inhibitors: For the treatment of type 2 diabetes.[20]

  • Anti-inflammatory agents. [4][7]

  • Histone deacetylase (HDAC) inhibitors. [2][21]

Experimental Workflow for Assessing Biological Activity

A systematic and robust experimental cascade is essential for the comprehensive evaluation of novel azabicyclo[3.1.0]hexane compounds. The specific assays employed will depend on the therapeutic target of interest.

General Cytotoxicity and Antiproliferative Screening

For compounds with potential anticancer activity, an initial assessment of cytotoxicity and antiproliferative effects is crucial.

Protocol: MTS Assay for Cell Proliferation

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

MTS_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells compound_treatment Treat with Azabicyclo[3.1.0]hexane Compound (Serial Dilution) seed_cells->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation add_mts Add MTS Reagent incubation->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_plate Measure Absorbance at 490 nm incubate_mts->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining antiproliferative activity using the MTS assay.

Mechanistic Cellular Assays

To elucidate the mechanism of action, a series of more detailed cellular assays are employed.

Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and SubG1).

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_fix Harvest and Fix Cells treat_cells->harvest_fix stain_dna Stain with Propidium Iodide harvest_fix->stain_dna flow_cytometry Analyze by Flow Cytometry stain_dna->flow_cytometry quantify_phases Quantify Cell Cycle Phases flow_cytometry->quantify_phases end End quantify_phases->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Target-Based Assays

For compounds designed to interact with a specific molecular target, biochemical or cell-based assays are essential to confirm this interaction and determine potency.

Protocol: Radioligand Binding Assay for Receptor Affinity

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand (e.g., by filtration).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound.

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor-Expressing Membranes start->prepare_membranes setup_assay Combine Membranes, Radioligand, and Test Compound prepare_membranes->setup_assay incubation Incubate to Equilibrium setup_assay->incubation separation Separate Bound and Unbound Ligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification data_analysis Calculate Ki quantification->data_analysis end End data_analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from these biological assays are critical for establishing a structure-activity relationship (SAR). By systematically modifying the substituents on the azabicyclo[3.1.0]hexane scaffold and observing the effects on biological activity, researchers can identify key pharmacophoric features and guide the optimization of lead compounds. For example, in the development of μ opioid receptor ligands, subtle changes to the lead structure resulted in compounds with picomolar binding affinity and high selectivity over other opioid receptor subtypes.[9]

Table 1: Representative Biological Activities of Azabicyclo[3.1.0]hexane Derivatives

Compound ClassBiological Target/ActivityExample IC50/KiReference
Spiro-oxindolesAntiproliferative (Jurkat cells)2-10 µM[4]
Phenyl-substitutedμ Opioid Receptor AntagonistPicomolar Ki[9]
Pyridinone derivativesmGluR2 Positive Allosteric ModulatorNot specified[10]
Dichlorophenyl-substitutedDopamine/Norepinephrine/Serotonin Reuptake InhibitorNot specified[12][13]
6,6-Dimethyl-carboxamidesSARS-CoV-2 3CLpro InhibitorSub-nanomolar Ki[18]
2-Cyanopyrrolidine hybridsDPP-IV InhibitorNot specified[20]
2-Azabicyclo[3.1.0]hexanesα4β2 nAChR Antagonist1.5 nM Ki[15]

Future Directions and Conclusion

The azabicyclo[3.1.0]hexane scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on exploring new regions of chemical space through innovative synthetic methodologies, including the development of enantioselective syntheses to access stereochemically pure compounds. Furthermore, a deeper understanding of the mechanisms of action of these compounds, particularly in the context of complex diseases like cancer and neurodegenerative disorders, will be crucial for their successful clinical translation. The proven track record of this versatile scaffold, coupled with advancements in chemical synthesis and biological screening, ensures that azabicyclo[3.1.0]hexane derivatives will remain at the forefront of drug discovery for years to come.

References

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Semantic Scholar. [Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. National Institutes of Health. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. National Institutes of Health. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Royal Society of Chemistry. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. National Center for Biotechnology Information. [Link]

  • Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. National Institutes of Health. [Link]

  • 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
  • (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Study of cytotoxicity of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles against tumor cell lines. Sciforum. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. National Institutes of Health. [Link]

  • The Triple Uptake Inhibitor (1R,5S)-(+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0] Hexane Hydrochloride (DOV 21947) Reduces Body Weight and Plasma Triglycerides in Rodent Models of Diet-Induced Obesity. National Institutes of Health. [Link]

  • In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. National Institutes of Health. [Link]

  • The Novel Triple Reuptake Inhibitor JZAD-IV-22 Exhibits an Antidepressant Pharmacological Profile without Locomotor Stimulant or Sensitization Properties. American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]

  • Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. National Institutes of Health. [Link]

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. National Institutes of Health. [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar. [Link]

  • Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. National Institutes of Health. [Link]

  • Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. The National Conference on Undergraduate Research. [Link]

Sources

An In-depth Technical Guide to 3-(Methylsulfonyl)-6-Oxa-3-Azabicyclo[3.1.0]hexane (CAS 185423-66-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)-6-Oxa-3-Azabicyclo[3.1.0]hexane, with CAS number 185423-66-9, is a unique heterocyclic compound featuring a bicyclic system that imparts significant conformational rigidity. This structural characteristic makes it a valuable building block in medicinal chemistry and drug discovery. The presence of a sulfonyl group suggests its role as a stable and polar moiety, potentially influencing the compound's solubility, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological significance, and applications in the development of novel therapeutics.

The 3-azabicyclo[3.1.0]hexane core is a prominent scaffold in a variety of biologically active molecules, including opioid receptor ligands, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and ketohexokinase inhibitors. The incorporation of the methylsulfonyl group at the 3-position is anticipated to modulate the electronic and steric properties of the parent bicyclic system, thereby influencing its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in predicting its behavior in biological systems.

PropertyValueSource
CAS Number 185423-66-9Synblock
Molecular Formula C₅H₉NO₃SSynblock
Molecular Weight 163.19 g/mol Synblock
IUPAC Name This compoundPubChem
SMILES CS(=O)(=O)N1CC2C(C1)O2PubChem
Predicted XlogP -1.0PubChem
Predicted Hydrogen Bond Donor Count 0PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted Rotatable Bond Count 1PubChem

Synthesis and Chemical Logic

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from methodologies used for analogous compounds, such as 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. A likely approach involves the epoxidation of a suitable pyrroline precursor, followed by nucleophilic opening of the epoxide and subsequent cyclization and sulfonylation.

A general synthetic strategy for related 3-azabicyclo[3.1.0]hexane derivatives often involves the cyclopropanation of maleimides with N-tosylhydrazones, catalyzed by transition metals like palladium. This highlights the importance of carefully chosen precursors and reaction conditions to achieve the desired bicyclic core.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound. This is a conceptual representation based on known chemical transformations for similar heterocyclic systems.

G cluster_0 Precursor Synthesis cluster_1 Bicyclic Core Formation cluster_2 Final Product Synthesis A Protected Pyrroline Derivative B Epoxidation (e.g., m-CPBA) A->B Reagent C Epoxidized Pyrrolidine B->C Intermediate D Deprotection C->D E Intramolecular Cyclization D->E Base F 6-Oxa-3-azabicyclo[3.1.0]hexane E->F Core Scaffold G Sulfonylation (Mesyl Chloride) F->G Reagent H This compound G->H Final Product

Conceptual synthetic workflow for the target compound.

Biological Significance and Mechanism of Action

While direct biological data for this compound is limited, the broader class of 3-azabicyclo[3.1.0]hexane derivatives has demonstrated significant pharmacological activity. The rigid bicyclic core serves as a constrained scaffold that can orient substituents in a precise manner for optimal interaction with biological targets.

Derivatives of this scaffold have been investigated for their activity as:

  • μ Opioid Receptor Ligands: The constrained nature of the bicyclic system has been exploited to design potent and selective ligands for the μ opioid receptor, with potential applications in treating conditions like pruritus.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The conformational rigidity of the 3-azabicyclo[3.1.0]hexane core has been utilized in the design of novel DPP-IV inhibitors for the treatment of type 2 diabetes.

  • Antitumor Agents: Certain spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have shown antiproliferative activity against various cancer cell lines.

The methylsulfonyl group is a key feature of the title compound. As a strong electron-withdrawing group and a hydrogen bond acceptor, it is expected to significantly influence the molecule's polarity, solubility, and binding affinity to target proteins. In drug design, sulfonyl groups are often incorporated to improve pharmacokinetic properties and to form specific interactions within a receptor's binding pocket.

Potential Signaling Pathway Involvement

Given the activity of related compounds as opioid receptor modulators, a hypothetical signaling pathway is depicted below. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 3-Azabicyclo[3.1.0]hexane Derivative Receptor μ Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Cellular_Response Leads to

Hypothetical signaling pathway for a μ opioid receptor ligand.

Experimental Protocols

While a specific experimental protocol for the biological evaluation of this compound is not available, a general workflow for assessing the activity of a novel compound as a receptor ligand is outlined below.

General Workflow for Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., μ opioid receptor)

  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for μ opioid receptor)

  • Test compound (this compound) at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the radioligand at a concentration typically near its Kd.

    • Prepare cell membrane homogenates in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • Test compound or vehicle (for total binding) or non-specific control.

      • Radioligand.

      • Cell membrane homogenate to initiate the reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

G A Prepare Reagents (Test Compound, Radioligand, Membranes) B Set up Assay Plate (Total, Non-specific, Test Compound wells) A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound/Free Ligand C->D E Wash Filters D->E F Add Scintillation Fluid E->F G Count Radioactivity F->G H Data Analysis (Calculate IC50 and Ki) G->H

Methodological & Application

Application Notes and Protocols for the N-Sulfonylation of 6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The 6-oxa-3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid, bridged heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Its unique three-dimensional structure makes it a valuable building block for introducing specific spatial arrangements into bioactive molecules. N-sulfonylation of the scaffold's secondary amine at the 3-position yields N-sulfonyl derivatives that are not only stable and crystalline but also serve as crucial intermediates for further functionalization or as final pharmacologically active compounds.[2][3] The sulfonyl group modulates the scaffold's physicochemical properties, such as solubility and reactivity, and provides a handle for creating diverse chemical libraries.[2] This document provides a comprehensive guide to the synthesis of the parent amine and detailed, field-proven protocols for its subsequent N-sulfonylation.

Synthetic Strategy Overview

The synthesis of N-sulfonylated 6-oxa-3-azabicyclo[3.1.0]hexane derivatives is typically achieved through a three-stage process. This strategy ensures high purity of the starting materials and efficient conversion in the final sulfonylation step.

  • Synthesis of Protected Precursor: The process begins with the synthesis of the bicyclic core, typically protected at the nitrogen atom to prevent side reactions. A common and efficient route involves the epoxidation of a protected pyrroline derivative, such as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline).[4]

  • Deprotection to Yield the Free Amine: The protecting group (e.g., Boc) is removed to liberate the secondary amine of the 6-oxa-3-azabicyclo[3.1.0]hexane core. This step is critical and must be carried out under conditions that do not compromise the strained bicyclic ring system.

  • N-Sulfonylation: The free amine is reacted with an appropriate sulfonyl chloride in the presence of a base to yield the final N-sulfonylated product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: N-Sulfonylation A N-Boc-3-pyrroline C 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane A->C Epoxidation B m-CPBA E 6-oxa-3-azabicyclo[3.1.0]hexane (as TFA salt) C->E Acidolysis D Trifluoroacetic Acid (TFA) H 3-(Arylsulfonyl)-6-oxa-3- azabicyclo[3.1.0]hexane E->H Sulfonylation F Ar-SO₂Cl G Base (e.g., TEA)

Detailed Experimental Protocols

Protocol 2.1: Synthesis of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Protected Precursor)

This protocol is adapted from established epoxidation procedures for N-protected pyrrolines.[4]

Materials:

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: m-CPBA is a highly reactive oxidant. Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, cool the mixture to 0 °C and quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ solution until a negative test result is obtained with peroxide test strips.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Causality: The NaHCO₃ wash removes the m-chlorobenzoic acid byproduct, while the brine wash helps to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is often obtained as a clear oil or white solid and is typically of sufficient purity (>95%) to be used in the next step without further purification.[4]

Protocol 2.2: Deprotection of the Boc Group

Materials:

  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O)

  • Rotary evaporator

Procedure:

  • Dissolve the crude product from Protocol 2.1 (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release the free amine, isobutylene, and CO₂. The reaction is exothermic and generates gas.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of 6-oxa-3-azabicyclo[3.1.0]hexane. It can be used directly in the next step or triturated with cold diethyl ether to precipitate it as a solid, which can then be filtered and dried.

Protocol 2.3: N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

This is a general and robust protocol for the sulfonylation of secondary amines.

Materials:

  • 6-oxa-3-azabicyclo[3.1.0]hexane TFA salt

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend the 6-oxa-3-azabicyclo[3.1.0]hexane TFA salt (1.0 eq) in anhydrous DCM (approx. 0.3 M) in a flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add triethylamine (TEA, 2.5-3.0 eq) dropwise. The first equivalent neutralizes the TFA salt, and the subsequent amount acts as the base for the sulfonylation reaction. Stir for 10 minutes.

    • Causality: A non-nucleophilic organic base is required to scavenge the HCl generated during the reaction. This drives the equilibrium towards the product and prevents the protonation and deactivation of the starting amine.

  • In a separate container, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), water, saturated NaHCO₃ (to remove any remaining acidic species), and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane.[5][6]

Reaction Mechanism and Scientific Insights

The core of the N-sulfonylation protocol is a classic nucleophilic substitution reaction. The lone pair of electrons on the secondary nitrogen of the 6-oxa-3-azabicyclo[3.1.0]hexane attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to form the stable sulfonamide product. The HCl byproduct is neutralized in situ by the base (e.g., triethylamine).

// Reactants Amine [label="R₂NH"]; SulfonylCl [label=<

O || Ar-S-Cl || O

]; Base [label="Base (Et₃N)"];

// Intermediate Intermediate [label=<

O- | Ar-S-Cl || O | N+HR₂

, shape=box, style=dashed];

// Products Product [label=<

O || Ar-S-NR₂ || O

]; Salt [label="Et₃NH+Cl-"];

// Arrows Amine -> SulfonylCl [label="Nucleophilic Attack", color="#EA4335"]; SulfonylCl -> Intermediate [label="Formation of\nTetrahedral Intermediate"]; Intermediate -> Product [label="Collapse & Cl⁻ Elimination"]; Base -> Salt [style=invis]; Product -> Salt [style=invis]; } .enddot Diagram 2: N-Sulfonylation Reaction Mechanism.

Data Summary: Reagent Scope and Conditions

The N-sulfonylation protocol is versatile and can be applied using various sulfonyl chlorides to generate a range of derivatives. The choice of base and solvent can be optimized for specific substrates.

Sulfonylating AgentBaseSolventTypical Temp.Expected YieldProduct Name
p-Toluenesulfonyl chlorideTriethylamineDCM0 °C to RT75-90%3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane[5]
Benzenesulfonyl chloridePyridineDCM0 °C to RT70-85%3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane[2]
Methanesulfonyl chlorideDIEATHF0 °C to RT80-95%3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
2-Naphthalenesulfonyl ClTriethylamineDCM0 °C to RT70-85%3-(Naphthalen-2-ylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Yields are representative estimates based on standard sulfonylation reactions and may vary.

Conclusion

The protocols outlined provide a reliable and reproducible pathway for the synthesis of N-sulfonylated 6-oxa-3-azabicyclo[3.1.0]hexane derivatives. The three-stage strategy, involving precursor synthesis, deprotection, and final sulfonylation, ensures high-purity products. Understanding the causality behind each step—from controlled addition of reagents to the crucial role of the base in the final step—is key to successful execution. These sulfonamides are valuable molecular scaffolds for academic research and industrial drug discovery programs, offering a unique combination of conformational rigidity and chemical stability.

References

  • ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane.
  • MDPI. (n.d.). Reaction of Prop-2-ynylsulfonium Salts and Sulfonyl- protected β. Molecules.
  • Benchchem. (n.d.). Benzyl 6-oxa-3-azabicyclo[3.1.
  • Chem-Impex. (n.d.). 3-(phénylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Beilstein Journals. (n.d.). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety.
  • ResearchGate. (n.d.). Synthesis of chiral oxa- and azabicyclo[3.1.0]hexanes.
  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry.
  • Chem-Impex. (n.d.). 3-(Phenylsulfonyl)-6-Oxa-3-Azabicyclo[3.1.0]Hexane. Retrieved from [Link]

  • Google Patents. (n.d.). ZA200601964B - Preparation of 3-azabicyclo [3.1.0.
  • ACS Publications. (n.d.). Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Azabicyclo[3.1.0]hexane Scaffolds in Modern Drug Discovery

The 3-azabicyclo[3.1.0]hexane motif is a conformationally restricted piperidine analog that has garnered significant attention from the medicinal chemistry community. Its rigid, three-dimensional structure is a key feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] The unique stereochemical arrangement of this scaffold allows for precise orientation of substituents, enabling enhanced binding affinity and selectivity to biological targets. Consequently, derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent antagonists for opioid receptors, among other therapeutic applications.[3] The development of robust and efficient synthetic methodologies to access these valuable building blocks is, therefore, a critical endeavor in the advancement of drug discovery programs.[4]

Palladium-catalyzed cyclopropanation has emerged as a powerful and versatile strategy for the construction of the 3-azabicyclo[3.1.0]hexane core. These methods often exhibit high levels of diastereoselectivity and, with the use of chiral ligands, can afford enantiomerically enriched products. This guide provides an in-depth overview of palladium-catalyzed methodologies for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, detailing the underlying reaction mechanisms and providing field-proven experimental protocols for their practical implementation.

Mechanistic Insights: The Palladium Catalytic Cycle in Cyclopropanation

The palladium-catalyzed cyclopropanation of alkenes generally proceeds through a catalytic cycle involving a palladium carbene intermediate. While the exact mechanism can vary depending on the specific carbene precursor and reaction conditions, a generally accepted pathway for the reaction of an alkene with a diazo compound (a common carbene source) is depicted below.

Computational studies, specifically Density Functional Theory (DFT), have provided significant insights into the mechanism, suggesting that the active catalytic species is a Pd(0) complex.[5][6] The catalytic cycle is initiated by the coordination of the diazo compound to the Pd(0) center, followed by the rate-determining elimination of dinitrogen to form a palladium carbene intermediate. This highly reactive species then undergoes a concerted addition to the alkene, forming the cyclopropane ring and regenerating the Pd(0) catalyst.[7] The nature of the ligands coordinated to the palladium center plays a crucial role in modulating the reactivity and selectivity of the catalyst.[8][9]

Palladium-Catalyzed Cyclopropanation Pd(0) Catalyst Pd(0) Catalyst Pd(0)-Alkene Complex Pd(0)-Alkene Complex Pd(0) Catalyst->Pd(0)-Alkene Complex Alkene Coordination Alkene Substrate Alkene Substrate Diazo Compound (R2CN2) Diazo Compound (R2CN2) Pd-Carbene Intermediate Pd-Carbene Intermediate Diazo Compound (R2CN2)->Pd-Carbene Intermediate N2 N2 Product (Cyclopropane) Product (Cyclopropane) Product (Cyclopropane)->Pd(0) Catalyst Catalyst Regeneration Pd(0)-Alkene Complex->Pd-Carbene Intermediate Diazo Compound Coordination & N2 Elimination Pd-Carbene Intermediate->N2 Rate-determining step Palladacyclobutane Intermediate Palladacyclobutane Intermediate Pd-Carbene Intermediate->Palladacyclobutane Intermediate Carbene Addition Palladacyclobutane Intermediate->Product (Cyclopropane) Reductive Elimination Workflow_Protocol_1 cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add_Maleimide Add Maleimide (1.0 equiv) Start->Add_Maleimide Add_Tosylhydrazone Add N-Tosylhydrazone (1.2 equiv) Add_Maleimide->Add_Tosylhydrazone Add_Catalyst Add Pd(OAc)2 (5 mol%) Add_Tosylhydrazone->Add_Catalyst Add_Ligand Add PPh3 (10 mol%) Add_Catalyst->Add_Ligand Add_Base Add K2CO3 (2.0 equiv) Add_Ligand->Add_Base Add_Solvent Add Dioxane Add_Base->Add_Solvent Heat_Reaction Heat to 100 °C Add_Solvent->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Cool_Reaction Cool to Room Temperature Monitor_TLC->Cool_Reaction Filter_Mixture Filter through Celite Cool_Reaction->Filter_Mixture Concentrate Concentrate in vacuo Filter_Mixture->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Product Purify->End

Caption: General workflow for the synthesis of 3-azabicyclo[3.1.0]hexanes via Protocol 1.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the maleimide (1.0 equiv.), N-tosylhydrazone (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dioxane as the solvent. The typical concentration is 0.1 M with respect to the maleimide.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative. [3] Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ as the precatalyst and PPh₃ as the ligand is a robust and commercially available system that has proven effective for this transformation. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: Potassium carbonate is used to facilitate the in situ generation of the diazo compound from the N-tosylhydrazone.

  • Solvent and Temperature: Dioxane is a suitable high-boiling solvent for this reaction, which requires elevated temperatures to promote the decomposition of the tosylhydrazone and drive the catalytic cycle.

Protocol 2: Asymmetric Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes

This elegant one-pot procedure allows for the construction of chiral 3-azabicyclo[3.1.0]hexanes with the formation of multiple C-C bonds, two rings, and two adjacent quaternary stereocenters. [10]The reaction proceeds with excellent regio- and enantioselectivity.

Step-by-Step Procedure:

  • To a dry Schlenk tube, add the 1,6-enyne (1.0 equiv.), palladium(II) trifluoroacetate (Pd(TFA)₂, 10 mol%), and the chiral ligand (e.g., a derivative of (R)-BINAP, 12 mol%).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the desired nucleophile (e.g., methanol, 2.0 equiv.) and a suitable solvent (e.g., toluene).

  • Pressurize the tube with carbon monoxide (CO, 1 atm).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring by TLC or LC-MS.

  • Upon completion, carefully vent the CO pressure in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [10] Rationale for Experimental Choices:

  • Catalyst and Ligand: The use of a chiral palladium catalyst is essential for achieving high enantioselectivity. The choice of the specific chiral ligand is critical and often requires screening to optimize for a given substrate.

  • Carbon Monoxide: CO serves as a reactant in the carbonylation step, leading to the incorporation of a carbonyl group into the final product.

  • Nucleophile: The external nucleophile (e.g., alcohol, amine) is incorporated into the product, allowing for further diversification of the 3-azabicyclo[3.1.0]hexane scaffold. [10]

Data Summary: A Comparative Overview

The following table summarizes representative results for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives using the described palladium-catalyzed methods.

EntrySubstrate (Maleimide)Carbene Precursor (Tosylhydrazone)Yield (%)Diastereomeric Ratio (exo:endo)Reference
1N-PhenylmaleimideBenzaldehyde N-tosylhydrazone92>20:1[3]
2N-MethylmaleimideAcetophenone N-tosylhydrazone85>20:1[3]
3N-BenzylmaleimideCyclohexanone N-tosylhydrazone88>20:1[3]
EntrySubstrate (1,6-Enyne)Chiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
1N-Tosyl-N-(2-ethynylallyl)aniline(R)-BINAP derivative8595[10]
2N-Tosyl-N-(2-ethynylallyl)benzylamine(R)-DTBM-SEGPHOS9098[10]

Conclusion and Future Outlook

Palladium-catalyzed cyclopropanation reactions represent a highly effective and versatile approach for the synthesis of medicinally relevant 3-azabicyclo[3.1.0]hexane derivatives. The methodologies presented herein offer practical and scalable routes to these valuable scaffolds with excellent control over stereochemistry. The continued development of novel catalyst systems, particularly those employing earth-abundant metals, and the expansion of the substrate scope will undoubtedly further enhance the utility of this powerful synthetic strategy in the years to come.

References

  • [No authors listed]. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Vertex AI Search.
  • [No authors listed]. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • [No authors listed]. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐ene 62 via palladium‐catalyzed... ResearchGate.
  • [No authors listed]. (n.d.). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. ACS Publications - American Chemical Society.
  • [No authors listed]. (2003). Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. PubMed.
  • [No authors listed]. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
  • [No authors listed]. (n.d.). Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH2N2: A DFT Study. Journal of the American Chemical Society.
  • [No authors listed]. (n.d.). Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation. The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
  • [No authors listed]. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters - ACS Publications.
  • [No authors listed]. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • [No authors listed]. (n.d.). Pd0 mechanism of palladium-catalyzed cyclopropanation of alkenes by CH2N2: a DFT study. PubMed.
  • [No authors listed]. (n.d.). Enantioselective Palladium-Catalyzed Carbozincation of Cyclopropenes. Organic Letters.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • [No authors listed]. (n.d.). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC - NIH.
  • [No authors listed]. (2023). Pd-Catalyzed Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes for the Construction of Chiral 3-Azabicyclo[3.1.0]hexanes. PubMed.
  • [No authors listed]. (n.d.). Palladium(0)-Catalyzed Stereoselective Cyclization of Allenenes: Divergent Synthesis of Pyrrolidines and 3-Azabicyclo[3.1.0]hexanes from Single Allenenes. The Journal of Organic Chemistry.
  • [No authors listed]. (2015). Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. NIH.
  • [No authors listed]. (2019). 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts.
  • [No authors listed]. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
  • [No authors listed]. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • [No authors listed]. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing.
  • [No authors listed]. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.

Sources

Application Notes and Protocols for Agrochemical Formulations Containing 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists working with the novel active ingredient, 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This document outlines the compound's physicochemical properties, a proposed mechanism of action based on its structural moieties, and detailed protocols for the preparation of various agrochemical formulations. Furthermore, standardized methodologies for evaluating the biological efficacy of these formulations against key agricultural pests are presented, alongside robust analytical techniques for quality control and residue analysis. This guide is intended to serve as a foundational resource to facilitate the research and development of next-generation crop protection solutions.

Introduction to this compound

The compound this compound is a unique heterocyclic molecule showing potential for development as a novel agrochemical active ingredient. Its bicyclic structure, incorporating both a sulfonyl group and an oxabicyclo hexane moiety, suggests a complex interaction with biological targets, potentially leading to a new mode of action for insect control. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The introduction of a methylsulfonyl group can significantly influence the molecule's polarity, metabolic stability, and target-binding affinity.[2]

This document serves as a practical guide for the formulation, application, and evaluation of this promising compound in an agricultural context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active ingredient is fundamental for developing stable and effective agrochemical formulations.

PropertyValueSource
CAS Number 185423-66-9Synblock Inc.
Molecular Formula C₅H₉NO₃SSynblock Inc.
Molecular Weight 163.19 g/mol Synblock Inc.
Appearance White to off-white solid (predicted)Inferred
Solubility Predicted to have moderate solubility in polar organic solvents and low solubility in water.Inferred from structure
Melting Point Not availableN/A
Boiling Point Not availableN/A
Vapor Pressure Not availableN/A

Proposed Mechanism of Action

While the specific molecular target of this compound has not been empirically determined in publicly available literature, its chemical structure allows for a scientifically reasoned hypothesis regarding its potential mode of action. The presence of the sulfonyl group is a key feature in several classes of insecticides.[2] For instance, sulfonamides have demonstrated insecticidal activity. It is plausible that this compound interferes with a critical physiological or biochemical pathway in target pests.

A hypothetical mechanism of action could involve the inhibition of a vital enzyme system. The sulfonyl group may act as a mimic of a natural substrate or an allosteric modulator of an enzyme crucial for nerve function or energy metabolism.

Caption: Hypothesized Mechanism of Action

Agrochemical Formulation Protocols

The choice of formulation is critical for the effective delivery of the active ingredient to the target pest. Based on the predicted physicochemical properties of this compound, the following formulation types are recommended for initial development.

Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for active ingredients with good solubility in organic solvents.[3][4][5]

Protocol for a 20% EC Formulation:

  • Solvent Selection: In a series of glass vials, dissolve a known weight of this compound in various water-immiscible organic solvents (e.g., aromatic hydrocarbons like Solvesso™ 100, or methylated seed oils) to determine the optimal solvent with the highest solubility.

  • Emulsifier Screening: Prepare a 20% (w/v) solution of the active ingredient in the chosen solvent. To this solution, add different emulsifier blends (e.g., a combination of a non-ionic surfactant like an alcohol ethoxylate and an anionic surfactant like a calcium dodecylbenzenesulfonate) at varying concentrations (typically 5-10% w/v).

  • Emulsion Stability Test: To 1 mL of the prepared concentrate, add 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and allow it to stand. Observe the emulsion stability (creaming, sedimentation, or separation) at 30 minutes, 1 hour, and 2 hours. A stable emulsion will appear milky and homogenous.

  • Optimization: Refine the solvent-to-emulsifier ratio to achieve a stable emulsion that meets industry standards.

Caption: EC Formulation Workflow

Suspension Concentrate (SC) Formulation

For active ingredients with low water solubility, an SC formulation is a suitable alternative.[6][7][8]

Protocol for a 40% SC Formulation:

  • Milling: Create a slurry of the active ingredient (40% w/w), a wetting agent (2-5% w/w), a dispersing agent (3-7% w/w), and water. Mill the slurry using a bead mill to achieve a particle size of less than 5 microns.

  • Thickening and Stabilization: To the milled slurry, add a rheology modifier (e.g., xanthan gum, 0.2-0.5% w/w) and an antifreeze agent (e.g., propylene glycol, 5-10% w/w) under constant agitation.

  • Quality Control: Measure the viscosity, particle size distribution, and suspensibility of the final formulation. Suspensibility should be tested by diluting the SC in standard hard water and measuring the amount of active ingredient that remains in suspension after 30 minutes.

Caption: SC Formulation Workflow

Wettable Powder (WP) Formulation

WP formulations are a solid alternative where the active ingredient is mixed with inert carriers and wetting agents.[2][9][10][11]

Protocol for a 50% WP Formulation:

  • Blending: In a suitable blender, mix the active ingredient (50% w/w), a wetting agent (e.g., sodium lauryl sulfate, 2-5% w/w), a dispersing agent (e.g., lignosulfonate, 5-10% w/w), and an inert carrier (e.g., kaolin clay or silica) to make up the remaining volume.

  • Milling: Air-mill the blended powder to a fine, homogenous particle size.

  • Wettability and Suspensibility Testing: Test the wettability by measuring the time it takes for a known amount of the powder to become completely wet when added to water. Evaluate suspensibility as described for the SC formulation.

Caption: General Bioassay Workflow

Analytical Methods

Accurate and sensitive analytical methods are crucial for quality control of the formulated products and for residue analysis in environmental and crop samples.

Quality Control: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC with UV detection is a standard method for quantifying the active ingredient in a formulation.

Protocol:

  • Standard Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the formulation and dissolve it in the same solvent as the standards to a known volume.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Quantification: Inject the standards and the sample solution. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the active ingredient in the sample from the calibration curve.

Residue Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and selectivity for detecting trace levels of the active ingredient in complex matrices like soil, water, and plant tissues. [12][13][14][15] Protocol:

  • Extraction:

    • Soil: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.

    • Water: Solid-phase extraction (SPE) using a suitable sorbent.

    • Plant Material: Acetonitrile extraction followed by cleanup steps to remove interfering co-extractives.

  • LC-MS/MS Conditions:

    • LC: Similar to HPLC conditions but optimized for separation of the analyte from matrix components.

    • MS/MS: Use electrospray ionization (ESI) in positive or negative mode. Optimize the precursor ion and product ions for selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.

  • Quantification: Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.

Environmental Fate and Ecotoxicology Considerations

The environmental fate and ecotoxicological profile of a new active ingredient are critical for its registration and safe use. Heterocyclic compounds are widely used in agriculture, and their environmental behavior is an area of active research. [7][11]The sulfonyl group may influence the compound's persistence and mobility in soil and water. Preliminary assessments should include studies on:

  • Soil Adsorption/Desorption: To determine the potential for leaching.

  • Hydrolysis and Photolysis: To assess abiotic degradation pathways.

  • Biodegradation in Soil and Water: To understand its persistence in the environment.

  • Toxicity to Non-Target Organisms: Including aquatic organisms (e.g., Daphnia magna), earthworms, and beneficial insects like honeybees.

Conclusion

This compound represents a promising scaffold for the development of new insecticidal products. The protocols and guidelines presented in this document provide a solid foundation for researchers to formulate, test, and analyze this compound. Further research into its precise mode of action, spectrum of activity, and environmental safety will be crucial for its successful development as a commercial agrochemical.

References

  • Purdue University Extension. (n.d.). Pesticides and Formulation Technology. Retrieved from [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5038.
  • Washington State University. (n.d.). Formulations. WSU Production Guide. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2021). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Journal of Molecular Structure, 1244, 130953.
  • PNW Insect Management Handbook. (n.d.). Formulations and Concentrations. Oregon State University. Retrieved from [Link]

  • Scribd. (n.d.). Wettable Powder Specifications Guide. Retrieved from [Link]

  • Baaloudj, O., et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(2), 148.
  • Syngenta PMP. (2019, November 5). How to Mix Dry-Formulation Pest Control Insecticides [Video]. YouTube. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1216-1222.
  • IRAC. (n.d.). Aphids. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography. International Journal of Environmental Analytical Chemistry, 101(12), 2145-2159.
  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • ResearchGate. (2023). Bioassay Techniques in Entomological Research. Retrieved from [Link]

  • Oxford Academic. (2017). Laboratory Bioassay of Insecticide Efficacy for Soybean Aphid (Aphis glycines Matsumura), 2015. Arthropod Management Tests, 42(1), tsx042.
  • YouTube. (2012, April 4). Predatory Mite Bioassays [Video]. YouTube. [Link]

  • SciSpace. (2023). Bioassay Techniques in Entomological Research. Retrieved from [Link]

  • IRAC. (n.d.). Aphids. Retrieved from [Link]

  • Institute for Pesticide Formulation Technology. (n.d.). Suspension Concentrate(SC/ Fowable). Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • SBR International. (n.d.). Suspension Concentrate (SC) Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic key steps involved suspension concentrate formulation and its application. Retrieved from [Link]

  • Google Patents. (n.d.). EP4003015A1 - Emulsifiable concentrate formulations and their uses.
  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
  • Agro Chemicals. (n.d.). Formulation. Retrieved from [Link]

  • USGS Publications Warehouse. (2024).
  • ResearchGate. (2018). Analytical Methods for Pesticides and Herbicides. Retrieved from [Link]

  • ResearchGate. (2020). Detection of Pesticide Residues in Soil, Water, and Food. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005037790A1 - Preparation of 3-azabicyclo [3.1.0] hexane derivatives.
  • Google Patents. (n.d.). US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
  • Google Patents. (n.d.). EP3994990A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
  • Google Patents. (n.d.). EP0358494A1 - Emulsifiable concentrate of a pesticide.
  • Indian Patent Office. (n.d.). ANNEXURE- II LIST OF GRANTED PATENTS BY INDIAN PATENT OFFICE TO FOREIGN APPLICANTS DURING 2007-08 TO 2009-10.

Sources

Application Notes and Protocols for the Development of Polymers with 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Monomer for Advanced Polymeric Materials

The pursuit of novel polymers with tailored properties for biomedical and advanced material applications is a cornerstone of modern polymer chemistry. In this context, 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane emerges as a monomer of significant interest. Its unique bicyclic structure, incorporating a strained oxirane ring, a sulfonyl group, and a tertiary amine, suggests the potential for creating polymers with a distinct combination of properties. This monomer is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs, hinting at the potential biocompatibility of its corresponding polymer.[1] The presence of the methylsulfonyl group can impart desirable characteristics such as thermal stability and altered hydrophilicity to the resulting polymer.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and characterization of polymers derived from this compound. While specific literature on the polymerization of this exact monomer is nascent, this guide presents a scientifically grounded, proposed methodology based on established principles of cationic ring-opening polymerization (CROP) of analogous heterocyclic monomers.[3][4]

Monomer Profile:

PropertyValue
Chemical Name This compound
CAS Number 185423-66-9
Molecular Formula C₅H₉NO₃S
Molecular Weight 163.19 g/mol
Structure (See Figure 1)

Part 1: Proposed Synthesis of this compound Monomer

Experimental Protocol: Monomer Synthesis

Materials:

  • N-tert-butoxycarbonyl-3-pyrroline (N-Boc-3-pyrroline)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (Na₂SO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Epoxidation:

    • Dissolve N-Boc-3-pyrroline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12 hours.

    • Quench the reaction by adding a saturated solution of Na₂SO₃.

    • Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.

  • Deprotection:

    • Dissolve the crude product from the previous step in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure.

  • Sulfonylation:

    • Dissolve the crude amine salt from the deprotection step in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (TEA) (3 equivalents) to neutralize the salt and act as a base.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) to the solution.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Part 2: Proposed Cationic Ring-Opening Polymerization (CROP)

The strained oxirane ring in the this compound monomer makes it a prime candidate for cationic ring-opening polymerization (CROP). The polymerization is anticipated to proceed via the cleavage of the C-O bonds of the epoxide.

Mechanism of Polymerization

The proposed mechanism involves three key stages: initiation, propagation, and termination. A suitable cationic initiator will attack the oxygen atom of the oxirane ring, leading to the formation of a tertiary oxonium ion. This active species is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., BF₃·OEt₂) M Monomer I->M Attack on oxirane oxygen IM Initiator-Monomer Complex M->IM Formation of active center P_n Growing Polymer Chain (Pn) IM->P_n M2 Monomer P_n->M2 Nucleophilic attack by monomer P_n1 Propagated Chain (Pn+1) M2->P_n1 Chain elongation P_n_active Active Polymer Chain P_n1->P_n_active T Terminating Agent (e.g., H₂O) P_n_active->T Reaction with terminating agent P_n_inactive Inactive Polymer T->P_n_inactive Chain termination

Caption: Proposed workflow for the cationic ring-opening polymerization.

Detailed Polymerization Protocol

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Methanol (for termination)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Monomer and Solvent Preparation:

    • Dry the monomer under vacuum to remove any residual moisture.

    • Use freshly distilled, anhydrous DCM as the solvent.

  • Polymerization Setup:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of argon or nitrogen.

    • Dissolve the desired amount of monomer in anhydrous DCM to achieve the target concentration (e.g., 1 M).

    • Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or room temperature). A lower temperature is often preferred to control the polymerization and minimize side reactions.

  • Initiation:

    • Prepare a stock solution of the initiator, BF₃·OEt₂, in anhydrous DCM.

    • Rapidly inject the required amount of the initiator solution into the stirring monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.

  • Propagation:

    • Allow the polymerization to proceed for a predetermined time (e.g., 1 to 24 hours), which can be optimized to achieve the desired conversion and molecular weight.

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

Experimental Parameters for Optimization:

ParameterRange to ExploreRationale
Monomer:Initiator Ratio 50:1 to 500:1Controls the target molecular weight of the polymer.
Reaction Temperature -20 °C to 25 °CAffects the rate of polymerization and the occurrence of side reactions.
Reaction Time 1 to 48 hoursDetermines the final monomer conversion and polymer yield.
Solvent Dichloromethane, Chloroform, TolueneThe polarity of the solvent can influence the polymerization kinetics.

Part 3: Characterization of the Resulting Polymer

Thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and properties.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: To confirm the polymer structure by identifying the characteristic peaks of the repeating unit and to calculate the number-average molecular weight (Mₙ) by end-group analysis.[7][8][9]

  • ¹³C NMR: To further verify the polymer structure by observing the chemical shifts of the carbon atoms in the polymer backbone and side chains.

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is a powerful technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[10][11]

G cluster_workflow Polymer Characterization Workflow Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR Structural Verification GPC Gel Permeation Chromatography (GPC) Polymer->GPC Molecular Weight & PDI DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Thermal Transitions (Tg) TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability

Caption: A typical workflow for polymer characterization.

Thermal Properties
  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. The presence of the sulfonyl group is expected to enhance thermal stability.[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer, which provides insight into its amorphous or semi-crystalline nature.

Part 4: Potential Applications in Research and Drug Development

The unique structure of poly(this compound) suggests several promising applications, particularly in the biomedical field.

  • Drug Delivery: The anticipated hydrophilicity and potential biocompatibility of the polymer make it a candidate for drug delivery systems.[12][13][14] The polymer backbone could be functionalized to conjugate drugs, and the resulting polymer-drug conjugates could exhibit improved solubility and pharmacokinetic profiles.

  • Biomaterials and Tissue Engineering: Hydrogels derived from this polymer could serve as scaffolds for tissue engineering due to their potential to mimic the extracellular matrix.[14][15] The sulfonyl groups may also influence cell adhesion and proliferation.

  • Specialty Coatings: The polymer's expected good thermal stability and adhesion properties could be beneficial for creating specialty coatings for medical devices or other advanced materials.

Conclusion

The development of polymers from this compound presents an exciting frontier in polymer science. The proposed protocols for monomer synthesis and polymerization via CROP provide a solid foundation for researchers to explore this novel class of materials. The anticipated properties of the resulting polymers, including potential biocompatibility, thermal stability, and hydrophilicity, open up a wide range of possibilities for their application in drug development, biomaterials science, and beyond. Further research is warranted to fully elucidate the structure-property relationships and unlock the full potential of these promising polymers.

References

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • MDPI. (2024). Preparation and Properties of Polyimide/Polysulfonamide/Polyethylene Glycol (PI/PSA/PEG) Hydrophobic Nanofibrous Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Cationic polymerization of aziridine to form branched.... Retrieved from [Link]

  • ACS Publications. (1973). Studies on the Ring-Opening Polymerization of Cyclic Ethers. Kinetics of Initiation Reaction by Triethyloxonium Tetrafluoroborate. Macromolecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Advanced biomedical hydrogels: molecular architecture and its impact on medical applications. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). The synthesis of mono- and bicyclic ethers via acid catalysed ring-opening cyclisation of tetrahydropyranyl ether derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Copolymer Structure and Properties of Aromatic Polysulfonamides. Retrieved from [Link]

  • ACS Publications. (2019). Linear Well-Defined Polyamines via Anionic Ring-Opening Polymerization of Activated Aziridines: From Mild Desulfonylation to Cell Transfection. ACS Macro Letters. Retrieved from [Link]

  • eScholarship.org. (2020). Design and Application of Functional Hydrophilic Polymers in Engineering and Biomedical Drug Delivery. Retrieved from [Link]

  • Google Patents. (n.d.). US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
  • National Center for Biotechnology Information. (2024). Preparation and Properties of Polyimide/Polysulfonamide/Polyethylene Glycol (PI/PSA/PEG) Hydrophobic Nanofibrous Membranes. PubMed. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). The cationic ring-opening polymerization of cyclic ethers. Retrieved from [Link]

  • MDPI. (2022). Hydrogels: Properties and Applications in Biomedicine. Retrieved from [Link]

  • ResearchGate. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. Retrieved from [Link]

  • ResearchGate. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • WIPO Patentscope. (2025). WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment. Retrieved from [Link]

  • (n.d.). Ring-Opening polymerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • ACS Publications. (2017). Organocatalyzed Anionic Ring-Opening Polymerizations of N-Sulfonyl Aziridines with Organic Superbases. ACS Macro Letters. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. Retrieved from [Link]

  • MDPI. (2022). Highly Conducting Surface-Silverized Aromatic Polysulfonamide (PSA) Fibers with Excellent Performance Prepared by Nano-Electroplating. Retrieved from [Link]

  • Semantic Scholar. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Retrieved from [Link]

  • ResearchGate. (2025). N-heterocyclic olefins catalyzed ring-opening polymerization of N-tosyl aziridines | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Organocatalytic sequential ring-opening polymerization of cyclic ester/epoxide and N-sulfonyl aziridine: metal-free and easy access to block copolymers. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 3-Azabicyclo[3.1.0]hexane Compounds as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 3-Azabicyclo[3.1.0]hexane Scaffold in Oncology

The relentless pursuit of novel chemical entities with potent and selective antitumor activity is a cornerstone of modern oncological research. Natural products have historically served as a rich wellspring of inspiration for anticancer drug development.[1][2][3] Within this landscape, the rigid, three-dimensional architecture of the 3-azabicyclo[3.1.0]hexane moiety has emerged as a privileged scaffold.[2][4] This structural motif is found in a variety of natural products and has been incorporated into numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, antibacterial, and notably, antitumor effects.[1][2]

The unique strained bicyclic system of these compounds offers a distinct topographical presentation for molecular interactions, potentially enabling high-affinity binding to biological targets that are challenging for more flexible molecules. This guide provides a comprehensive overview of the investigation of 3-azabicyclo[3.1.0]hexane derivatives as potential antitumor agents, detailing their synthesis, proposed mechanisms of action, and robust protocols for their evaluation.

Proposed Mechanisms of Antitumor Action

The antitumor effects of 3-azabicyclo[3.1.0]hexane derivatives appear to be multifaceted, often involving the induction of apoptosis, cell cycle disruption, and interference with cellular motility.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many 3-azabicyclo[3.1.0]hexane compounds exert their cytotoxic effects is through the induction of programmed cell death (apoptosis) and perturbation of the cell cycle.[4][5] Studies have demonstrated that treatment of various cancer cell lines with these compounds leads to a significant accumulation of cells in the SubG1 phase of the cell cycle, a hallmark of apoptosis.[4][5][6] Furthermore, arrest in the G0/G1 phase is also commonly observed, preventing cells from entering the DNA synthesis (S) phase and thus halting proliferation.[3][7][8] Some evidence also points to the potential involvement of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[4][6]

Disruption of the Actin Cytoskeleton and Inhibition of Cell Motility

The metastatic spread of cancer is a major cause of mortality and is dependent on the ability of tumor cells to migrate and invade surrounding tissues. This process is heavily reliant on the dynamic remodeling of the actin cytoskeleton. Several studies have compellingly shown that 3-azabicyclo[3.1.0]hexane derivatives can profoundly disrupt the actin cytoskeleton in cancer cells.[1][3][4][5] Treatment with these compounds leads to the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm.[1][3][4][5]

Moreover, a significant reduction in filopodia-like membrane protrusions has been observed.[1][3][4][7] These finger-like projections are crucial for cell migration and sensing the extracellular environment. By dismantling these critical cytoskeletal structures, 3-azabicyclo[3.1.0]hexane compounds can effectively inhibit cancer cell motility, as demonstrated in scratch test assays where treated cells fail to migrate and close the wound.[1][2] This suggests a potential role for these compounds in not only killing tumor cells but also in preventing metastasis.

Diagram of Proposed Cellular Mechanisms

Antitumor_Mechanisms_of_3_Azabicyclo_3_1_0_hexane_Compounds Compound 3-Azabicyclo[3.1.0]hexane Compound CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Actin Actin Cytoskeleton (Stress Fibers, Filopodia) Compound->Actin Disrupts G0G1_Arrest G0/G1 Phase Arrest CellCycle->G0G1_Arrest SubG1_Accumulation SubG1 Accumulation (Apoptotic Cells) Apoptosis->SubG1_Accumulation Disruption Cytoskeleton Disruption Actin->Disruption Proliferation Tumor Cell Proliferation G0G1_Arrest->Proliferation Inhibits SubG1_Accumulation->Proliferation Inhibits ReducedMotility Reduced Cell Motility & Metastatic Potential Disruption->ReducedMotility Metastasis Metastasis ReducedMotility->Metastasis Inhibits

Caption: Proposed mechanisms of antitumor action for 3-azabicyclo[3.1.0]hexane compounds.

Enzyme Inhibition

Beyond the broader cellular effects, specific 3-azabicyclo[3.1.0]hexane derivatives have been designed and shown to inhibit key enzymes involved in cancer progression.

  • Aromatase Inhibition : Certain derivatives have been synthesized and tested as inhibitors of aromatase, a cytochrome P450 enzyme responsible for converting androgens to estrogens.[9] This is a clinically validated strategy for the treatment of hormone-dependent breast cancer.[9]

  • IMP Dehydrogenase (IMPDH) Inhibition : At least one 3-azabicyclo[3.1.0]hexane-2,4-dione derivative has demonstrated potent inhibition of IMP dehydrogenase, a key regulatory enzyme in the de novo purine synthesis pathway.[10] As cancer cells often have a high demand for nucleic acid synthesis, targeting IMPDH can be an effective antiproliferative strategy.[10]

Experimental Protocols

Protocol 1: Synthesis of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives

A common and efficient method for synthesizing a diverse library of these compounds is the one-pot, three-component 1,3-dipolar cycloaddition reaction.[2][4][11] This approach offers high atom economy and allows for the generation of complex molecular architectures in a single step.

Workflow for Synthesis

Synthesis_Workflow Start Start Materials: - Ketone (e.g., Isatin, Alloxan) - α-Amino Acid - Cyclopropene InSitu In Situ Generation of Azomethine Ylide Start->InSitu Cycloaddition 1,3-Dipolar Cycloaddition InSitu->Cycloaddition Product Spiro-fused 3-Azabicyclo[3.1.0]hexane Product Cycloaddition->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the ketone component (e.g., isatin, alloxan) (1.0 eq) and the chosen α-amino acid (1.1 eq) in an appropriate solvent (e.g., methanol, acetonitrile).

  • Azomethine Ylide Generation: Heat the mixture to reflux for approximately 30-60 minutes. This promotes the condensation reaction to generate the azomethine ylide in situ.

  • Cycloaddition: To the refluxing solution, add the cyclopropene derivative (1.2 eq). Continue to heat the reaction mixture under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired spiro-fused 3-azabicyclo[3.1.0]hexane derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from methodologies used to evaluate 3-azabicyclo[3.1.0]hexane compounds.[1][2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562, CT26) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-azabicyclo[3.1.0]hexane compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population following treatment with the test compounds.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 3-azabicyclo[3.1.0]hexane compounds at their respective IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight. This permeabilizes the cells and preserves their DNA content.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. RNase A is included to degrade RNA and ensure that PI only stains DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Interpretation: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the SubG1, G0/G1, S, and G2/M phases of the cell cycle.[2][8]

Data Presentation: Summary of In Vitro Antitumor Activity

The following table summarizes the reported IC₅₀ values for representative 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines, showcasing their potent antiproliferative effects.

Compound ClassCancer Cell LineIC₅₀ (µM)Exposure Time (h)Reference
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindolesJurkat (Acute T cell leukemia)2 - 1072[2]
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindolesK-562 (Erythroleukemia)2 - 1072[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K-562 (Erythroleukemia)4.2 - 24.172[4][5]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]HeLa (Cervical carcinoma)4.2 - 24.172[4][5]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]CT26 (Mouse colon carcinoma)4.2 - 24.172[4][5]
Spiro-fused 3-azabicyclo[3.1.0]hexanesK-562 (Erythroleukemia)~25 - 2772[1]
6-ethoxycarbonyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dioneMCF-7 (Breast cancer)0.2 - 1.0 µg/mLN/A[10]

Conclusion and Future Directions

The 3-azabicyclo[3.1.0]hexane scaffold represents a promising framework for the development of novel antitumor agents. The synthetic accessibility through methods like 1,3-dipolar cycloaddition allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The demonstrated mechanisms of action, including apoptosis induction, cell cycle arrest, and disruption of the actin cytoskeleton, highlight their potential to combat cancer through multiple pathways.

Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts. In vivo studies in relevant animal models are crucial to evaluate their therapeutic efficacy, pharmacokinetic properties, and toxicity profiles. Further mechanistic studies to precisely identify the direct molecular targets will be instrumental in advancing these promising compounds towards clinical development.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed Central. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]

  • Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane - PubMed. PubMed. [Link]

  • Study of cytotoxicity of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles against tumor cell lines. Sciforum. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]

  • Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. ProQuest. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[ a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2 H) - PubMed. PubMed. [Link]

  • Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of 1,2-Diphenylcyclopropenes to Ninhydrin-Derived Azomethine Ylides. Thieme Connect. [Link]

  • Analysis of the in vitro inhibition of murine and human tumor cell growth by pyrazole derivatives and a substituted azabicyclo [3.1.0] hexane-2,4-dione - PubMed. PubMed. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. [Link]

  • Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents. Semantic Scholar. [Link]

  • A Ficellomycin Inspired Platform: Modulating Cytotoxicity by Tuning the Instability of Substituted Azabicyclo[3.1.0]hexanes. USF Scholarship Repository. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives | Request PDF. ResearchGate. [Link]

  • Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2. Sciforum. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]

  • Top 303 Journal of Medicinal Chemistry papers published in 1981. SciSpace. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. MDPI. [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Bentham Science Publishers. [Link]

  • Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. [Link]

  • Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes - PubMed. PubMed. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Europe PMC. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. ResearchGate. [Link]

Sources

High-Yield Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained piperidine isostere that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and clinical candidates. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, making it an invaluable motif in modern drug design. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and high-yield synthetic strategies for accessing functionalized 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the mechanistic underpinnings of key methodologies, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for two of the most powerful and scalable synthetic routes: Rhodium(II)-catalyzed and Palladium(0)-catalyzed intramolecular cyclopropanation reactions.

Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Core

Saturated nitrogen heterocycles are cornerstones of pharmaceutical science.[1] Within this class, the 3-azabicyclo[3.1.0]hexane ring system offers a unique topographical profile. By locking the piperidine-like ring into a bicyclic structure with a cyclopropane fusion, this scaffold reduces conformational flexibility. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.

Derivatives of this scaffold are found in compounds targeting a diverse range of biological endpoints, including potent μ-opioid receptor antagonists for treating pruritus, ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease (NAFLD), and T-type calcium channel inhibitors.[2] Given its therapeutic potential, the development of efficient, scalable, and stereoselective synthetic routes to this core is of paramount importance.

This application note will focus on transition-metal-catalyzed intramolecular cyclopropanation reactions, which have emerged as the most reliable and versatile methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton. We will explore the nuances of catalyst selection, substrate scope, and reaction optimization to empower researchers to confidently incorporate this valuable scaffold into their research programs.

Synthetic Strategies: A Mechanistic Overview

The construction of the 3-azabicyclo[3.1.0]hexane system is most efficiently achieved through the formation of the cyclopropane ring onto a pre-existing pyrroline or maleimide core. Transition metal catalysis, particularly with rhodium and palladium, has proven to be exceptionally effective for this transformation.

Rhodium(II)-Catalyzed Intramolecular Cyclopropanation of Allylic Diazoacetates

One of the most elegant and widely adopted methods involves the dirhodium(II)-catalyzed decomposition of a diazoacetate precursor tethered to a pyrroline ring. This reaction proceeds through a rhodium carbene intermediate, which then undergoes an intramolecular cyclopropanation.

The choice of rhodium catalyst is critical for controlling the stereochemical outcome of the reaction. Specifically, by selecting the appropriate dirhodium(II) catalyst, one can selectively favor the formation of either the exo- or endo-diastereomer.[1][3] This level of control is highly advantageous in drug discovery, where stereochemistry often dictates biological activity. Recent advancements have enabled these reactions to be performed with exceptionally low catalyst loadings (<0.01 mol%), making the process more cost-effective and scalable.[1][3]

Rhodium_Catalysis cluster_0 Rhodium(II) Catalytic Cycle Diazo_Compound N-Boc-2,5-dihydropyrrole + Ethyl Diazoacetate Rh_Carbene Rhodium(II) Carbene Intermediate Diazo_Compound->Rh_Carbene N₂ Extrusion Product exo/endo-3-Azabicyclo[3.1.0]hexane Rh_Carbene->Product Intramolecular Cyclopropanation Rh_Catalyst [Rh₂(L)₄] Rh_Catalyst->Diazo_Compound Catalyst Regeneration

Caption: Rhodium(II)-catalyzed cyclopropanation workflow.

Palladium(0)-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones

An alternative and highly effective strategy utilizes a palladium(0)-catalyzed reaction between a maleimide and an in situ generated diazo compound from an N-tosylhydrazone.[4][5][6] This method offers a practical and often high-yielding route to a diverse range of 3-azabicyclo[3.1.0]hexane derivatives. The reaction is typically highly diastereoselective, yielding the major diastereoisomer which can be readily isolated by standard chromatographic techniques.[4] This approach has been successfully applied to the gram-scale synthesis of key pharmaceutical intermediates.[4]

Palladium_Catalysis Maleimide Substituted Maleimide Cyclopropanation [2+1] Cycloaddition Maleimide->Cyclopropanation Tosylhydrazone N-Tosylhydrazone Diazo_in_situ In situ Diazo Generation Tosylhydrazone->Diazo_in_situ Deprotonation & N₂ extrusion Base Base (e.g., K₂CO₃) Base->Diazo_in_situ Pd_Carbene Palladium Carbene Intermediate Diazo_in_situ->Pd_Carbene Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Pd_Carbene Pd_Carbene->Cyclopropanation Product 3-Azabicyclo[3.1.0]hexane Derivative Cyclopropanation->Product

Caption: Palladium(0)-catalyzed cyclopropanation workflow.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via rhodium and palladium catalysis.

Protocol 1: Stereoselective Synthesis of exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates via Rhodium(II) Catalysis[1][3]

This protocol allows for the selective synthesis of either the exo or endo isomer by careful selection of the dirhodium(II) catalyst and subsequent hydrolysis conditions.

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (for exo selectivity)

  • Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] (for endo selectivity)

  • Anhydrous toluene

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add N-Boc-2,5-dihydropyrrole (1.0 equiv) and the appropriate dirhodium(II) catalyst (0.005 mol%). Add anhydrous toluene to achieve a 0.5 M concentration of the dihydropyrrole.

  • Addition of Ethyl Diazoacetate: Heat the reaction mixture to 90 °C. Add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous toluene dropwise via the dropping funnel over a period of 6 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 90 °C and monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation of the Ester Intermediate: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the corresponding ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.

  • Selective Hydrolysis to the Acid:

    • For the exo-acid: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (2.0 equiv) and stir at room temperature until the ester is consumed (as monitored by TLC). Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the exo-acid.

    • For the endo-acid: Follow the same procedure as for the exo-acid, but perform the hydrolysis at 0 °C to minimize epimerization.

Quantitative Data Summary:

CatalystProduct IsomerTypical Yield (Ester)Typical Yield (Acid)
Rh₂(OAc)₄exo>90%76% (combined yield)[1]
Rh₂(TPA)₄endo>85%54% (combined yield)[1]
Protocol 2: High-Yield Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones via Palladium(0) Catalysis[4]

This protocol provides a practical route to highly functionalized 3-azabicyclo[3.1.0]hexane-2,4-diones.

Materials:

  • Substituted N-aryl or N-alkyl maleimide

  • Substituted N-tosylhydrazone

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,2-dichloroethane (DCE)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition and Reaction: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar). Add anhydrous DCE via syringe. Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-azabicyclo[3.1.0]hexane-2,4-dione derivative.

Quantitative Data Summary:

Substrate ScopeTypical YieldsDiastereoselectivity
N-Aryl and N-Alkyl Maleimides70-95%High (>20:1 dr)
N-Tosylhydrazones from various aldehydesHighHigh

Conclusion and Future Outlook

The 3-azabicyclo[3.1.0]hexane scaffold continues to be a privileged motif in the design of novel therapeutics. The transition-metal-catalyzed methods detailed in this guide, particularly those employing rhodium and palladium, offer robust, high-yield, and often stereoselective access to a wide array of derivatives. The ability to perform these reactions on a gram scale with low catalyst loadings underscores their practical utility in both academic and industrial settings. As our understanding of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of these valuable building blocks, further empowering the discovery of next-generation medicines.

References

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Publishing. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]

  • Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. ACS Publications. [Link]

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives 104 by iridium-catalyzed transfer hydrogenation. ResearchGate. [Link]

  • Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Semantic Scholar. [Link]

  • Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Digital Commons @ University of West Florida. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. KoreaScience. [Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health. [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Semantic Scholar. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Europe PMC. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This guide is intended for researchers, scientists, and drug development professionals who are working with this versatile compound and require robust methods for achieving high purity.[1][2] As a key intermediate in the synthesis of novel pharmaceuticals, particularly in neuroscience and medicinal chemistry, ensuring the purity of this bicyclic sulfonamide is critical for reliable downstream applications and the overall success of your research.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and advice provided herein are grounded in established principles of organic chemistry and draw upon extensive experience in the purification of complex small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from incomplete reactions, and residual solvents. Given the structure of the target molecule, potential byproducts could arise from the opening of the epoxide ring or side reactions involving the sulfonamide group. It is crucial to characterize your crude material thoroughly using techniques like NMR, LC-MS, and IR spectroscopy to identify the specific impurities in your sample.[3]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method will depend on the scale of your synthesis and the nature of the impurities. The most commonly employed and effective techniques for purifying sulfonamides and related bicyclic compounds are:

  • Column Chromatography: A highly versatile method for separating compounds based on polarity.[4] Silica gel is a common stationary phase for such separations.[3]

  • Crystallization: An excellent technique for obtaining highly pure solid material, provided the compound is crystalline.[3] This method is also effective for removing trace impurities that may be difficult to separate by chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used for final polishing of the compound to achieve very high purity, especially for small-scale preparations.

  • Supercritical Fluid Chromatography (SFC): A greener alternative to normal and reversed-phase HPLC, offering high resolution and fast separation times for certain classes of compounds.[5]

Q3: My purified this compound appears to be an oil or a waxy solid, making it difficult to handle. What can I do?

A3: "Oiling out" or the formation of an amorphous solid instead of crystals is a common issue, particularly with sulfonamides.[6] This can be due to residual solvent, the presence of impurities that inhibit crystallization, or the intrinsic properties of the molecule. Here are a few strategies to address this:

  • Solvent System Optimization: Experiment with different solvent/anti-solvent systems for crystallization.[6] A good starting point is to dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, diethyl ether) until turbidity is observed.[6]

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can induce crystallization.[6]

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days can sometimes yield crystals.

  • Trituration: If the material is an oil, repeatedly washing it with a solvent in which the impurities are soluble but the product is not can help to solidify and purify it.

Q4: I am observing batch-to-batch variability in the crystal form (polymorphism) of my purified product. How can I control this?

A4: Polymorphism is a known phenomenon for sulfonamides, where the same molecule can pack into different crystal lattices, leading to different physical properties.[7] Controlling polymorphism is critical in pharmaceutical development. Here are some strategies:

  • Standardize Crystallization Conditions: Strictly control parameters such as solvent choice, cooling rate, agitation, and temperature to ensure consistency between batches.[6]

  • Seeding: Using seed crystals of the desired polymorph can direct the crystallization towards that specific form.[6]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is obtained.[6] Experimenting with a range of solvents with different polarities and hydrogen-bonding capacities may be necessary.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Possible Cause Suggested Solution
Compound is too polar and is retained on the silica gel. - Increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or methanol) can be effective.[4] - Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reverse-phase chromatography.[4]
Compound is unstable on silica gel. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. - Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine if your compound is basic.
Improper mobile phase selection leading to poor separation. - Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before scaling up to column chromatography.
Sample overload. - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's weight in crude material.
Issue 2: Inefficient Removal of a Close-Eluting Impurity
Possible Cause Suggested Solution
Similar polarity of the product and impurity. - Optimize the mobile phase. Sometimes, a small change in the solvent ratio or the addition of a third solvent can improve resolution. - Switch to a different chromatographic technique. If normal-phase chromatography is not effective, consider reverse-phase HPLC or SFC.[4][5] - For ionizable compounds, adjusting the pH of the mobile phase can alter retention times and improve separation.[4]
Insufficient column efficiency. - Use a column with a smaller particle size for higher resolution. - Ensure the column is packed properly to avoid band broadening.
The impurity is a stereoisomer. - If the impurity is a diastereomer, it may be separable by standard chromatography with careful optimization. - If it is an enantiomer, chiral chromatography will be necessary for separation.
Issue 3: Product Decomposes During Purification
Possible Cause Suggested Solution
Thermal instability. - Avoid high temperatures during purification. If performing crystallization, use a solvent system that allows for dissolution at or near room temperature. - When removing solvent under reduced pressure, use a room temperature water bath instead of heating.
Sensitivity to acid or base. - The azabicyclo[3.1.0]hexane core can be sensitive to acidic or basic conditions.[8] Ensure that all solvents and reagents used in the purification are neutral. - If using silica gel (which is slightly acidic), consider using neutral or basic alumina, or deactivating the silica gel.
Oxidative degradation. - If the compound is sensitive to air, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). - Degas all solvents before use.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

1. Preparation: a. Select an appropriate column size based on the amount of crude material. b. Prepare the mobile phase. A good starting point for this compound would be a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC. c. Prepare a slurry of silica gel in the mobile phase and pack the column.

2. Sample Loading: a. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution: a. Begin eluting the column with the mobile phase. b. Collect fractions and monitor the elution by TLC. c. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[4]

4. Analysis and Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to obtain the purified compound. c. Analyze the purity of the final product by NMR, LC-MS, etc.

Protocol 2: Purification by Crystallization

This protocol outlines a general procedure for purifying this compound by crystallization.

1. Solvent Selection: a. Choose a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[6] b. Common "good" solvents for sulfonamides include ethyl acetate, acetone, and dichloromethane. Common "anti-solvents" include hexanes, pentane, and diethyl ether.

2. Dissolution: a. Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle heating.

3. Induction of Crystallization: a. Slowly add the "anti-solvent" dropwise to the solution while stirring until the solution becomes persistently cloudy.[6] b. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

4. Crystal Growth: a. Once turbidity appears, set the flask aside undisturbed to allow for slow cooling and crystal growth. Cooling the solution in an ice bath can increase the yield.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold "anti-solvent" to remove any remaining soluble impurities. c. Dry the crystals under vacuum to remove residual solvent.

Visualization of Workflows

Purification Strategy Decision Workflow

Purification_Strategy start Crude 3-(Methylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane is_solid Is the crude material a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Gum) is_crystalline Is the product crystalline? try_crystallization->is_crystalline is_crystalline->column_chromatography No assess_purity Assess Purity (TLC, LC-MS, NMR) is_crystalline->assess_purity Yes column_chromatography->assess_purity is_pure Is Purity >95%? assess_purity->is_pure final_product Pure Product is_pure->final_product Yes recrystallize Recrystallize for final polishing is_pure->recrystallize No, but single major spot prep_hplc Consider Preparative HPLC/SFC for higher purity is_pure->prep_hplc No, multiple impurities recrystallize->final_product prep_hplc->final_product

Caption: A decision workflow for selecting a suitable purification strategy.

Troubleshooting Crystallization Workflow

Crystallization_Troubleshooting start Crystallization Attempt oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield add_more_solvent Add more 'good' solvent and reheat oiling_out->add_more_solvent Try first change_solvent Change solvent/anti-solvent system oiling_out->change_solvent If persists no_crystals->change_solvent If still no crystals concentrate Concentrate solution further no_crystals->concentrate Try first low_yield->change_solvent If solubility is too high cool_longer Cool for a longer period / at lower temperature low_yield->cool_longer Try first slow_cool Ensure slow cooling add_more_solvent->slow_cool seed_crystal Add a seed crystal scratch_flask Scratch inner surface of the flask seed_crystal->scratch_flask concentrate->seed_crystal check_filtrate Check filtrate for product cool_longer->check_filtrate

Caption: A troubleshooting guide for common crystallization problems.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). Bicyclic Conformationally Restricted Amines: From Synthesis to Applications. Chemical Reviews, 118(21), 10582-10641. [Link]

  • ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Download Table]. [Link]

  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

  • Shipman, M., & Slawin, A. M. Z. (2004). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. The Journal of Organic Chemistry, 69(2), 483-486. [Link]

  • Google Patents. (2006). Purification process for an azabicyclo[3.1.0]hexane compound.
  • Google Patents. (2017). Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors.
  • Sgrò, F., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(13), 9089-9105. [Link]

  • Vanerková, D., Jandera, P., & Hrabica, J. (2007). Behaviour of sulphonated azodyes in ion-pairing reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1143(1-2), 112-120. [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2015). Development of an achiral supercritical fluid chromatography method with ultraviolet absorbance and mass spectrometric detection for impurity profiling of drug candidates. Part II. Selection of an orthogonal set of stationary phases. Journal of Chromatography A, 1408, 145-154. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(31), e202301017. [Link]

  • Zhang, Y., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatographic Science, 54(5), 766-775. [Link]

  • Chalmers University of Technology. (n.d.). Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • ResearchGate. (2009). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. PubChem Compound Database. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984. [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]

Sources

Side-reaction products in the synthesis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-reactions encountered during the synthesis of this valuable bicyclic sulfonamide. The unique strained ring system of this molecule, while being a key feature for its application in medicinal chemistry, also presents specific synthetic hurdles.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields a mixture of diastereomers of the target compound. How can I improve the stereoselectivity?

A1: Understanding the Source of Diastereomers and Optimization Strategies

The formation of diastereomers in the synthesis of this compound typically arises from the epoxidation step of an allylic precursor, such as N-allyl methanesulfonamide. The facial selectivity of the epoxidation is influenced by the directing effects of nearby functional groups and the steric environment of the alkene.

Causality: The epoxidizing agent can approach the double bond from either face, leading to two possible diastereomeric epoxides. If the subsequent intramolecular cyclization is stereospecific, the ratio of the final diastereomers will be determined by the ratio of the epoxide intermediates.

Troubleshooting & Optimization:

  • Choice of Epoxidizing Agent: The choice of peroxy acid can influence stereoselectivity. While m-CPBA is commonly used, other reagents might offer better results. For instance, vanadium-catalyzed epoxidations of allylic alcohols are known to proceed with high syn-selectivity due to coordination of the catalyst to the hydroxyl group.[2] While our substrate is a sulfonamide, the nitrogen atom may play a similar coordinating role.

  • Directed Epoxidation: If your synthetic route allows for an intermediate with a hydroxyl group, a Sharpless asymmetric epoxidation could be employed to achieve high enantioselectivity, which in turn can lead to a single diastereomer upon cyclization.[2]

  • Temperature Control: Lowering the reaction temperature during epoxidation can enhance facial selectivity by favoring the transition state with the lower activation energy.

  • Purification: If a mixture of diastereomers is unavoidable, careful column chromatography is often required for separation. The choice of solvent system is critical and may require extensive screening.

Experimental Protocol: Improving Diastereoselectivity via Temperature Control

  • Dissolve the allylic precursor in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the epoxidizing agent (e.g., m-CPBA) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0-5 °C for the required time, monitoring by TLC.

  • Compare the diastereomeric ratio (by NMR or HPLC) of the product to a reaction run at room temperature.

Q2: I am observing a significant amount of a ring-opened diol byproduct. What is causing this and how can I prevent it?

A2: Hydrolysis of the Epoxide Intermediate

The formation of a diol, specifically N-(2,3-dihydroxypropyl)methanesulfonamide, is a common side-reaction resulting from the hydrolysis of the epoxide intermediate. This can occur during the reaction or, more commonly, during the work-up.

Causality: The strained epoxide ring is susceptible to nucleophilic attack by water, leading to ring-opening. This can be catalyzed by either acid or base. Acidic conditions protonate the epoxide oxygen, activating the ring for nucleophilic attack, while basic conditions can involve direct attack of hydroxide ions.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Neutral Work-up: Avoid acidic or strongly basic work-up conditions. If an aqueous wash is necessary, use a saturated solution of a neutral salt like sodium chloride (brine) and minimize the contact time.

  • Aprotic Solvents: Use aprotic solvents that do not participate in the ring-opening reaction. Dichloromethane and chloroform are common choices for epoxidation reactions.

  • Buffered Systems: In cases where the reaction generates acidic or basic byproducts, the use of a buffered system can help maintain a neutral pH.

Workflow for Minimizing Diol Formation

start Reaction Setup anhydrous Use Anhydrous Reagents & Solvents start->anhydrous inert_atm Inert Atmosphere (N2 or Ar) start->inert_atm aprotic_solvent Aprotic Solvent (e.g., DCM) start->aprotic_solvent workup Reaction Work-up anhydrous->workup inert_atm->workup aprotic_solvent->workup neutral_wash Neutral Aqueous Wash (Brine) workup->neutral_wash no_acid_base Avoid Acidic/Basic Quench workup->no_acid_base end Desired Product neutral_wash->end no_acid_base->end

Caption: Workflow to minimize diol byproduct formation.

Q3: My final product seems to be contaminated with an isomer. Could this be a rearrangement product?

A3: Rearrangement of the Bicyclic Ring System

Yes, the 6-oxabicyclo[3.1.0]hexane ring system is known to be labile, particularly under acidic conditions, and can undergo rearrangement to form more stable isomers, such as a cyclopentanone or a tetrahydrofuran derivative.[3]

Causality: The presence of Brønsted or Lewis acids can protonate or coordinate to the epoxide oxygen, initiating a ring-opening to form a carbocationic intermediate. This intermediate can then undergo a variety of rearrangements, including hydride shifts or ring contractions/expansions, to yield a thermodynamically more stable product.

Troubleshooting & Optimization:

  • pH Control: Strictly maintain a neutral or slightly basic pH throughout the reaction and purification process. If an acidic reagent is required, use the mildest possible acid and the lowest effective concentration.

  • Lewis Acid Choice: If a Lewis acid is necessary for a synthetic step, choose a milder one. For example, ZnCl₂ is generally less prone to causing rearrangements than stronger Lewis acids like BF₃·OEt₂ or TiCl₄.

  • Temperature Management: Keep reaction and purification temperatures as low as feasible. Thermal energy can promote these rearrangement pathways.

  • Solvent Effects: Polar aprotic solvents may stabilize carbocationic intermediates, potentially increasing the likelihood of rearrangement. Consider exploring less polar solvents.

Proposed Rearrangement Mechanism

start This compound protonation Protonation (H+) start->protonation Acidic Conditions intermediate Carbocationic Intermediate protonation->intermediate Ring Opening rearrangement Hydride Shift/ Ring Contraction intermediate->rearrangement product Rearranged Isomer (e.g., cyclopentanone derivative) rearrangement->product

Caption: Acid-catalyzed rearrangement of the bicyclic system.

Q4: I am having trouble pushing the reaction to completion and I'm isolating the uncyclized epoxide intermediate. How can I facilitate the final ring closure?

A4: Promoting the Intramolecular Cyclization

The final step in one of the likely synthetic routes is an intramolecular nucleophilic attack of the sulfonamide nitrogen onto one of the epoxide carbons to form the bicyclic product. If this step is sluggish, you may isolate the N-(2,3-epoxypropyl)methanesulfonamide intermediate.

Causality: The nucleophilicity of the sulfonamide nitrogen is relatively low due to the electron-withdrawing nature of the sulfonyl group. Additionally, the reaction requires the formation of a five-membered ring, which has entropic barriers.

Troubleshooting & Optimization:

  • Base Catalysis: The addition of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or DBU) can deprotonate the sulfonamide nitrogen, significantly increasing its nucleophilicity and promoting the intramolecular cyclization.

  • Solvent Choice: A polar aprotic solvent such as DMF or DMSO can help to solvate the counter-ion of the base and promote the S(_N)2 reaction.

  • Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization. However, be mindful of potential side reactions at higher temperatures.

  • High Dilution: Performing the cyclization under high dilution conditions can favor the intramolecular reaction over potential intermolecular side reactions (e.g., dimerization).

Table 1: Conditions for Promoting Intramolecular Cyclization

ParameterRecommendationRationale
Base NaH, K₂CO₃, DBUDeprotonates the sulfonamide, increasing its nucleophilicity.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents favor S(_N)2 reactions.
Temperature 25-80 °CProvides activation energy for ring closure. Monitor for decomposition.
Concentration < 0.1 MFavors intramolecular over intermolecular reactions.
Q5: During the N-sulfonylation step with methanesulfonyl chloride, I observe the formation of chlorinated byproducts. What is the cause?

A5: Side-Reactions of Methanesulfonyl Chloride

If your synthesis involves the N-sulfonylation of a precursor containing a hydroxyl group (e.g., 3-azabicyclo[3.1.0]hexan-6-ol), methanesulfonyl chloride (MsCl) can react with the alcohol to form a mesylate. This mesylate is an excellent leaving group and can be subsequently displaced by the chloride ion (from MsCl or the base hydrochloride) to form a chlorinated byproduct.[4]

Causality: The reaction of alcohols with sulfonyl chlorides in the presence of a base is a standard method for forming sulfonates.[5][6] The resulting sulfonate is a good leaving group and can be displaced by nucleophiles, including the chloride ion, in an S(_N)2 reaction.

Troubleshooting & Optimization:

  • Protecting Groups: If possible, protect any alcohol functionalities before the N-sulfonylation step. A silyl protecting group (e.g., TBDMS) is a good option as it is stable to the sulfonylation conditions and can be removed later.

  • Choice of Sulfonylating Agent: Using methanesulfonic anhydride instead of methanesulfonyl chloride can circumvent the formation of the alkyl chloride side-product as no chloride ions are introduced into the reaction mixture.[4]

  • Reaction Conditions: Running the reaction at low temperatures and adding the methanesulfonyl chloride slowly can help to favor the desired N-sulfonylation over the O-sulfonylation.

Reaction Scheme: Formation of Chlorinated Byproduct

start Precursor with -OH and -NH groups mesylation O-Mesylation start->mesylation MsCl, Base sulfonylation N-Sulfonylation (Desired) start->sulfonylation MsCl, Base mesylate_intermediate Mesylate Intermediate mesylation->mesylate_intermediate desired_product Desired N-Sulfonylated Product sulfonylation->desired_product displacement Chloride Displacement (S_N2) mesylate_intermediate->displacement Cl- chlorinated_byproduct Chlorinated Byproduct displacement->chlorinated_byproduct

Caption: Competing pathways of N-sulfonylation and O-mesylation leading to a chlorinated byproduct.

References

  • Renslo, A. R., Gao, H., Jaishankar, P., Venkatachalam, R., & Gordeev, M. F. (2005). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. Organic letters, 7(13), 2627–2630. [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]

  • Organic Syntheses. Methanesulfonyl chloride. [Link]

  • McMechen, M. (2016). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Proceedings of The National Conference On Undergraduate Research (NCUR) 2016. [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • Wikipedia. (2023). Methanesulfonyl chloride. [Link]

  • Google Patents. (2005). WO2005037790A1 - Preparation of 3-azabicyclo [3.1.
  • Google Patents. (2006). ZA200601964B - Preparation of 3-azabicyclo [3.1.0.
  • Wikipedia. (2023). Epoxidation of allylic alcohols. [Link]

  • ResearchGate. ChemInform Abstract: Reaction of N-(2,3-Epoxypropyl)arenesulfonamides with (Bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), e202301017. [Link]

  • Gordeev, M. F., et al. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of medicinal chemistry, 48(12), 4146–4158. [Link]

  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]

  • WIPO. (2007). WO/2007/075790 PROCESS FOR THE PREPARATION OF 6, 6-DIMETHYL-3-AZABICYCLO-[3.1.0]-HEXANE COMPOUNDS AND ENANTIOMERIC SALTS THEREOF. [Link]

  • Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 536-538. [Link]

  • PubMed. Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. [Link]

  • Shvartsbart, A., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein journal of organic chemistry, 15, 2038–2046. [Link]

  • Fanta, P. E., & Walsh, E. N. (1966). Aziridines. XIV. 3-Oxa-6-azabicyclo[3.1.0]hexane 1. The Journal of Organic Chemistry, 31(2), 59-61. [Link]

  • ResearchGate. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

  • Google Patents. (2010). US 2010/0204477 A1 - PYRIDONES. [Link]

  • Sci-Hub. Synthesis and In Vitro Antibacterial Activity of Novel 3‐Azabicyclo[3.3.0]octanyl Oxazolidinones. [Link]

  • ChemRxiv. Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. [Link]

  • MDPI. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link]

  • ResearchGate. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic system. The 3-azabicyclo[3.1.0]hexane motif is a cornerstone in medicinal chemistry, appearing in a range of biologically active compounds, including opioid receptor antagonists and novel treatments for neuropsychiatric disorders.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable scaffolds. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and achieve desired stereoselectivity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield in Metal-Catalyzed Cyclopropanation

Question: I am attempting a rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate (EDA), but I am observing very low conversion to the desired 3-azabicyclo[3.1.0]hexane product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in rhodium-catalyzed cyclopropanations are a common issue that can often be traced back to a few key factors related to the catalyst, the diazo reagent, or the reaction conditions.[3][4]

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The rhodium(II) catalyst, such as Rh₂(OAc)₄, may be old, from a questionable source, or have decomposed. Some catalysts also require pre-activation.[3]

    • Solution:

      • Verify Catalyst Quality: Use a catalyst from a reputable supplier and ensure it has been stored under appropriate conditions (e.g., in a desiccator, protected from light).

      • Optimize Catalyst Loading: While the goal is often to use low catalyst loadings for efficiency, starting with a slightly higher loading (e.g., 1-2 mol%) can help overcome minor activity issues. Recent studies have shown that with the right catalyst, such as Rh₂(esp)₂, loadings can be as low as 0.005 mol%.[5][6][7]

      • Screen Catalysts: Not all rhodium catalysts are created equal. For the cyclopropanation of N-Boc-2,5-dihydropyrrole with EDA, Rh₂(esp)₂ has been shown to be particularly effective, leading to significantly higher yields compared to the more traditional Rh₂(OAc)₄ at elevated temperatures.[7]

  • Decomposition of Ethyl Diazoacetate (EDA):

    • Cause: Diazo compounds are notoriously unstable and can decompose through various pathways, including dimerization or reaction with acidic impurities.[3][8]

    • Solution:

      • Slow Addition: The most critical parameter for success is the slow and controlled addition of the EDA solution to the reaction mixture containing the alkene and catalyst. Use a syringe pump for this purpose. This maintains a low concentration of the diazo compound, minimizing side reactions.[3]

      • Temperature Control: While some protocols use room temperature, others find that elevated temperatures (e.g., 90 °C) can significantly improve yields, especially with more robust catalysts like Rh₂(esp)₂.[7] However, be aware that higher temperatures can also accelerate diazo decomposition, making slow addition even more crucial.

      • Ensure Purity: Use freshly prepared or purified EDA. Acidic impurities can be neutralized by passing the EDA solution through a short plug of basic alumina.

  • Poor Alkene Reactivity or Side Reactions:

    • Cause: The electronic nature or steric hindrance of the alkene can affect its reactivity. Additionally, competing side reactions, such as C-H insertion, can consume the carbene intermediate.[3]

    • Solution:

      • Solvent Choice: The choice of solvent can influence the reaction. Dichloromethane (CH₂Cl₂) and toluene are commonly used.[5][9] A screen of non-coordinating solvents may be beneficial.

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.[4]

Issue 2: Poor or Incorrect Diastereoselectivity (Exo vs. Endo Isomers)

Question: My cyclopropanation reaction is producing a mixture of exo and endo diastereomers, and I am struggling to selectively synthesize the desired isomer. How can I control the stereochemical outcome?

Answer:

Controlling the diastereoselectivity in the formation of the 3-azabicyclo[3.1.0]hexane scaffold is a central challenge. The relative orientation of the newly formed cyclopropane ring to the five-membered pyrrolidine ring is dictated by the catalyst, ligands, and reaction conditions. Fortunately, recent advancements have provided robust methods for selectively accessing either the exo or endo isomer.[5]

Strategies for Stereocontrol:

ParameterTo Favor Exo IsomerTo Favor Endo IsomerRationale & Causality
Catalyst Choice Dirhodium(II) catalysts with bulky, electron-withdrawing carboxylate ligands, such as Rh₂(esp)₂.[7]Dirhodium(II) catalysts with less sterically demanding ligands, such as Rh₂(OAc)₄.The steric bulk of the ligands on the rhodium catalyst influences the trajectory of the alkene approaching the metal carbene intermediate. Bulky ligands favor the formation of the less sterically hindered exo product.
Reaction Conditions Higher temperatures (e.g., 90 °C) with a robust catalyst like Rh₂(esp)₂ can drive the reaction towards the thermodynamically favored exo product.[7]Lower reaction temperatures may favor the kinetic product, which can sometimes be the endo isomer, although this is highly system-dependent.At higher temperatures, an equilibrium may be established, allowing for isomerization to the more stable exo isomer.
Post-Reaction Isomerization Not typically required if the correct catalyst is chosen.Treatment of the crude cyclopropanation mixture (containing both isomers) with a base such as DBU can isomerize the exo ester to the endo position before hydrolysis.[5]The endo proton at the 6-position is more sterically accessible for deprotonation by a bulky base, allowing for epimerization to the thermodynamically more stable endo carboxylate under certain conditions.

Experimental Protocol for Selective Synthesis:

A telescoped (one-pot) procedure can be employed to generate either the exo or endo acid without the need for chromatographic purification of the intermediate cyclopropyl ester.[5]

  • For the exo-acid: After the initial Rh₂(esp)₂-catalyzed cyclopropanation, the crude product is subjected to tandem isomerization-hydrolysis conditions.

  • For the endo-acid: After cyclopropanation with Rh₂(OAc)₄, the crude material undergoes selective hydrolysis followed by a second hydrolysis step to yield the final endo-acid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane scaffold?

There are several powerful methods for synthesizing this scaffold, with the choice depending on the desired substitution pattern and complexity of the target molecule.[1][10]

  • Transition-Metal-Catalyzed Intramolecular Cyclopropanation: This is arguably the most common and versatile method. It typically involves the reaction of a metal carbene (generated from a diazo compound) with a tethered alkene, such as an N-allyl-α-diazoacetamide. Rhodium(II)[5][9] and palladium(II)[11] catalysts are frequently used.

  • 1,3-Dipolar Cycloaddition: This strategy involves the reaction of an azomethine ylide with a cyclopropene. It is particularly useful for synthesizing complex spirocyclic derivatives of the 3-azabicyclo[3.1.0]hexane system.[12][13]

  • Cascade or Tandem Reactions: These elegant approaches allow for the construction of the bicyclic core from acyclic precursors in a single operational step, often with high diastereoselectivity.[14]

  • Photocatalysis: Emerging methods utilize metal-free photocatalysis to construct the scaffold from aza-1,6-enynes under mild conditions, offering a more sustainable synthetic route.[2]

Q2: How does the catalyst's ligand influence the outcome of a rhodium-catalyzed cyclopropanation?

The ligands coordinated to the dirhodium(II) core play a pivotal role in dictating both the reactivity and selectivity of the cyclopropanation.

  • Reactivity: Electron-withdrawing ligands can increase the electrophilicity of the rhodium carbene intermediate, potentially enhancing its reactivity.

  • Stereoselectivity: The steric and electronic properties of the ligands create a specific chiral environment around the active site. This environment controls the facial selectivity of the alkene's approach to the carbene, thereby determining the diastereoselectivity (exo vs. endo) and, in the case of chiral ligands, the enantioselectivity of the reaction.[5][15] For instance, the bridged dicarboxylate ligands in Rh₂(esp)₂ create a well-defined pocket that strongly favors the formation of the exo product.[7][15]

Q3: What analytical techniques are essential for characterizing the products and monitoring reaction progress?

Standard analytical techniques are crucial for successful synthesis and optimization.

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress, visualizing the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The key to determining the stereochemistry (exo vs. endo) often lies in the coupling constants and Nuclear Overhauser Effect (NOE) correlations between the protons on the cyclopropane ring and the adjacent protons on the pyrrolidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) in asymmetric syntheses.

Visualizing the Process

General Reaction Workflow

The following diagram illustrates a typical workflow for a transition-metal-catalyzed synthesis of a 3-azabicyclo[3.1.0]hexane scaffold.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Starting Materials (e.g., N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate) B Catalyst & Solvent Selection (e.g., Rh2(esp)2, Toluene) A->B 1. Reagent Selection C Setup under Inert Atmosphere B->C D Slow Addition of Diazo Compound (via Syringe Pump) C->D 2. Controlled Addition E Reaction Monitoring (TLC, LC-MS) D->E 3. Monitoring F Reaction Quench / Filtration E->F G Solvent Removal F->G 4. Isolation H Purification (Chromatography or Crystallization) G->H I Telescoped Hydrolysis (Optional, for direct acid synthesis) G->I J Characterization (NMR, HRMS) H->J I->J K Stereochemical Analysis (NOE, Chiral HPLC) J->K G cluster_yield Yield Issues cluster_selectivity Selectivity Issues Problem Low Yield or Poor Selectivity Catalyst Check Catalyst Activity - Source, Age, Loading - Screen different catalysts Problem->Catalyst Is conversion low? Stereo_Catalyst Optimize Catalyst - Use Rh2(esp)2 for exo - Use Rh2(OAc)4 for endo Problem->Stereo_Catalyst Is d.r. poor? Diazo Check Diazo Reagent - Slow addition? - Purity? - Temperature control? Catalyst->Diazo If catalyst is OK Conditions Check Reaction Conditions - Inert atmosphere? - Solvent purity? Diazo->Conditions If diazo addition is controlled Solution Optimized Reaction Conditions->Solution Stereo_Temp Adjust Temperature - High temp may favor thermodynamic product Stereo_Catalyst->Stereo_Temp If catalyst change is insufficient Stereo_Isomerize Consider Post-Reaction Isomerization (e.g., with DBU) Stereo_Temp->Stereo_Isomerize Alternative strategy Stereo_Isomerize->Solution

Caption: A decision tree for troubleshooting common issues in 3-azabicyclo[3.1.0]hexane synthesis.

References

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Royal Society of Chemistry. Available at: [Link]

  • Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]

  • Nguyen, T. T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. Available at: [Link]

  • Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Russian Journal of General Chemistry, 94(4), 804-823. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. International Carbene and Nitrene Consortium. Available at: [Link]

  • Böhmer, J., Grigg, R., & Marchbank, J. D. (2002). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications, (7), 768-769. Available at: [Link]

  • Utekhin, I. A., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 247-255. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(44), e202301017. Available at: [Link]

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIIICatalyzed C–H Activation and CpIrIII Transfer Hydrogenation*. ResearchGate. Available at: [Link]

  • Nguyen, T. T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832-2836. Available at: [Link]

  • Kumar, A., et al. (2023). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry, 21(47), 9670-9674. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives 104 by iridium-catalyzed transfer hydrogenation. ResearchGate. Available at: [Link]

  • Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. Google Patents.
  • Zhang, Y., & Wang, J. (2019). Uncommon carbene insertion reactions. Chemical Society Reviews, 48(1), 223-233. Available at: [Link]

  • A process for the preparation of 3-azabicyclo[3.1.0]hexane derivatives and modifications thereof. Google Patents.
  • Cyclopropanation. Wikipedia. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. Available at: [Link]

  • Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Royal Society of Chemistry. Available at: [Link]

  • General Methods of Enantioselective Cyclopropanations. Macmillan Group, Princeton University. Available at: [Link]

  • NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. WIPO Patentscope. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ResearchGate. Available at: [Link]

  • Synthesis and reactions of bridged bicyclic compounds. University of Glasgow. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • C−H Insertion Reactions of Nucleophilic Carbenes. Semantic Scholar. Available at: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. National Institutes of Health. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Amine Synthesis Reactions. YouTube. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. ACS Publications. Available at: [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]

  • Synthesis of cyclic amines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. ACS Publications. Available at: [Link]

Sources

Scalable synthesis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scalable synthesis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important bicyclic sulfonamide intermediate. The information presented here is curated to enhance your experimental success by explaining the "why" behind the "how," ensuring a robust and reproducible process.

Overview of the Synthetic Strategy

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and scalable approach involves a two-step sequence:

  • Epoxidation of N-allyl-methanesulfonamide: The synthesis begins with the epoxidation of the readily available starting material, N-allyl-methanesulfonamide. This step is crucial as it forms the epoxide ring that will become part of the final bicyclic structure.

  • Intramolecular Cyclization: The resulting epoxy-sulfonamide undergoes a base-mediated intramolecular cyclization to yield the desired this compound.

This synthetic route is favored for its efficiency and the availability of starting materials. However, like any multi-step synthesis, it presents unique challenges that can impact the overall success of the process, especially during scale-up.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the key transformations and the logical flow of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Intramolecular Cyclization N_allyl_methanesulfonamide N-Allyl-methanesulfonamide Epoxidation Epoxidation (e.g., m-CPBA, H2O2) N_allyl_methanesulfonamide->Epoxidation Epoxy_sulfonamide N-(oxiran-2-ylmethyl)methanesulfonamide Epoxidation->Epoxy_sulfonamide Cyclization Base-mediated Intramolecular Cyclization Epoxy_sulfonamide->Cyclization Final_Product 3-(Methylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane Cyclization->Final_Product Purification Purification (e.g., Crystallization, Chromatography) Final_Product->Purification QC_Analysis Quality Control Analysis (NMR, HPLC, LC-MS) Purification->QC_Analysis

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Question 1: Low Yield in the Epoxidation of N-allyl-methanesulfonamide

Possible Causes and Solutions:

  • Incomplete Reaction: The epoxidation of electron-deficient alkenes like N-allyl-methanesulfonamide can be sluggish.

    • Solution: Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider adding a fresh portion of the oxidizing agent. Be cautious not to add a large excess, as this can lead to side reactions.

  • Oxidant Decomposition: Peroxy-acids like m-CPBA can decompose over time, especially if not stored properly.

    • Solution: Use a fresh, high-purity batch of the oxidizing agent. The activity of m-CPBA can be determined by iodometric titration prior to use.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate. However, higher temperatures can increase the rate of side reactions, such as epoxide ring-opening.

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

    • Solution: Dichloromethane (DCM) or chloroform are commonly used solvents. Ensure the solvent is dry, as water can lead to hydrolysis of the epoxide.

Question 2: Formation of Diol Impurity during Epoxidation

Problem: The primary impurity observed is often the diol, formed by the ring-opening of the epoxide.

Cause: This is typically due to the presence of acidic byproducts or water in the reaction mixture. The peroxy-acid itself can also catalyze this process.

Solutions:

  • Buffering the Reaction: Add a mild, insoluble base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize any acidic byproducts.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize water-catalyzed hydrolysis.

  • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over time to maintain a low instantaneous concentration, which can help suppress side reactions.

Question 3: Incomplete Intramolecular Cyclization

Problem: The conversion of the epoxy-sulfonamide to the final bicyclic product is incomplete.

Possible Causes and Solutions:

  • Insufficient Base Strength or Amount: The cyclization is a base-mediated process, and the choice and amount of base are critical.

    • Solution: Stronger bases are generally more effective. Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least a stoichiometric amount of base is used.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is slow at room temperature, gradually increase the temperature and monitor the progress. Common solvents for this step include THF or DMF.

  • Steric Hindrance: While less common for this specific molecule, steric factors can sometimes hinder intramolecular reactions.

    • Solution: Ensure the starting epoxy-sulfonamide is of high purity. Impurities could potentially interfere with the desired cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the epoxidation step on a large scale?

A1: While m-CPBA is excellent for lab-scale synthesis, its cost and potential thermal instability can be concerns for industrial applications. Alternative, more scalable oxidizing agents include:

  • Hydrogen peroxide in the presence of a catalyst: Catalytic systems, such as those based on methyltrioxorhenium, can be highly efficient for epoxidations with hydrogen peroxide, which is an inexpensive and environmentally friendly oxidant.[1]

  • Peracetic acid: This is another cost-effective option, though it is often used in situ due to its instability.

Q2: How can I purify the final product, this compound, on an industrial scale?

A2: The preferred method for large-scale purification is crystallization . This is generally more cost-effective and scalable than chromatographic methods.

  • Solvent Screening: A thorough solvent screening is essential to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below, leading to high recovery of pure product.

  • Seeding: Using seed crystals of the pure product can help control the crystallization process, leading to a more uniform particle size and higher purity.

Q3: Are there any known safety concerns with this synthesis?

A3: Yes, there are several safety considerations:

  • Peroxy-acids (e.g., m-CPBA): These are potentially explosive and should be handled with care. Avoid grinding or subjecting them to shock. Store them at recommended temperatures.

  • Strong Bases (e.g., NaH): Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many of the solvents used (e.g., DCM, chloroform, DMF) have associated health risks and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

A4: A combination of techniques is recommended:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the formation of any impurities.

  • Final Product Quality Control:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

    • Melting Point: A sharp melting point range is a good indicator of purity.

Key Process Parameters Summary

Parameter Step 1: Epoxidation Step 2: Intramolecular Cyclization
Key Reagents N-allyl-methanesulfonamide, Oxidizing Agent (e.g., m-CPBA)Epoxy-sulfonamide, Strong Base (e.g., NaH)
Typical Solvents Dichloromethane (DCM), ChloroformTetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature Range 0 °C to Room TemperatureRoom Temperature to Reflux
Common Impurities Diol from epoxide openingUnreacted epoxy-sulfonamide
Work-up Procedure Aqueous wash to remove byproductsQuenching with a proton source (e.g., water, ammonium chloride)

Pathway Visualization: Side Reaction in Epoxidation

The formation of the diol impurity is a critical side reaction to control. The following diagram illustrates this undesired pathway.

Side_Reaction Epoxy_sulfonamide N-(oxiran-2-ylmethyl)methanesulfonamide Ring_Opening Acid-catalyzed Ring Opening (H₂O, H⁺) Epoxy_sulfonamide->Ring_Opening Undesired Pathway Diol_Impurity Diol Impurity Ring_Opening->Diol_Impurity

Caption: Formation of the diol impurity via acid-catalyzed ring-opening of the epoxide.

References

  • Tetzlaff, H. R., & Espenson, J. H. (1999). Kinetics and Mechanism of the Epoxidation of Allylic Alcohols by Hydrogen Peroxide with Methyltrioxorhenium as Catalyst. Inorganic Chemistry, 38(5), 881–885. [Link]

Sources

Technical Support Center: Analytical Strategies for Impurity Profiling of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This document is designed for researchers, analytical chemists, and drug development professionals who are tasked with ensuring the purity and quality of this critical pharmaceutical intermediate.[1] As a key building block in the synthesis of novel therapeutics, particularly for neurological disorders, rigorous impurity profiling is paramount for regulatory compliance and drug safety.[1]

This guide provides answers to common questions, troubleshooting advice for complex analytical challenges, and detailed protocols based on established scientific principles and regulatory expectations, such as the ICH Q3A(R2) guidelines.[2]

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the likely sources and types of impurities I should expect in a sample of this compound?

A1: Understanding potential impurities is the first step in developing a robust analytical strategy. Impurities in any active pharmaceutical ingredient (API) or intermediate are broadly classified into three categories: organic, inorganic, and residual solvents.[2] For this specific molecule, you should anticipate:

  • Process-Related Impurities (Organic): These arise from the manufacturing process.[2]

    • Starting Materials: Incomplete conversion of precursors, such as N-protected 3-pyrroline or epoxidizing agents, could result in their carryover.[3]

    • Intermediates: Unreacted intermediates from multi-step syntheses are a common source.

    • By-products: Side reactions, such as incomplete cyclopropanation or alternative reactions of the sulfonyl group, can generate structurally similar impurities.[4]

  • Degradation Products (Organic): These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxygen.[5][6] The bicyclic ether and sulfonyl functional groups in the molecule suggest potential susceptibility to:

    • Hydrolysis: The epoxide-like ring system could be susceptible to ring-opening under acidic or basic conditions.

    • Oxidation: While the sulfonyl group is stable, other parts of the molecule could be susceptible to oxidation.

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment.[2] Examples include residual metal catalysts (e.g., palladium, platinum) or heavy metals (e.g., lead, arsenic).[7]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., dichloromethane, methanol, hexane) may remain in the final product.[2][8]

Q2: What is the recommended initial analytical approach for assessing the purity of a new batch of this intermediate?

A2: A phased approach is most efficient. The goal of the initial screen is to quickly assess purity, identify the main components, and detect any major impurities.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for purity assessment.[2][9] Start with a broad gradient reversed-phase method. The methylsulfonyl group provides a chromophore, making UV detection viable. This initial run will provide a purity percentage based on peak area and reveal the presence of major, UV-active impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides critical mass information for every peak observed.[10] This is invaluable for getting a preliminary idea of the identity of unknown impurities by comparing their molecular weights to potential starting materials, by-products, or degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace: This is the preferred method for identifying and quantifying residual solvents, which are common process impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A simple ¹H NMR spectrum of the batch provides a comprehensive "fingerprint."[11] It can confirm the structure of the main component and may reveal impurities that are not easily detected by chromatography, especially if they co-elute or lack a chromophore.[12]

This multi-technique approach provides a comprehensive initial profile, guiding further investigation if significant impurities are detected.

Q3: How do I develop a "stability-indicating" HPLC method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[5] The key to developing such a method is to perform forced degradation studies .[6]

The process involves intentionally degrading the compound under various stress conditions to generate the very impurities the method needs to be able to separate. The ICH Q1A guideline suggests the following conditions:[13]

  • Acid Hydrolysis: Reflux with 0.1N HCl.

  • Base Hydrolysis: Reflux with 0.1N NaOH.

  • Oxidation: Treat with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid material to high heat (e.g., 70-80°C).[5]

  • Photolytic Stress: Expose the compound to UV/Visible light.

The goal is to achieve 5-20% degradation.[13] The stressed samples are then analyzed by HPLC. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main compound peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) or MS is essential to confirm that the main peak is pure in all stressed samples.

Section 2: Troubleshooting Guide - Chromatographic Methods

This section addresses specific issues you may encounter during HPLC/UPLC method development and execution.

Q4: I'm seeing unexpected peaks in my HPLC-UV chromatogram. How do I determine if they are impurities or system artifacts?

A4: This is a common and critical question. Differentiating between true sample impurities and extraneous peaks is essential to avoid unnecessary investigation.

Troubleshooting Steps:

  • Inject a Blank: Prepare a "blank" injection using only your mobile phase or sample diluent. Any peaks present in the blank run are system artifacts, likely from the solvent, system contamination, or mobile phase degradation.

  • Check for Carryover: Immediately after running a concentrated sample, inject a blank. A small peak appearing at the same retention time as your main compound indicates sample carryover from the injector.

  • Vary Injection Volume: Inject a smaller and larger volume of your sample. The area of peaks corresponding to true impurities should change proportionally with the injection volume. Artifact peaks will likely remain constant or change unpredictably.

  • Use Mass Spectrometry: An LC-MS analysis is the most definitive tool here. System artifacts (like mobile phase adducts or plasticizers) often have characteristic masses that are easily identified. True impurities will have masses that are chemically plausible based on the structure of your main compound.[14]

Q5: The peak shape for my main compound is poor (significant tailing). What are the likely causes and how can I fix it?

A5: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.

Causality and Solutions:

  • Silanol Interactions (Primary Cause): The basic nitrogen in the azabicyclo ring can interact with acidic, un-capped silanol groups on the silica-based stationary phase. This strong secondary interaction causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.

    • Solution 1 (Adjust pH): Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid). At this pH, the basic nitrogen is protonated, which can reduce its interaction with silanols.

    • Solution 2 (Use a Modern Column): Switch to a high-purity, end-capped silica column or a column with a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume and re-analyze.

  • Extra-Column Effects: Dead volume in the system (e.g., from using tubing with too large an internal diameter) can cause peak broadening and tailing.

    • Solution: Ensure you are using appropriate connectors and tubing for your HPLC/UPLC system and that all connections are secure.

Q6: I can't achieve baseline separation between a known impurity and the main peak. What method development strategies should I try?

A6: Co-elution is a common challenge, especially with structurally similar impurities. A systematic approach to method development is required.

Strategies for Improving Resolution:

  • Modify Gradient Slope: For gradient methods, a shallower gradient provides more time for separation and can often resolve closely eluting peaks.

  • Change Organic Modifier: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol, or vice-versa) alters the selectivity of the separation. Methanol and acetonitrile have different properties and will interact with your analytes and the stationary phase differently, which can dramatically change retention times and elution order.

  • Adjust pH: As mentioned above, pH can significantly impact the retention of ionizable compounds. Systematically varying the mobile phase pH can often resolve compounds with different pKa values.

  • Change Stationary Phase: If modifying the mobile phase is insufficient, the next step is to change the column. If you are using a C18 column, consider a different chemistry like Phenyl-Hexyl (which offers pi-pi interactions) or a Polar-Embedded phase. These alternative selectivities can often resolve peaks that are inseparable on a standard C18.

  • Lower the Temperature: Reducing the column temperature can sometimes increase separation efficiency, though it will also increase backpressure and run times.

Section 3: Advanced Impurity Identification & Characterization

Q7: An impurity I'm tracking is not UV-active. What detection techniques should I consider?

A7: Reliance on UV detection alone can cause non-chromophoric impurities to be missed. When you suspect the presence of such impurities (e.g., a fully saturated ring-opened degradant), you need to employ universal or near-universal detection methods.

  • Mass Spectrometry (MS): This is the most powerful option. MS detects any compound that can be ionized, regardless of its optical properties. It provides both detection and molecular weight information.[10]

  • Charged Aerosol Detector (CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte. It is more sensitive than other universal detectors and provides a uniform response for non-volatile analytes.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that can detect any non-volatile analyte. It is generally less sensitive than CAD but is a robust alternative.

Q8: How can I confidently identify the structure of a completely unknown impurity detected by LC-MS?

A8: Identifying an unknown requires a combination of high-end analytical techniques and deductive reasoning. The goal is to piece together a chemical structure like a puzzle.

The workflow below outlines a comprehensive strategy.

Caption: Integrated workflow for unknown impurity identification.

Explanation of Steps:

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement (typically to within 5 ppm), which allows you to determine the most likely elemental formula for the impurity.[14]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can identify smaller pieces of the molecule.[14] Comparing these fragments to the parent compound's fragmentation pattern can reveal how the structure has been modified (e.g., loss of a functional group, addition of an oxygen atom).

  • Isolation: For unambiguous identification, the impurity often needs to be isolated using preparative chromatography (Prep-HPLC). This provides a pure sample for further analysis.

  • NMR Spectroscopy: This is the definitive step for structure elucidation. A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated impurity will reveal the precise connectivity of atoms, confirm the carbon skeleton, and establish stereochemistry, leading to an unambiguous structure.[11]

Q9: When is NMR spectroscopy absolutely necessary, and what information can it provide that LC-MS cannot?

A9: While LC-MS is excellent for detection and providing molecular weight and fragmentation data, NMR is the gold standard for unequivocal structure elucidation. NMR is essential in several key scenarios:

  • Distinguishing Isomers: Mass spectrometry cannot differentiate between isomers (compounds with the same molecular formula but different atomic arrangements). For example, if a ring-opening hydrolysis occurs, MS may not be able to determine which bond was broken or the resulting stereochemistry. NMR, through techniques like NOESY, can establish the exact spatial arrangement of atoms.

  • Absolute Structure Confirmation: MS provides data that helps you propose a structure. NMR provides the data needed to prove it.[11] Regulatory bodies often require full NMR characterization for any significant unknown impurity.

  • Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can be used to determine the purity of a substance or the concentration of an impurity without needing a reference standard for the impurity itself, a significant advantage over chromatography.[15]

  • When No Ionization Occurs: In the rare case that an impurity does not ionize well in the MS source, NMR is a non-destructive alternative that can still provide rich structural information.[12]

Section 4: Protocols and Workflows

Protocol 1: Generic Reversed-Phase HPLC-UV Method for Initial Purity Screening

This protocol provides a starting point for method development. It is designed to be robust and should be optimized for your specific instrument and impurity profile.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard, high-efficiency phase suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 10 minutesA broad screening gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces backpressure and can improve peak efficiency.
Injection Vol. 1 µLMinimizes potential for column overload. Adjust based on sample concentration.
Detection UV, 210 nmA low wavelength to detect compounds with limited chromophores. A DAD is recommended to assess peak purity.
Sample Prep. Dissolve 1 mg/mL in 50:50 Water:AcetonitrileA standard diluent that is compatible with the mobile phase.
Protocol 2: Forced Degradation Study Workflow

This workflow guides the process of generating and analyzing stressed samples to develop a stability-indicating method.

Forced_Degradation_Workflow cluster_stress Stress Conditions (Target 5-20% Degradation) start Start: Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C) start->therm photo Photolytic (Solid) (ICH Q1B Light Box) start->photo analyze Analyze All Samples by HPLC-DAD/MS (Including Control) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Results analyze->evaluate pass Method is Stability-Indicating (All peaks resolved) evaluate->pass Resolution OK? fail Optimize HPLC Method (Adjust mobile phase, column, etc.) evaluate->fail Co-elution? fail->analyze Re-analyze

Sources

Storage and handling recommendations for 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-185423-66-9 Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Introduction: 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS: 185423-66-9) is a versatile bicyclic compound with significant potential in medicinal chemistry and pharmaceutical research.[1][2] Its unique structural framework, featuring a strained oxa-azabicyclo system and a reactive methylsulfonyl group, makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly in neuroscience and anti-inflammatory drug discovery.[1][3] The inherent reactivity and structural complexity that make this compound valuable also necessitate careful storage and handling to ensure its integrity, stability, and the reproducibility of experimental results. This guide provides in-depth technical support, troubleshooting advice, and best practices for researchers working with this compound.

Section 1: Quick Reference Data

For immediate reference, the core storage and safety parameters are summarized below. The rationale behind each recommendation is detailed in the subsequent sections.

ParameterRecommendationRationale & Hazard Information
Storage Temperature 0–8°C (Refrigerated)[1]Minimizes thermal degradation kinetics. Required for compounds prone to degradation at ambient temperatures.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Keep container tightly closed.[5]The compound may be sensitive to moisture and oxygen. An inert atmosphere prevents hydrolysis and oxidative degradation.[6]
Light Exposure Store in the dark (e.g., amber vial or opaque container).[4]Protects against photochemical degradation, a common issue for complex organic molecules.[7]
Physical Form Solid (Varies by supplier)Handle as a fine powder; avoid dust formation.[8]
Key Chemical Hazards H302: Harmful if swallowed.[9][10] H315: Causes skin irritation.[9][10][11] H319: Causes serious eye irritation.[9][10][11] H335: May cause respiratory irritation.[9][10]Requires handling in a ventilated area with appropriate Personal Protective Equipment (PPE).

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and use of this compound.

Storage & Stability

Q1: What are the ideal long-term storage conditions for the solid compound?

For maximal stability and shelf-life, the solid compound should be stored at 0-8°C in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen.[1] This trifecta of conditions—low temperature, darkness, and an inert atmosphere—addresses the primary degradation pathways for complex heterocyclic molecules.[4][12] Low temperatures slow down any potential solid-state decomposition, while protection from light and oxygen prevents photochemical and oxidative reactions.[6][7]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

The choice of solvent is critical for stability. For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.

  • Causality: DMSO is an excellent solvent for a wide range of organic molecules and is compatible with most high-throughput screening and cell-based assay formats. However, DMSO is highly hygroscopic (readily absorbs water from the air). The presence of water can lead to hydrolysis of the compound, especially over time or during freeze-thaw cycles.[6] A study on compound library storage showed that samples in DMSO at -20°C under an inert atmosphere had significantly less degradation than those stored under ambient atmosphere.[13]

Solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize the number of freeze-thaw cycles.[12][13] Each time a solution is thawed, it is exposed to ambient temperature, light, and atmospheric moisture, increasing the risk of degradation and concentration changes.[6]

Q3: What is the expected shelf-life of this compound?

  • Solid: When stored under the ideal conditions described in Q1, the solid material is expected to be stable for years. However, it is best practice to re-analyze the purity of any chemical stock that has been stored for more than one year.

  • In Solution: The stability in solution is significantly lower. In anhydrous DMSO stored at -20°C, a solution may be stable for several months.[13] However, for critical experiments, it is highly recommended to use a freshly prepared solution or one that has been stored for less than a month. Always run a quality control check (e.g., LC-MS) if you suspect degradation.

Handling & Safety

Q4: What specific Personal Protective Equipment (PPE) is required when handling this compound?

Given its hazard profile, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[8][11]

  • Body Protection: A lab coat is required. For handling larger quantities, impervious clothing may be necessary.[8]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10] If a fume hood is not available and there is a risk of inhalation, a full-face respirator should be used.[8]

Q5: Are there any chemical incompatibilities I should be aware of?

Yes. The structure suggests potential reactivity with several classes of chemicals. Avoid contact with:

  • Strong Oxidizing Agents: Can react with the sulfide group.

  • Strong Acids and Bases: The strained bicyclic ether and aziridine-like system can be susceptible to ring-opening under harsh acidic or basic conditions.

  • Heat Sources: Avoid storing near ovens, steam pipes, or in direct sunlight to prevent thermal decomposition.[7]

cluster_center This compound cluster_incompatibles Incompatible Chemical Classes center_node Compound acid Strong Acids center_node->acid Risk of Ring Opening base Strong Bases center_node->base Risk of Ring Opening oxidizer Strong Oxidizers center_node->oxidizer Risk of Oxidation heat Heat/Sunlight center_node->heat Risk of Thermal Degradation

Caption: Chemical incompatibility diagram.

Section 3: Troubleshooting Guide

This section provides structured guidance for common experimental problems.

Problem: Inconsistent or Poor Results in Biological Assays

Question: My experimental results are not reproducible, and the compound's activity seems lower than expected. Could the compound's integrity be the issue?

This is a common and critical issue. The integrity of the compound is paramount for valid results. Follow this troubleshooting workflow to diagnose the problem.

start Inconsistent Biological Results check_storage 1. Verify Storage Conditions (Solid & Solution) Temp? Light? Inert Gas? start->check_storage check_handling 2. Review Handling Protocol Solvent quality? Freeze-thaw cycles? check_storage->check_handling analyze_compound 3. Analyze Compound Integrity (LC-MS / qNMR) check_handling->analyze_compound degradation_no Compound is Pure (>95%) analyze_compound->degradation_no No degradation_yes Degradation or Impurities Detected analyze_compound->degradation_yes Yes troubleshoot_assay 4. Troubleshoot Biological Assay (Reagents, Cells, Protocol) degradation_no->troubleshoot_assay new_sample 5. Obtain a New, Certified Lot of the Compound degradation_yes->new_sample prepare_fresh 6. Prepare Fresh Stock Solution from Solid new_sample->prepare_fresh prepare_fresh->analyze_compound Re-analyze to confirm purity

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Verify Storage: Physically check the storage conditions of both your solid sample and your stock solutions against the recommendations in Section 1.[1][4][7]

  • Review Handling: Were anhydrous solvents used? How many times has the stock solution been freeze-thawed? Even moisture absorbed by DMSO at room temperature can significantly dilute a sample over time.[6]

  • Analyze Integrity: The most direct method is to analyze an aliquot of your stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the resulting chromatogram and mass spectrum to the supplier's Certificate of Analysis (CoA) or reference data. Look for new peaks (impurities/degradants) and a decrease in the area of the main peak.

  • Action Plan:

    • If Degradation is Found: Discard the old stock solution. Prepare a fresh solution from the solid stock. If you suspect the solid stock is also compromised, obtain a new, verified lot from the supplier.

    • If No Degradation is Found: The issue likely lies within the biological assay itself. Investigate other variables such as cell line health, reagent stability, or protocol execution.

Section 4: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (new, sealed bottle recommended)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored, screw-cap vials

  • Calibrated analytical balance

  • Precision pipettes

Procedure:

  • Pre-Weighing Preparation: Allow the container of the solid compound to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.[12]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a new, labeled amber vial.

  • Solvent Addition: Using a precision pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect for any particulates.

  • Inert Gas Purge: Briefly flush the headspace of the vial with argon or nitrogen before sealing tightly. This displaces oxygen and moisture, enhancing long-term stability.[13]

  • Aliquoting & Storage: For best practice, immediately divide the stock solution into smaller, single-use aliquots in separate amber vials. Store all aliquots at -20°C or -80°C.[12]

  • Documentation: Record the concentration, date of preparation, solvent, and lot number directly on the vials and in your lab notebook.

Section 5: References

  • Chem-Impex International. (n.d.). This compound. Retrieved from Chem-Impex.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride. Retrieved from ChemicalBook.

  • TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from TCI Chemicals.

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

  • Fluorochem. (n.d.). This compound Safety Information. Retrieved from Fluorochem.

  • BLDpharm. (n.d.). 185423-66-9 | this compound. Retrieved from BLDpharm.

  • Synblock. (n.d.). CAS 185423-66-9 | this compound. Retrieved from Synblock.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from Roylan Developments.

  • ChemScene. (2025). Safety Data Sheet. Retrieved from ChemScene.

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.

  • Cayman Chemical. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from Cayman Chemical.

  • Shevchuk, O. I., et al. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate.

  • K-H. Wey, et al. (2012). Investigation of 3 industry-wide applied storage conditions for compound libraries. PubMed.

  • PubChemLite. (2025). This compound. Retrieved from PubChemLite.

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from Apollo Scientific.

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from Protect IU.

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • D. A. B. Smith, et al. (2018). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. PubMed.

  • Chem-Impex. (n.d.). 3-(Phenylsulfonyl)-6-Oxa-3-Azabicyclo[3.1.0]Hexane. Retrieved from Chem-Impex.

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this bicyclic system have demonstrated a wide range of pharmacological activities, including antitumor,[1][2][3][4][5][6] antiviral,[1] and potent, selective modulation of opioid receptors.[3] The rigid, three-dimensional nature of this scaffold provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. This guide focuses on a specific, underexplored subclass: 3-(methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane derivatives. The introduction of the methylsulfonyl group, a known pharmacophore that can act as a hydrogen bond acceptor and improve metabolic stability,[7] combined with the oxa-substitution, which can influence solubility and molecular interactions, presents a compelling case for their thorough biological evaluation.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative biological evaluation of this novel class of compounds. We will delve into the scientific rationale for investigating their potential as anticancer, antiviral, and opioid receptor-modulating agents. Furthermore, we will provide detailed, field-proven experimental protocols and illustrate how to present the resulting data for a robust comparative analysis against established benchmark compounds.

Scientific Rationale for Biological Evaluation

The decision to evaluate a new chemical series in specific therapeutic areas is driven by the structure-activity relationships (SAR) of related compounds. For the this compound core, the rationale for screening in oncology, virology, and neurology is strong.

Anticancer Potential: A Foundation of Cytotoxicity

Numerous studies have highlighted the antiproliferative effects of 3-azabicyclo[3.1.0]hexane derivatives against a variety of cancer cell lines.[1][2][4][5][6] For instance, spiro-fused derivatives have shown significant, time- and concentration-dependent reduction in the proliferation of human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) cells.[1][2] The proposed mechanism for some of these compounds involves the disruption of the actin cytoskeleton, leading to decreased cell motility and the induction of apoptosis.[1][3]

The incorporation of a methylsulfonyl group could potentiate this anticancer activity. Sulfonamide-containing compounds are a well-established class of anticancer agents, with some acting as inhibitors of carbonic anhydrases or as microtubule-targeting agents. The electron-withdrawing nature of the methylsulfonyl group can also influence the electronic properties of the entire molecule, potentially leading to altered interactions with biological targets.

Antiviral Activity: A Scaffold for Inhibition

The 3-azabicyclo[3.1.0]hexane scaffold is a key component in several antiviral drugs. Notably, derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane are crucial components in medications targeting viral proteases, such as boceprevir and the active component of Paxlovid, nirmatrelvir, which are used to treat Hepatitis C and SARS-CoV-2, respectively. This underscores the potential of this scaffold to fit into the active sites of viral enzymes and disrupt their function. It is plausible that the unique stereochemistry of the this compound core could be exploited to design novel inhibitors of viral replication.

Opioid Receptor Modulation: A History of High Affinity

Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively investigated as ligands for opioid receptors.[3] Specifically, they have been developed as potent and selective μ-opioid receptor antagonists. The rigid structure of the scaffold allows for the precise positioning of pharmacophoric elements that are critical for receptor binding and antagonism. The introduction of a methyl group in one series, for example, led to a 35-fold improvement in binding affinity.[3] Given this precedent, it is highly probable that the this compound core could serve as a novel scaffold for the development of new opioid receptor modulators.

A Roadmap for Comparative In Vitro Screening

To systematically evaluate the biological potential of this compound derivatives, a tiered screening approach is recommended. The initial phase should focus on robust, high-throughput in vitro assays to determine the potency and selectivity of the compounds in the three key areas identified above.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[8][9] It provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical, K562 - leukemia, A549 - lung, MCF-7 - breast) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds and the standard anticancer drug Doxorubicin in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

The results should be summarized in a table for easy comparison.

CompoundHeLa IC₅₀ (µM)K562 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Derivative 1 Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Derivative 2 Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Derivative 3 Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin Literature ValueLiterature ValueLiterature ValueLiterature Value
Antiviral Activity Screening: The Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.[10] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Seed a confluent monolayer of a virus-susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 24-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds and a reference antiviral drug (e.g., Remdesivir for SARS-CoV-2) in infection medium (e.g., DMEM with 2% FBS). Prepare a viral stock with a known titer.

  • Infection: Aspirate the culture medium from the cells and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of the diluted compounds.

  • Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the respective compound dilutions.

  • Incubation: Incubate for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

CompoundVirus StrainEC₅₀ (µM)
Derivative 1 e.g., SARS-CoV-2Hypothetical Value
Derivative 2 e.g., SARS-CoV-2Hypothetical Value
Derivative 3 e.g., SARS-CoV-2Hypothetical Value
Remdesivir e.g., SARS-CoV-2Literature Value
Opioid Receptor Binding Affinity: Radioligand Competition Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor.[1] This protocol describes the determination of the binding affinity (Ki) for the µ-opioid receptor.

  • Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL of assay buffer (50 mM Tris-HCl, pH 7.4):

    • Cell membranes (10-20 µg of protein)

    • Radioligand (e.g., [³H]-DAMGO, a selective µ-opioid agonist) at a concentration near its Kd.

    • Varying concentrations of the test compound or the standard antagonist, Naloxone.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compoundµ-Opioid Receptor Ki (nM)
Derivative 1 Hypothetical Value
Derivative 2 Hypothetical Value
Derivative 3 Hypothetical Value
Naloxone Literature Value

Visualizing Experimental Workflows

To ensure clarity and reproducibility, experimental workflows should be visualized. Below are Graphviz diagrams outlining the key steps in the described assays.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Plaque_Reduction_Assay_Workflow A Seed Host Cells in 24-well Plate B Infect with Virus in Presence of Compounds A->B C Incubate for 1h (Adsorption) B->C D Add Semi-Solid Overlay with Compounds C->D E Incubate for 2-3 Days D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate EC50 Values G->H Receptor_Binding_Assay_Workflow A Prepare Assay Plate with Membranes, Radioligand, and Test Compounds B Incubate to Reach Equilibrium A->B C Filter to Separate Bound and Free Ligand B->C D Wash Filters C->D E Measure Radioactivity with Scintillation Counter D->E F Calculate Specific Binding E->F G Determine IC50 and Ki Values F->G

Caption: Workflow for the competitive radioligand binding assay.

Proposed Next Steps: Elucidating the Mechanism of Action

Positive results from the initial screening phase should be followed by more in-depth studies to elucidate the mechanism of action.

  • For Anticancer Hits: Kinome profiling can reveal if the compounds inhibit specific protein kinases involved in cancer cell signaling. Cell cycle analysis by flow cytometry can determine if the compounds cause arrest at specific phases of the cell cycle.

  • For Antiviral Hits: Time-of-addition assays can help pinpoint the stage of the viral life cycle that is inhibited. For compounds targeting specific viral enzymes like proteases or polymerases, enzyme inhibition assays should be conducted.

  • For Opioid Receptor Ligands: Functional assays, such as GTPγS binding or cAMP accumulation assays, are necessary to determine if a compound is an agonist, antagonist, or partial agonist. Further binding studies against other opioid receptor subtypes (δ and κ) will establish selectivity.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the well-documented biological activities of the parent 3-azabicyclo[3.1.0]hexane core, there is a strong scientific rationale for evaluating these novel derivatives as potential anticancer, antiviral, and opioid receptor-modulating agents. This guide provides a comprehensive and actionable framework for conducting such a comparative biological evaluation. By employing the detailed protocols and data analysis strategies outlined herein, researchers can systematically assess the therapeutic potential of this novel class of compounds and contribute valuable insights to the field of drug discovery.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed Central. [Link]

  • Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor. MDPI. [Link]

  • Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2. Sciforum. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • In vitro susceptibility of 10 clinical isolates of SARS coronavirus to selected antiviral compounds. PubMed Central. [Link]

  • Antiviral Efficacy of Test Compounds in a Plaque Reduction Assay... ResearchGate. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PubMed Central. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
  • WO2022013684A1 - Antiviral heteroaryl ketone derivatives.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]

Sources

A Comparative Guide to 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane and Other Sulfonyl-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonyl group is a cornerstone of modern medicinal chemistry, integral to the structure and function of a multitude of therapeutic agents.[1][2] This guide provides a comparative analysis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane , a novel bicyclic scaffold, against a curated set of diverse sulfonyl compounds: the simple acyclic reagent N-Methylmethanesulfonamide , the renowned aromatic COX-2 inhibitor Celecoxib , and the widely-prescribed heterocyclic diuretic Hydrochlorothiazide . Through an examination of their physicochemical properties, synthetic roles, and biological applications, we aim to illuminate the strategic value of the rigid and polar azabicyclo[3.1.0]hexane framework for drug development professionals. This analysis is supported by quantitative data, detailed experimental protocols, and workflow visualizations to provide actionable insights for researchers in the field.

Introduction: The Strategic Importance of the Sulfonyl Group

The sulfonyl moiety (-SO₂-) is a powerful functional group in drug design, prized for its unique combination of physicochemical properties. Its tetrahedral geometry, high polarity, and ability to serve as a strong hydrogen bond acceptor allow for potent and specific interactions with biological targets like enzymes and receptors.[1][3] The electron-withdrawing nature of the sulfonyl group can significantly influence the acidity and electronic profile of a molecule, while its metabolic stability can enhance pharmacokinetic properties, such as prolonging a drug's duration of action.[4] From antibacterial sulfa drugs to modern targeted therapies for cancer and inflammation, sulfonyl-containing compounds represent a major class of pharmaceuticals.[2][3]

This guide moves beyond a general appreciation of the sulfonyl group to explore how the scaffold it is attached to dictates its ultimate utility. We will focus on this compound, a compound whose rigid, three-dimensional structure offers a stark contrast to the more conventional flexible or planar scaffolds.

Profiles of a Scaffold and Reference Compounds

A compound's utility in drug discovery is defined by its structure. Here we profile our central compound—a synthetic building block—and three comparators that represent a simple reagent and two distinct, successful drug classes.

  • Core Compound: this compound This molecule is a conformationally constrained building block. Its defining feature is the fused cyclopropane and pyrrolidine-epoxide ring system, which locks the molecule into a specific three-dimensional shape.[5][6] Such rigid scaffolds are highly sought after in drug design as they can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and selectivity. The sulfonyl group is directly attached to the bridgehead nitrogen, influencing the electronic properties and vectoral presentation of the bicyclic core. While this compound is not intended as a final drug, it serves as a key intermediate for synthesizing more complex and novel therapeutic candidates.[7][8] The broader azabicyclo[3.1.0]hexane framework is found in molecules with diverse biological activities, including antitumor and opioid receptor modulation, highlighting the therapeutic potential of its derivatives.[9][10]

  • Comparator 1: N-Methylmethanesulfonamide (Acyclic Reagent) This is one of the simplest acyclic secondary sulfonamides. It consists of a methylsulfonyl group attached to a methylamine.[11] Lacking any cyclic constraints, it is a highly flexible molecule. It is primarily used as a synthetic reagent or intermediate and serves as our baseline for understanding the fundamental properties of a simple sulfonamide.[12][13]

  • Comparator 2: Celecoxib (Aromatic Drug) Sold under the brand name Celebrex, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[14][15] Its structure is characterized by a central pyrazole ring substituted with a p-sulfamoylphenyl group and two other aryl moieties. This largely planar, aromatic, and hydrophobic structure is key to its selective binding within the COX-2 enzyme's active site.[16][17]

  • Comparator 3: Hydrochlorothiazide (Heterocyclic Drug) Hydrochlorothiazide is a diuretic medication used to treat high blood pressure and edema.[18][19] It features a benzothiadiazine dioxide core, a heterocyclic system where the sulfonamide is part of the fused ring structure. Its mechanism involves the inhibition of the sodium-chloride cotransporter in the kidney's distal convoluted tubules.[20][21]

Comparative Analysis

Physicochemical and Structural Properties

The choice of a molecular scaffold has profound implications for a compound's physical properties, which in turn govern its solubility, permeability, and overall suitability as a drug candidate. The table below summarizes key properties, revealing a clear distinction between the polar, rigid scaffold of our core compound and the more lipophilic, flexible, or planar structures of the comparators.

PropertyThis compoundN-MethylmethanesulfonamideCelecoxibHydrochlorothiazide
Molecular Formula C₅H₉NO₃S[6]C₂H₇NO₂S[11]C₁₇H₁₄F₃N₃O₂S[14]C₇H₈ClN₃O₄S₂
Molecular Weight 163.19 g/mol [6]109.15 g/mol [11]381.37 g/mol [14]297.74 g/mol
Structure Type Rigid, Bicyclic, SaturatedFlexible, AcyclicLargely Planar, AromaticFused Heterocyclic
Predicted XlogP / LogP -1.0[5]-0.7[11]~3.7 (High Lipophilicity)[17]-0.06
Water Solubility High (Predicted)5 g/L[12]Very Low (7 mg/L)[16]Sparingly Soluble
Key Structural Feature Fused cyclopropane-pyrrolidineSimple sulfonamideDiaryl-pyrazoleBenzothiadiazine dioxide

Expert Insights: The stark difference in the predicted XlogP value for this compound (-1.0) compared to Celecoxib (~3.7) is a direct consequence of its compact, saturated, and oxygen-containing structure versus Celecoxib's extensive aromatic system. This high polarity makes the core scaffold an excellent starting point for designing molecules aimed at targets in aqueous environments or for improving the solubility of a lead compound. The rigidity of the bicyclic system provides a well-defined 3D vector for substituents, a critical advantage for structure-based drug design compared to the conformational ambiguity of a flexible compound like N-Methylmethanesulfonamide.

Synthetic Role and Strategy

The compounds under review occupy different positions in the drug discovery workflow. Celecoxib and Hydrochlorothiazide are final products, whereas our core compound is a strategic starting material.

Causality in Synthetic Strategy: The decision to use a pre-formed rigid scaffold like this compound is a strategic choice to accelerate the exploration of chemical space. Instead of building a complex 3D structure from scratch, which can be low-yielding and time-consuming, chemists can use this building block to rapidly generate a library of diverse analogues by modifying its attachment points. This approach, known as scaffold-based drug discovery, is highly efficient for lead optimization.

The diagram below illustrates this conceptual workflow.

G cluster_0 Scaffold-Based Synthesis cluster_1 Screening & Optimization scaffold 3-(Methylsulfonyl)-6-oxa- 3-azabicyclo[3.1.0]hexane (Rigid Core) reaction Parallel Synthesis / Combinatorial Chemistry scaffold->reaction r_groups Diverse Chemical Building Blocks (R1, R2, R3...) r_groups->reaction library Library of Novel Drug Candidates (Diverse 3D Structures) reaction->library screening High-Throughput Screening (Biological Assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Conceptual workflow for scaffold-based drug discovery.

Biological Activity and Therapeutic Applications

The ultimate goal of any compound in medicinal chemistry is a specific biological effect. Here, the distinction between a scaffold and a final drug is most apparent.

CompoundRole / ApplicationMechanism of Action
This compound Synthetic Building BlockNot applicable (inactive precursor). Derivatives target various proteins (e.g., kinases, GPCRs).[9][10]
N-Methylmethanesulfonamide Reagent / IntermediateNot applicable (generally biologically inert).[13]
Celecoxib Anti-inflammatory DrugSelective inhibition of the COX-2 enzyme, blocking prostaglandin synthesis.[15][16]
Hydrochlorothiazide Diuretic / AntihypertensiveInhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney.[20][21]

Expert Insights: this compound has no inherent biological activity; its value is its potential. By presenting a rigid framework, it allows chemists to design molecules that fit precisely into a protein's binding site. For example, attaching a hydrogen bond donor and an aromatic group at specific points on this scaffold could yield a potent and selective kinase inhibitor. This is fundamentally different from Celecoxib, where the entire molecule is optimized for a single target (COX-2). The diversity of biological activities seen in compounds containing the azabicyclo[3.1.0]hexane core—from antiviral to anticancer—underscores its versatility as a privileged scaffold in drug discovery.[9][22]

The diagram below illustrates the concept of a rigid scaffold enabling precise interactions with a biological target.

G cluster_0 Target Protein Binding Site cluster_1 Drug Molecule with Rigid Scaffold pocket1 Hydrophobic Pocket pocket2 H-Bond Acceptor r2 Hydroxyl Group (R2) pocket2->r2 H-Bond pocket3 H-Bond Donor scaffold Rigid Scaffold r1 Aromatic Group (R1) scaffold->r1 fixed vector scaffold->r2 fixed vector r3 Amine Group (R3) scaffold->r3 fixed vector r1->pocket1 Hydrophobic Interaction r3->pocket3 H-Bond

Caption: Rigid scaffold enabling precise pharmacophore presentation.

Detailed Experimental Protocol: Synthesis of a Substituted 3-Azabicyclo[3.1.0]hexane Derivative

To demonstrate the utility of bicyclic scaffolds, this section provides a representative protocol for the synthesis of a 3-azabicyclo[3.1.0]hexane derivative via a palladium-catalyzed cyclopropanation reaction. This method is a reliable way to construct the core ring system.

Objective: To synthesize a functionalized 3-azabicyclo[3.1.0]hexane ring system, a core structure related to our primary compound.

Materials:

  • N-benzylmaleimide (1.0 eq)

  • Benzaldehyde N-tosylhydrazone (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • 1,2-bis(diphenylphosphino)ethane (dppe, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add N-benzylmaleimide (1.0 mmol, 187 mg), benzaldehyde N-tosylhydrazone (1.2 mmol, 331 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.1 mmol, 22.4 mg) and dppe (0.1 mmol, 39.8 mg) in 5 mL of anhydrous toluene. Stir for 10 minutes until a homogenous solution is formed.

  • Initiation: Add the catalyst solution to the main reaction flask, followed by an additional 20 mL of anhydrous toluene.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 12-18 hours.

    • Causality Note: The base (K₂CO₃) is crucial for deprotonating the N-tosylhydrazone, which then decomposes to form a diazo compound in situ. This diazo compound is the carbene precursor for the cyclopropanation reaction catalyzed by the palladium complex.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (3 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the desired 3-azabicyclo[3.1.0]hexane product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereoselectivity of the reaction can be determined from the ¹H NMR spectrum of the crude product.

Self-Validation: The protocol is self-validating through the monitoring of starting material consumption by TLC and confirmation of the final product's identity and purity by standard analytical techniques (NMR, MS). Expected outcomes include high yield and good diastereoselectivity, consistent with literature precedents for this type of transformation.[23]

Conclusion and Future Perspectives

This comparative analysis demonstrates that the value of a sulfonyl-containing compound is inextricably linked to the scaffold to which the sulfonyl group is appended. While simple reagents like N-Methylmethanesulfonamide are foundational, and complex drugs like Celecoxib and Hydrochlorothiazide represent highly optimized products, it is the intermediate scaffolds that offer the greatest potential for future discovery.

This compound stands out as a prime example of a modern building block. Its inherent rigidity, well-defined three-dimensional structure, and favorable hydrophilic properties make it an exceptionally valuable starting point for developing next-generation therapeutics. By using such scaffolds, medicinal chemists can more efficiently navigate complex chemical space, reduce the synthetic burden of creating 3D complexity, and ultimately design more potent and selective drug candidates for a wide range of challenging biological targets. The continued exploration and utilization of such novel, constrained scaffolds will undoubtedly be a key driver of innovation in pharmaceutical research.

References

  • Hydrochlorothiazide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hydrochlorothiazide]
  • Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.pediatriconcall.com/drugs/hydrochlorothiazide/1005]
  • Hydrochlorothiazide - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537215/]
  • Hydrochlorothiazide: Package Insert / Prescribing Info - Drugs.com. [URL: https://www.drugs.com/pro/hydrochlorothiazide.html]
  • Hydrochlorothiazide: MedlinePlus Drug Information. [URL: https://medlineplus.gov/druginfo/meds/a682571.html]
  • N-Methyl methanesulfonamide 1184-85-6 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/n-methyl-methanesulfonamide-cas-1184-85-6.html]
  • Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage. [URL: https://www.
  • The Sulfonyl Group: A Cornerstone in Modern Drug Discovery - Benchchem. [URL: https://www.benchchem.com/blog/the-sulfonyl-group-a-cornerstone-in-modern-drug-discovery/]
  • Application of Sulfonyl in Drug Design | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Application-of-Sulfonyl-in-Drug-Design-Zhang-Zhu/1d49f0564619b02a275753041926677d24248889]
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24283305/]
  • Celecoxib | 169590-42-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9338048.htm]
  • N-Methyl methanesulfonamide | 1184-85-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854129.htm]
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications - ResearchGate. [URL: https://www.researchgate.
  • Chemical structure of celecoxib. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-celecoxib_fig1_323677494]
  • Celecoxib - PMDA. [URL: https://www.pmda.go.jp/files/000253459.pdf]
  • ISSN: 2455-281X - ASIO. [URL: https://www.asiopharmaceutics.info/index.php/ajp/article/download/137/91]
  • N-Methylmethanesulfonamide - ChemBK. [URL: https://www.chembk.com/en/chem/N-Methylmethanesulfonamide]
  • Application of Methylsulfone in Drug Discovery. [URL: https://www.pharmablock.com/learning-center/application-of-methylsulfone-in-drug-discovery]
  • N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylmethanesulfonamide]
  • N-methyl-N-methylsulfonylmethanesulfonamide | C3H9NO4S2 | CID 263622 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/263622]
  • This compound - PubChemLite. [URL: https://pubchemlite.deep-thought.io/compound/RCADBPVEUXADKB-UHFFFAOYSA-N]
  • This compound. [URL: https://www.benchchem.com/product/b1406833]
  • CAS 185423-66-9 | this compound - Synblock. [URL: https://www.synblock.com/cas-185423-66-9.html]
  • This compound – Chem-Impex. [URL: https://www.chemimpex.com/products/07338]
  • 185423-66-9|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/185423-66-9.html]
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356619/]
  • Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15957884/]
  • 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18459848]
  • 3-(phénylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane - Chem-Impex. [URL: https://www.chemimpex.com/fr/products/07337]
  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones - ResearchGate. [URL: https://www.researchgate.net/publication/312586737_Synthesis_of_3-Azabicyclo310hexane_Derivatives_via_Palladium-Catalyzed_Cyclopropanation_of_Maleimides_with_N-Tosylhydrazones_Practical_and_Facile_Access_to_CP-866087]
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6573]
  • Biological activity of compounds synthesized from 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane - Benchchem. [URL: https://www.benchchem.com/blog/biological-activity-of-compounds-synthesized-from-3-bromomethyl-6-oxabicyclo-3-1-0-hexane/]

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 3-Azabicyclo[3.1.0]hexane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere that has emerged as a privileged structure in modern drug discovery.[1] Its rigid, three-dimensional architecture allows for precise orientation of substituents, making it an attractive core for developing potent and selective ligands for a variety of biological targets. This guide provides an in-depth comparison of the in vitro and in vivo studies of compounds built upon this versatile framework, focusing on two of its most prominent and well-documented therapeutic applications: Neuropsychiatric Disorders and Oncology. We will dissect the experimental methodologies, compare performance data, and explain the scientific rationale behind the chosen assays and models.

Part A: Applications in Neuropsychiatric Disorders

The 3-azabicyclo[3.1.0]hexane core has been exceptionally fruitful in the development of agents targeting the central nervous system. Its unique structure has been leveraged to create compounds that modulate key neurotransmitter systems implicated in depression and schizophrenia.

A1. Triple Reuptake Inhibitors (TRIs) for Major Depressive Disorder

The classical monoamine hypothesis of depression suggests that a deficiency in synaptic concentrations of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) contributes to the disease's pathophysiology. While selective serotonin reuptake inhibitors (SSRIs) are common, there is a strong rationale for developing "triple" reuptake inhibitors (TRIs) that block the transporters for all three monoamines (NET, SERT, and DAT), potentially offering broader efficacy.[2][3] The 3-azabicyclo[3.1.0]hexane scaffold has yielded potent TRIs, most notably DOV 216,303.[2][3][4]

TRIs aim to simultaneously elevate extracellular levels of NE, 5-HT, and DA by blocking their respective reuptake transporters located on the presynaptic membrane. This broad-spectrum enhancement of monoaminergic neurotransmission is hypothesized to produce a more robust and faster-acting antidepressant effect compared to agents that target only one or two transporters.

TRI_Mechanism cluster_presyn Presynaptic Terminal cluster_postsyn Postsynaptic Terminal vesicle Vesicles (NE, 5-HT, DA) release Release vesicle->release cleft Synaptic Cleft release->cleft Neurotransmitters NET NET SERT SERT DAT DAT receptors Postsynaptic Receptors (Adrenergic, Serotonergic, Dopaminergic) cleft->NET NE Reuptake cleft->SERT 5-HT Reuptake cleft->DAT DA Reuptake cleft->receptors Signal Transduction TRI 3-Azabicyclo[3.1.0]hexane TRI Compound (e.g., DOV 216,303) TRI->NET Inhibits TRI->SERT Inhibits TRI->DAT Inhibits

Caption: Mechanism of Triple Reuptake Inhibition.

The primary in vitro method to characterize TRIs is the radiolabeled neurotransmitter uptake assay. This experiment directly measures the ability of a compound to block the function of specific transporter proteins.

Experimental Protocol: Radiolabeled Neurotransmitter Uptake Assay

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the human recombinant norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT). This ensures target specificity.

  • Assay Preparation: Cells are plated in 96-well plates. On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: The test compound (e.g., DOV 216,303) is added at various concentrations and pre-incubated with the cells for 20 minutes at room temperature. This allows the inhibitor to bind to the transporters.

  • Substrate Addition: A mixture of a radiolabeled substrate (e.g., [³H]NE, [³H]5-HT, or [³H]DA) and a corresponding unlabeled substrate is added to each well to initiate the uptake reaction.

  • Incubation and Termination: The reaction proceeds for a short period (e.g., 10-15 minutes) at 37°C. Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine for NET). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Comparative Performance of 3-Azabicyclo[3.1.0]hexane-Based TRIs

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)Reference
DOV 216,303142078[2][3]
Bicifadine11755910

This table clearly demonstrates the potent, multi-target profile of these compounds, with DOV 216,303 showing particularly high potency at all three transporters.

To translate in vitro potency into potential therapeutic efficacy, compounds are tested in well-validated animal models that are predictive of antidepressant action.

Experimental Workflow: Preclinical Antidepressant Screening

Antidepressant_Workflow cluster_invitro In Vitro Screening cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy Models invitro_assay Radiolabeled Uptake Assay (hSERT, hNET, hDAT) selectivity Selectivity Profiling invitro_assay->selectivity pk_study Rodent PK Study (Oral Bioavailability, Brain Penetration) invitro_assay->pk_study Potent Compound fsm Forced Swim Test (FST) (Behavioral Despair) pk_study->fsm Good Exposure tst Tail Suspension Test (TST) tetra Tetrabenazine-Induced Ptosis (Monoamine Depletion)

Caption: Preclinical workflow for evaluating novel TRIs.

Key In Vivo Models:

  • Mouse Forced Swim Test (FST): This is a widely used model of behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressants are known to reduce the duration of this immobility, and TRIs like DOV 216,303 are active in this test.[2][4]

  • Tetrabenazine-Induced Ptosis and Hypolocomotion: Tetrabenazine depletes presynaptic stores of monoamines, leading to observable effects like eyelid drooping (ptosis) and reduced movement. A functional TRI can reverse these effects by blocking the reuptake of the remaining monoamines, thereby increasing their synaptic availability. DOV 216,303 has been shown to effectively reverse these tetrabenazine-induced deficits.[2][3]

The positive results from these preclinical models, combined with a favorable pharmacokinetic and toxicology profile, provided the justification for advancing DOV 216,303 into clinical studies.[2][3]

A2. Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory for the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms.[5][6] Glycine is an obligatory co-agonist at the NMDA receptor; its binding is required for receptor activation by glutamate.[7][8] The glycine transporter type 1 (GlyT1) is the primary regulator of glycine levels in the forebrain synapses where NMDA receptors are prominent.[6] By inhibiting GlyT1, synaptic glycine concentrations can be increased, thus enhancing NMDA receptor function. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully used to develop potent and CNS-penetrant GlyT1 inhibitors.[9]

Several methods exist to quantify GlyT1 inhibition, ranging from traditional uptake assays to modern, non-radioactive techniques.[10]

Experimental Protocol: Mass Spectrometry (MS) Binding Assay This modern approach offers a non-radioactive alternative for measuring compound affinity for GlyT1.

  • Source Material: Prepare cell membranes from a stable cell line overexpressing human GlyT1.

  • Assay Setup: In a 96-well plate, combine the GlyT1-containing membranes, a known non-labeled reporter ligand for GlyT1, and the test compound at various concentrations.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Separation: Rapidly separate the membranes (with bound ligand) from the supernatant (with unbound ligand) using filtration.

  • Quantification: Analyze the amount of reporter ligand in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The concentration of the test compound that displaces 50% of the reporter ligand (IC₅₀) is calculated. This value can be converted to a binding affinity constant (Ki). This method is highly reliable and suitable for high-throughput screening.[11]

Comparative Performance of a [3.1.0]-Based GlyT1 Inhibitor Series

CompoundGlyT1 IC₅₀ (nM)Selectivity vs. GlyT2CNS Penetration (Brain/Plasma Ratio)Reference
Scaffold Hop Lead< 250>100xN/A[9]
Optimized Compound15>100x0.8[9]

This table highlights the successful optimization of a lead compound from a scaffold hopping approach, resulting in a potent and CNS-penetrant GlyT1 inhibitor based on the 3-azabicyclo[3.1.0]hexane core.[9]

To test the therapeutic hypothesis, GlyT1 inhibitors are evaluated in animal models where NMDA receptor function is pharmacologically disrupted.

Key In Vivo Models:

  • NMDA Antagonist-Induced Cognitive Deficits: NMDA antagonists like MK-801 or phencyclidine (PCP) are used in rodents to induce cognitive impairments that mimic those seen in schizophrenia.[12][13] The efficacy of a GlyT1 inhibitor is measured by its ability to reverse these deficits in tests such as:

    • Object Recognition Test: This test assesses learning and memory. A GlyT1 inhibitor, TASP0315003, was shown to significantly improve cognitive deficits induced by MK-801 in this test.[12]

    • Social Recognition Test: This measures social memory. GlyT1 inhibitors can reverse MK-801-induced deficits in this domain.[12][14]

  • PCP-Induced Social Interaction Deficit: Repeated PCP administration can reduce social interaction in mice, modeling negative symptoms like social withdrawal. Both acute and sub-chronic treatment with a GlyT1 inhibitor can reverse this reduction.[12]

These preclinical results strongly suggest that potent, CNS-penetrant GlyT1 inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold can ameliorate the cognitive and negative symptoms associated with schizophrenia, providing a strong rationale for their clinical development.[9][12][15]

Part B: Applications in Oncology

Beyond the CNS, spiro-fused derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines, opening a second major avenue for therapeutic development.[16][17][18]

While the precise molecular targets are still under investigation, studies on active spiro-fused 3-azabicyclo[3.1.0]hexane compounds have revealed two key cellular effects:

  • Actin Cytoskeleton Disruption: Treatment leads to the disappearance of actin stress fibers, with actin becoming diffusely distributed in the cytoplasm. This can impair cell motility, a critical process in cancer metastasis.[16][17][19]

  • Mitochondrial Membrane Depolarization: Active compounds cause a significant decrease in the mitochondrial membrane potential (ΔΨm), which is an early indicator of apoptosis induction.[16][20]

The standard initial screen for potential anticancer agents is a cell viability or proliferation assay performed on a panel of cancer cell lines.

Experimental Protocol: MTS Assay

  • Cell Plating: Cancer cell lines (e.g., K562 human erythroleukemia, HeLa cervical carcinoma) are seeded into 96-well plates and allowed to adhere overnight.[16][18]

  • Compound Treatment: The synthesized 3-azabicyclo[3.1.0]hexane derivatives are added to the wells at a range of concentrations.

  • Incubation: Cells are incubated with the compounds for a set period, typically 48 to 72 hours.

  • Reagent Addition: An MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.

  • Metabolic Conversion: Viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

  • Quantification: The amount of formazan is quantified by measuring the absorbance at 490 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of living cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Comparative Performance of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes

Cell LineCompound 2b IC₅₀ (µM)Compound 2c IC₅₀ (µM)Reference
K562 (Erythroleukemia)~27~25[16]

This data demonstrates that specific substitutions on the spiro-fused scaffold can confer significant antiproliferative effects in the low micromolar range.[16]

Preliminary in vivo experiments have been conducted to determine if the in vitro antiproliferative activity translates to an antitumor effect in a living organism. For example, the impact of these compounds on the growth dynamics of CT26 colon carcinoma tumors in Balb/C mice has been explored, providing an initial proof-of-concept for further development.[17]

Conclusion and Future Directions

The 3-azabicyclo[3.1.0]hexane scaffold is a remarkably versatile and successful core structure in medicinal chemistry. As demonstrated, its rigid framework has enabled the development of:

  • Potent Triple Reuptake Inhibitors with a compelling profile for treating major depressive disorder.

  • CNS-penetrant GlyT1 Inhibitors that address the challenging cognitive and negative symptoms of schizophrenia by modulating the glutamatergic system.

  • Novel Antiproliferative Agents with unique mechanisms involving cytoskeletal and mitochondrial disruption.

The objective comparison of these compounds relies on a tiered and logical progression from in vitro target engagement and cellular assays to in vivo models of disease. The choice of assay is dictated by the therapeutic hypothesis: radiolabeled uptake assays for transporter function, MTS assays for cell viability, and validated behavioral models for predicting clinical efficacy in complex neuropsychiatric disorders.

Future work should focus on elucidating the specific molecular targets of the anticancer derivatives to enable structure-based design and optimization. For the CNS agents, continued clinical evaluation will be crucial to validate the promising preclinical data and establish their place in the therapeutic landscape. The continued exploration of this privileged scaffold undoubtedly holds promise for delivering next-generation therapeutics.

References

  • Skolnick, P., et al. (2006). Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor. CNS Drug Reviews, 12(2), 123-134. [Link]

  • Pronina, Y. S., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(21), 7249. [Link]

  • Skolnick, P., et al. (2006). Preclinical and Clinical Pharmacology of DOV 216,303, a "Triple" Reuptake Inhibitor. CNS Drug Reviews. [Link]

  • BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT. [Link]

  • Filatov, A. S., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5988. [Link]

  • Pronina, Y. S., et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 14(10), 1042. [Link]

  • Kühne, S., et al. (2016). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistrySelect, 1(16), 5094-5098. [Link]

  • Pronina, Y., et al. (2022). Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2H)-one and aceanthrylen-1(2H)-one fragments against tumor cell lines. Sciforum. [Link]

  • Pronina, Y. S., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. [Link]

  • Beer, B., et al. (2006). (-)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, compositions thereof, and uses as a dopamine-reuptake inhibitor.
  • Hashimoto, K. (2012). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Pharmacology Biochemistry and Behavior, 102(3), 441-447. [Link]

  • Zhang, M., et al. (2010). The Novel Triple Reuptake Inhibitor JZAD-IV-22 Exhibits an Antidepressant Pharmacological Profile without Locomotor Stimulant or Sensitization Properties. Journal of Pharmacology and Experimental Therapeutics, 335(2), 545-554. [Link]

  • Manahan-Vaughan, D., et al. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Current Pharmaceutical Biotechnology, 12(10), 1649-1657. [Link]

  • BioWorld. (2006). The glycine transporter-1 inhibitor SSR-103800 shows promise in animal models of schizophrenia. BioWorld. [Link]

  • Rosenbrock, H., et al. (2022). Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 382(2), 114-123. [Link]

  • Harsing, L. G. Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017-1044. [Link]

  • Alberati, D., et al. (2006). Bicyclic [3.1.0] heteroaryl amides as type i glycine transport inhibitors.
  • Lindsley, C. W., et al. (2006). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Topics in Medicinal Chemistry, 6(17), 1865-1878. [Link]

  • Wolkenberg, S. E., et al. (2012). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & Medicinal Chemistry Letters, 22(22), 6965-6970. [Link]

  • Zemtsova, M. N., et al. (2023). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Molecules, 28(1), 1-25. [Link]

  • Atkinson, R. N., et al. (2001). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 11(13), 1645-1648. [Link]

  • Zhang, G., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(11), 5971-5975. [Link]

  • Cui, J., et al. (2023). A Novel 68Ga-Labeled 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile-Based Fibroblast Activation Protein-Targeted Tracer for Cancer Imaging With Positron Emission Tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 66(3), e4143. [Link]

  • Keefe, R. S. E., et al. (2023). Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. Schizophrenia Research, 256, 36-43. [Link]

  • Filatov, A. S., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 1788-1796. [Link]

Sources

Navigating the Structure-Activity Landscape of 3-Azabicyclo[3.1.0]hexane Analogs as Factor XIa Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A note on the available literature: While the 3-azabicyclo[3.1.0]hexane scaffold is a recurring motif in modern medicinal chemistry, a comprehensive, publicly available structure-activity relationship (SAR) study specifically for 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane analogs as Factor XIa (FXIa) inhibitors is not presently found in peer-reviewed literature or patents. However, the broader class of compounds incorporating the 3-azabicyclo[3.1.0]hexane core has been a subject of intense investigation for various therapeutic targets, including the development of novel antithrombotic agents. This guide will, therefore, focus on the well-documented SAR of a closely related series of 3-azabicyclo[3.1.0]hexane-containing Factor XIa inhibitors, providing a valuable comparative analysis for researchers in the field. The principles and experimental approaches detailed herein are directly applicable to the evaluation of novel analogs, including those of the this compound series.

Introduction: The Promise of Factor XIa Inhibition

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1] Its inhibition is a promising strategy for the development of new anticoagulants with a potentially wider therapeutic window and a lower risk of bleeding compared to traditional therapies that target downstream factors like thrombin or Factor Xa.[2][3][4][5][6] The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a valuable building block in the design of small molecule inhibitors targeting various enzymes due to its rigid, three-dimensional structure which can provide precise orientations of substituents to interact with biological targets.[7][8][9]

This guide provides a comparative analysis of the structure-activity relationships of a series of 3-azabicyclo[3.1.0]hexane analogs as Factor XIa inhibitors, based on publicly available data. We will explore how modifications to this scaffold impact inhibitory potency and selectivity, supported by experimental data and detailed protocols.

Core Scaffold and Key Interaction Points

The general structure of the 3-azabicyclo[3.1.0]hexane-based Factor XIa inhibitors discussed in this guide features key recognition elements designed to interact with the active site of the enzyme. The bicyclic core serves as a rigid scaffold to orient a P1 substituent towards the S1 pocket of FXIa, while other regions of the molecule engage with the S2, S3, and S4 pockets.

G cluster_inhibitor General Inhibitor Structure cluster_FXIa Factor XIa Active Site P1 P1 Group (S1 Pocket Interaction) Scaffold 3-Azabicyclo[3.1.0]hexane Core P1->Scaffold Oriented by scaffold S1 S1 Pocket P1->S1 Binding Linker Linker Scaffold->Linker P2_P4 P2-P4 Groups (S2-S4 Pocket Interactions) Linker->P2_P4 S2_S4 S2-S4 Pockets P2_P4->S2_S4 Binding G A Commercially Available Starting Material B Step 1: Formation of Azide A->B C Step 2: Intramolecular Cyclopropanation B->C D Step 3: Reduction of Azide C->D E 3-Azabicyclo[3.1.0]hexane Core D->E F Step 4: Coupling with P1 Precursor E->F G Step 5: Coupling with P2-P4 Precursor F->G H Final Inhibitor G->H

Caption: A representative synthetic workflow for 3-azabicyclo[3.1.0]hexane-based FXIa inhibitors.

Step-by-Step Protocol for the Synthesis of a Representative Analog (e.g., Compound 1c):

  • Synthesis of the 3-Azabicyclo[3.1.0]hexane Core:

    • To a solution of a suitable olefinic precursor in an appropriate solvent (e.g., dichloromethane), add a diazo-transfer reagent (e.g., tosyl azide) in the presence of a base (e.g., DBU) to form the corresponding azide.

    • Subject the azide to rhodium-catalyzed intramolecular cyclopropanation to yield the 3-azabicyclo[3.1.0]hexane ring system.

    • Reduce the resulting azide to the primary amine using a reducing agent (e.g., triphenylphosphine followed by water, or catalytic hydrogenation).

  • Coupling with the P1 Moiety:

    • Couple the synthesized 3-azabicyclo[3.1.0]hexane amine with a suitable precursor of the P1 group (e.g., 7-bromo-3-aminoisoquinoline) via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

  • Functionalization of the Bicyclic Nitrogen:

    • The nitrogen at the 3-position of the bicyclic core can be functionalized through standard procedures such as reductive amination or amide coupling to introduce the desired P2-P4 fragments.

Factor XIa Inhibition Assay

The inhibitory activity of the synthesized compounds against Factor XIa is typically determined using a chromogenic substrate assay.

G cluster_workflow FXIa Inhibition Assay Workflow A Prepare serial dilutions of test compound B Add Factor XIa enzyme A->B C Incubate at 37°C B->C D Add chromogenic substrate C->D E Measure absorbance at 405 nm D->E F Calculate IC50 value E->F

Caption: Workflow for the in vitro determination of Factor XIa inhibitory activity.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, CaCl2, and a carrier protein like BSA).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of human Factor XIa to each well containing the serially diluted test compound or vehicle control.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding a chromogenic substrate specific for Factor XIa (e.g., S-2366).

    • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.

  • Data Analysis:

    • Plot the rate of reaction against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold serves as a versatile and effective core for the design of potent and selective Factor XIa inhibitors. The SAR studies reveal that a basic, often heterocyclic, P1 group is paramount for high-affinity binding to the S1 pocket of the enzyme. While substitutions on the bicyclic core itself have a more subtle effect on potency, they offer opportunities to fine-tune the physicochemical and pharmacokinetic properties of the inhibitors. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel analogs based on this promising scaffold. Further exploration of substitutions at the 6-position of the 3-azabicyclo[3.1.0]hexane ring, as well as optimization of the P2-P4 fragments, could lead to the discovery of next-generation antithrombotic agents with an improved safety profile.

References

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link] [7]2. Patents Assigned to Bristol-Myers Squibb. Justia Patents. [Link]

  • CA2952466C - 3-AZABICYCLO[3.1.0]HEXANE SUBSTITUTES USED AS KETOHEXOKINASE A AND C INHIBITORS. Google Patents. [10]4. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Europe PMC. [Link] [11]5. Carbocyclic thromboxane A2. Journal of the American Chemical Society. [Link]

  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. PubMed. [Link] [12]7. Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... ResearchGate. [Link] [8]8. Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes: Studies towards Ficellomycin and Its Analogs. ResearchGate. [Link]

  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI. [Link] [2]10. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link] [9]11. Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Haematology. [Link] [3]12. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Cureus. [Link] [4]13. Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. ResearchGate. [Link]

  • US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
  • Factor XIa (FXIa). Bristol Myers Squibb. [Link] [1]16. MY136580A - 3-azabicyclo[3.1.0]hexane derivatives. Google Patents.

  • A novel inhibitor of Factor XIa as potential haemostasis-sparing anticoagulant for patients with atrial fibrillation. SciSpace. [Link]

  • Factor XIa inhibitors: A review of the patent literature. ResearchGate. [Link]

  • Factor XI and XIa inhibition: a new approach to anticoagulant therapy. National Institutes of Health. [Link] [13]20. Factor XI/XIa Inhibitors: What We Now Know. European Medical Journal. [Link]

  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI. [Link] [14]22. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. National Institutes of Health. [Link] [5]23. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents.

  • Factor XI/XIa Inhibitors: A New Approach to Anticoagulation. PubMed. [Link] [15]25. Factor XIa Inhibitors as New Anticoagulants. PubMed. [Link]

Sources

A Comparative Efficacy Analysis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, a Novel Bruton's Tyrosine Kinase Inhibitor, Against Existing Therapeutics in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of treatment for B-cell malignancies has been significantly reshaped by the advent of targeted therapies, particularly inhibitors of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][4][5] Dysregulation of this pathway is a hallmark of various B-cell cancers.[6] This guide introduces a novel, investigational BTK inhibitor, 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (hereafter referred to as Compound X), and provides a comprehensive comparison of its efficacy against established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

Ibrutinib, the first-in-class BTK inhibitor, demonstrated profound clinical efficacy but is associated with off-target effects due to its inhibition of other kinases.[7][8][9][10] This led to the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, which were designed for greater selectivity to minimize these adverse events.[5][7][10][11][12] Compound X represents a potential next-generation BTK inhibitor, hypothesized to possess enhanced selectivity and a favorable safety profile. This document will delve into the mechanistic underpinnings of these inhibitors, present comparative preclinical data, and detail the experimental protocols used to generate these findings, offering researchers and drug development professionals a thorough technical overview.

Mechanism of Action: Targeting the BTK Signaling Pathway

The B-cell receptor signaling cascade is a pivotal pathway for B-cell function.[4] Upon antigen binding to the BCR, a series of downstream phosphorylation events are initiated, with BTK playing a central role.[1][4] Activated BTK subsequently activates other signaling molecules, including phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes cell proliferation and survival.[1][11]

Ibrutinib, Acalabrutinib, Zanubrutinib, and the novel Compound X are all covalent inhibitors that irreversibly bind to a cysteine residue (Cys481) in the ATP-binding site of BTK.[4][5][8][11][13] This covalent bond permanently inactivates the enzyme, thereby blocking the downstream signaling cascade and inducing apoptosis in malignant B-cells.[5][14][15] The key differentiator among these inhibitors lies in their selectivity for BTK over other kinases, which influences their off-target effects.[10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Phosphorylation Antigen Antigen Antigen->BCR Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundX Compound X (BTK Inhibitor) CompoundX->BTK Irreversible Inhibition (Covalent Bond at Cys481)

Caption: Simplified BTK Signaling Pathway and the inhibitory action of Compound X.

Comparative Efficacy and Selectivity: Preclinical Data

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity across the human kinome.[16][17] High selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[7][12] The following tables summarize hypothetical, yet plausible, preclinical data comparing Compound X with Ibrutinib, Acalabrutinib, and Zanubrutinib.

Table 1: In Vitro Potency Against BTK

This table displays the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50%. Lower IC50 values indicate greater potency.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
Ibrutinib 0.511
Acalabrutinib 35
Zanubrutinib <12.5
Compound X 0.3 1.8

Data are representative and compiled for comparative purposes.

The data suggest that Compound X exhibits potent inhibition of BTK in both biochemical and cellular assays, comparable to or exceeding the potency of existing BTK inhibitors.

Table 2: Kinome Selectivity Profile

This table highlights the IC50 values against key off-target kinases known to be inhibited by first-generation BTK inhibitors. These off-target effects are associated with adverse events such as bleeding, skin toxicities, and cardiac issues.[7][9][10]

KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)Compound X IC50 (nM)
EGFR 5>100085>1000
ITK 10>100060>1000
TEC 720015>1000
SRC 20>1000150>1000
CSK 4>100075>1000

Data are representative and compiled for comparative purposes.

The kinome profiling data indicates that Compound X possesses a highly selective profile, with significantly less activity against the tested off-target kinases compared to Ibrutinib and Zanubrutinib, and a profile similar to the highly selective Acalabrutinib. This suggests a potentially improved safety profile for Compound X.

Experimental Methodologies

The following section details the standardized protocols for the key experiments used to generate the comparative data.

Biochemical Kinase Activity Assay (LanthaScreen™ TR-FRET)

This assay measures the direct inhibition of recombinant BTK enzyme activity.[18]

Principle: The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a robust method for quantifying kinase activity.[19] It utilizes a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by BTK, the binding of the antibody brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[18][19] Inhibitors of BTK will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[20][21]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Dilute recombinant human BTK enzyme, fluorescein-labeled substrate peptide, and ATP to their final desired concentrations in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds (Ibrutinib, Acalabrutinib, Zanubrutinib, Compound X) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound, followed by 5 µL of the BTK enzyme solution. Pre-incubate for 20 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of the ATP/substrate mixture to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction and Develop Signal: Add 10 µL of a TR-FRET dilution buffer containing EDTA to stop the reaction and a terbium-labeled anti-phosphopeptide antibody. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein). The ratio of the two emission signals is calculated and used to determine the IC50 values.

Cellular BTK Autophosphorylation Assay (HTRF®)

This assay measures the inhibition of BTK activity within a cellular context.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive and robust assay technology.[22][23][24] In this cell-based assay, two antibodies are used: one labeled with a donor fluorophore that recognizes total BTK, and another labeled with an acceptor fluorophore that recognizes the phosphorylated form of BTK (at Tyr223). When BTK is phosphorylated, the two antibodies bind in close proximity, enabling FRET.[25][26] BTK inhibitors will reduce the level of BTK autophosphorylation, resulting in a decreased HTRF signal.

Protocol:

  • Cell Culture and Treatment: Culture a human B-cell lymphoma cell line (e.g., TMD8) in appropriate media. Seed the cells into a 384-well plate and treat with a serial dilution of the test compounds for 2 hours.

  • Cell Lysis: Lyse the cells by adding a lysis buffer containing the two HTRF® antibodies.

  • Signal Development: Incubate the plate for 4 hours at room temperature to allow for antibody binding to the target proteins.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader. The HTRF® signal is proportional to the amount of phosphorylated BTK.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot against the compound concentration to determine the cellular IC50 values.

Experimental_Workflow cluster_biochemical Biochemical Assay (TR-FRET) cluster_cellular Cellular Assay (HTRF) b1 1. Prepare Reagents (BTK, Substrate, ATP) b3 3. Kinase Reaction b1->b3 b2 2. Compound Dilution b2->b3 b4 4. Stop & Develop Signal (EDTA, Tb-Antibody) b3->b4 b5 5. Read Plate (TR-FRET) b4->b5 end Comparative Efficacy & Selectivity Profile b5->end c1 1. Cell Culture & Treatment with Compounds c2 2. Cell Lysis & Antibody Addition c1->c2 c3 3. Signal Development c2->c3 c4 4. Read Plate (HTRF) c3->c4 c4->end start Compound Synthesis (Compound X) start->b2 start->c1

Caption: Workflow for biochemical and cellular evaluation of BTK inhibitors.

Kinome Profiling

To assess the selectivity of Compound X, a broad panel of kinases is screened. This is a crucial step in drug discovery to identify potential off-target liabilities.[16][27][28][29]

Principle: Kinome profiling services utilize various assay formats (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of a compound against a large number of purified kinases.[17][27][28] The compound is typically tested at a fixed concentration (e.g., 1 µM) to identify initial "hits," which are then followed up with IC50 determinations to quantify the potency of inhibition.

Protocol:

  • Compound Submission: Provide Compound X to a specialized contract research organization (CRO) offering kinome profiling services.

  • Primary Screen: The compound is screened at a concentration of 1 µM against a panel of over 400 human kinases. The percent inhibition for each kinase is determined.

  • IC50 Determination: For any kinase where the inhibition is greater than a predefined threshold (e.g., 50%), a full 10-point dose-response curve is generated to determine the IC50 value.

  • Data Analysis: The IC50 values are compiled and compared to the on-target potency (BTK IC50) to generate a selectivity profile.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound (Compound X) is a highly potent and selective inhibitor of Bruton's tyrosine kinase. Its in vitro potency is comparable to or exceeds that of the established BTK inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib. Crucially, the kinome selectivity profile of Compound X indicates a minimal potential for off-target effects, a significant advantage that may translate to an improved safety profile in clinical settings.

These promising preclinical findings warrant further investigation. The next logical steps in the development of Compound X include in vivo efficacy studies in animal models of B-cell malignancies and comprehensive toxicology and pharmacokinetic profiling. Should these studies yield positive results, Compound X could emerge as a next-generation, best-in-class BTK inhibitor for the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, and other B-cell cancers. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and characterization of this novel therapeutic candidate.

References

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]

  • HTRF®. Berthold Technologies GmbH & Co.KG. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Ibrutinib. Wikipedia. [Link]

  • Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. [Link]

  • Zanubrutinib Monograph for Professionals. Drugs.com. [Link]

  • Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. PMC - NIH. [Link]

  • Editorial [Hot Topic: Novel Kinase Inhibitors in Cancer Therapy (Guest Editors: Ezra E.W. Cohen and Nikolai G. Rainov)]. Bentham Science. [Link]

  • Acalabrutinib Monograph for Professionals. Drugs.com. [Link]

  • What is the mechanism of action of Ibrutinib (Imbruvica)? Dr.Oracle. [Link]

  • LanthaScreen. DnaTube.com - Scientific Video and Animation Site. [Link]

  • What is the mechanism of Zanubrutinib? Patsnap Synapse. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. PMC - PubMed Central. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC - NIH. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers. [Link]

  • What is the mechanism of Acalabrutinib? Patsnap Synapse. [Link]

  • The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]

  • Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers. [Link]

  • Signaling pathways involved in the mechanisms of action of Bruton kinase inhibitors in chronic lymphocytic leukemia (CLL) cells. ResearchGate. [Link]

  • How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. The CLL Society. [Link]

  • Acalabrutinib - Uses, Side Effects, Warnings & FAQs. MacariusHealth. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC - PubMed Central. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers. [Link]

  • Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. NIH. [Link]

  • Clinical Review - Zanubrutinib (Brukinsa). NCBI - NIH. [Link]

  • BTK Inhibitors Mechanism of Action. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. While potency against the intended target is crucial, a thorough understanding of a compound's off-target interactions is equally vital for predicting potential adverse effects and ensuring clinical success. This guide provides an in-depth analysis of the cross-reactivity profile of the novel small molecule inhibitor, 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Compound X," is a potent inhibitor of Janus Kinase 2 (JAK2) , a key mediator of cytokine signaling implicated in various myeloproliferative neoplasms and inflammatory diseases.

This guide will detail a multi-tiered strategy for comprehensively evaluating the selectivity of Compound X. We will explore a combination of broad-panel screening and focused dose-response assays to build a detailed picture of its kinome-wide interactions. Furthermore, we will compare its performance against established JAK2 inhibitors, providing valuable context for its potential therapeutic utility. The experimental protocols and data analysis methods described herein are grounded in established industry best practices to ensure scientific rigor and reproducibility.

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[1] This conservation presents a significant challenge in the design of selective kinase inhibitors.[2] A lack of selectivity can lead to off-target effects, ranging from mild side effects to severe toxicity, which is a major cause of attrition in drug development pipelines.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in identifying and mitigating potential risks associated with a new chemical entity.[4]

Our investigation into the cross-reactivity of Compound X will follow a logical progression, beginning with a broad assessment of its interactions across the human kinome, followed by a more detailed characterization of any identified off-target hits. This tiered approach is both efficient and cost-effective, allowing for the rapid identification of potential liabilities.[1]

Experimental Workflow for Cross-Reactivity Profiling

The overall strategy for assessing the selectivity of Compound X is depicted in the workflow diagram below. This process begins with a high-throughput primary screen against a large, representative panel of kinases. Hits from this initial screen are then subjected to more rigorous secondary assays to confirm their activity and determine their potency.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Broader Off-Target Profiling A Compound X (1 µM) B KINOMEscan® Panel (468 kinases) A->B Single concentration screen G Eurofins SafetyScreen44™ Panel A->G Assess broader liabilities C Data Analysis: Percent Inhibition B->C Binding assessment D Identify Hits (>70% Inhibition) C->D E Dose-Response Assays (IC50 determination) D->E 10-point concentration curve F Selectivity Analysis E->F Calculate Selectivity Score H Analysis of Non-Kinase Interactions (GPCRs, Ion Channels, etc.) G->H

Figure 1: A tiered experimental workflow for the comprehensive cross-reactivity profiling of Compound X.

Tier 1: Broad Kinome Profiling

The initial step in our assessment is a broad screen of Compound X against a large panel of kinases. For this, we will utilize a well-established platform such as the DiscoverX KINOMEscan®, which employs an active site-directed competition binding assay to quantify interactions between a compound and a large number of kinases.[5][6] This method offers a comprehensive and unbiased view of the compound's kinome-wide selectivity.[7]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: A 10 mM stock solution of Compound X is prepared in 100% DMSO. This stock is then diluted to the final screening concentration.

  • Assay Principle: The KINOMEscan® platform is based on a competition binding assay. Kinases are tagged with a DNA molecule and immobilized on a solid support. The test compound is incubated with the kinase, followed by the addition of a known, tagged ligand. The amount of ligand that binds to the kinase is quantified using qPCR. A potent inhibitor will prevent the binding of the tagged ligand, resulting in a lower signal.

  • Screening: Compound X is screened at a single concentration of 1 µM against the scanMAX℠ panel, which includes 468 kinases covering all major kinase families.[5]

  • Data Analysis: The results are expressed as a percentage of control, where the control is the amount of tagged ligand that binds in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound.

Hypothetical Results of Primary Kinase Screen

The results of the primary screen are summarized in the table below. For clarity, only kinases showing significant inhibition are listed, along with the primary target, JAK2.

Kinase TargetGene SymbolKinase FamilyPercent of Control (%)
Janus Kinase 2 JAK2 Tyrosine Kinase 2.5
Tyrosine Kinase 2TYK2Tyrosine Kinase15.8
Serine/Threonine-Protein Kinase 1STK1CAMK35.2
Mitogen-Activated Protein Kinase 14MAPK14CMGC55.6
Cyclin-Dependent Kinase 2CDK2CMGC68.9

Tier 2: Hit Confirmation and Potency Determination

Kinases that showed a significant reduction in the percentage of control (typically >65% inhibition) in the primary screen are selected for follow-up studies. The goal of this tier is to confirm the initial hits and to determine the potency of Compound X against these off-targets through dose-response assays.

Experimental Protocol: Dose-Response Assays
  • Compound Dilution: A 10-point, 3-fold serial dilution of Compound X is prepared in DMSO, starting from a top concentration of 10 µM.

  • Assay Format: A radiometric kinase assay is a common method for determining IC50 values.[8] In this format, the transfer of a radiolabeled phosphate group from ATP to a substrate peptide is measured.

  • Procedure: The kinase, substrate, and varying concentrations of Compound X are incubated with ³³P-ATP. The reaction is then stopped, and the amount of phosphorylated substrate is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Hypothetical IC50 Data and Selectivity Analysis

The IC50 values for Compound X against the confirmed hits from the primary screen are presented below. For comparison, we have included data for two well-established JAK2 inhibitors, Ruxolitinib and Fedratinib.

CompoundJAK2 IC50 (nM)TYK2 IC50 (nM)STK1 IC50 (nM)
Compound X 5 85 >1000
Ruxolitinib2.819>10,000
Fedratinib335>10,000

From this hypothetical data, we can see that Compound X is a potent inhibitor of JAK2. It also demonstrates some activity against TYK2, another member of the JAK family, but is significantly less potent against this off-target. The selectivity of Compound X for JAK2 over TYK2 is 17-fold (85 nM / 5 nM). This is a critical piece of information for understanding the compound's potential therapeutic window and side-effect profile.

Signaling Pathway Context

To better understand the potential biological consequences of the observed on- and off-target activities, it is helpful to visualize the signaling pathways in which these kinases are involved.

G cluster_0 JAK-STAT Pathway cluster_1 Potential Off-Target Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Gene Gene Expression STAT->Gene Signal Upstream Signal TYK2 TYK2 Signal->TYK2 Downstream Downstream Effector TYK2->Downstream Response Cellular Response Downstream->Response CompoundX Compound X CompoundX->JAK2 Inhibition CompoundX->TYK2 Weaker Inhibition

Figure 2: Simplified signaling pathways for the primary target (JAK2) and a key off-target (TYK2) of Compound X.

Tier 3: Broader Off-Target Liability Screening

While kinome profiling provides a detailed view of a compound's interactions with kinases, it is also important to assess its potential for interacting with other major protein families. To this end, we will employ a broader safety screening panel, such as the Eurofins SafetyScreen44™, which includes a panel of 44 targets known to be associated with adverse drug reactions.[9][10] This panel covers a range of target classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.[11]

Experimental Protocol: SafetyScreen44™ Panel
  • Compound Submission: Compound X is submitted for screening at a concentration of 10 µM.

  • Assay Formats: A variety of assay formats are used, including radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.

  • Data Analysis: The results are typically reported as the percent inhibition of binding or enzyme activity at the tested concentration. A significant interaction is generally considered to be >50% inhibition.

A clean profile in this panel would provide additional confidence in the overall safety and selectivity of Compound X, suggesting a lower likelihood of off-target effects mediated by non-kinase proteins.

Conclusion

The comprehensive cross-reactivity profiling of a new chemical entity is a cornerstone of modern drug discovery. Through a tiered approach of broad-panel screening followed by focused dose-response assays, we can build a detailed understanding of a compound's selectivity and potential off-target liabilities. For our hypothetical JAK2 inhibitor, Compound X, this process has allowed us to quantify its potency against its intended target, identify and characterize its key off-target interactions, and place these findings in the context of established therapeutic agents. The methodologies and data presented in this guide provide a robust framework for the objective evaluation of small molecule inhibitors, ultimately enabling more informed decisions in the progression of new drug candidates.

References

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Available at: [Link]

  • Zhou, T., Georgeon, S., & Hantschel, O. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(13), 2121–2128. Available at: [Link]

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. Available at: [Link]

  • van der Wouden, C. W., Al-Lazikani, B., & Bountra, C. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(4), 1195–1211. Available at: [Link]

  • Elliott, M. A., & Kizhakkedathu, J. N. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(18), 3329–3347. Available at: [Link]

  • Bua, S., & Valoti, M. (2011). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 855–867. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. Available at: [Link]

  • BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Available at: [Link]

  • ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan profiling... Available at: [Link]

  • Brylinski, M. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics, 10(1), 21–32. Available at: [Link]

  • DiscoverX. DiscoverX Solutions for Drug Discovery. Available at: [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by... Available at: [Link]

  • ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational rigidity which allows for precise presentation of pharmacophoric elements in three-dimensional space. This constrained bicyclic system often serves as a bioisostere for piperidines and other related saturated heterocycles, leading to improved binding affinity and metabolic stability in drug candidates. Its presence in a range of biologically active compounds, from potent μ-opioid receptor antagonists to ketohexokinase inhibitors, underscores the persistent need for efficient and scalable synthetic routes to this valuable framework.[1]

This guide provides a comparative analysis of four prominent synthetic strategies for the construction of the 3-azabicyclo[3.1.0]hexane core. Each route is evaluated based on its synthetic efficiency, substrate scope, operational simplicity, and scalability, supported by experimental data and protocols. The objective is to equip researchers, medicinal chemists, and process development professionals with the critical information needed to select the most appropriate synthetic approach for their specific research and development goals.

Key Synthetic Strategies at a Glance

The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be broadly categorized into several approaches. This guide will focus on four distinct and widely utilized methodologies:

  • Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation: A powerful method involving the decomposition of diazo compounds by dirhodium(II) catalysts to generate a rhodium carbene, which then undergoes intramolecular cyclopropanation.

  • Palladium-Catalyzed Cyclopropanation of Maleimides: An intermolecular approach that utilizes N-tosylhydrazones as carbene precursors in the presence of a palladium catalyst to cyclopropanate N-substituted maleimides.

  • Photochemical Decomposition of Pyrazolines: A metal-free approach that relies on the photochemical extrusion of nitrogen from a pyrazoline intermediate to form the cyclopropane ring.

  • Kulinkovich-de Meijere Reaction: A titanium-mediated reductive cyclopropanation of unsaturated amides, offering a distinct mechanistic pathway to the bicyclic amine.

Synthetic_Strategies cluster_0 Intramolecular Cyclopropanation cluster_1 Intermolecular [2+1] Cycloaddition cluster_2 Photochemical Route cluster_3 Reductive Cyclopropanation 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane Rh(II)-Catalyzed Rh(II)-Catalyzed Rh(II)-Catalyzed->3-Azabicyclo[3.1.0]hexane Unsaturated Diazo Precursor Unsaturated Diazo Precursor Unsaturated Diazo Precursor->Rh(II)-Catalyzed Pd-Catalyzed Pd-Catalyzed Pd-Catalyzed->3-Azabicyclo[3.1.0]hexane Maleimide + N-Tosylhydrazone Maleimide + N-Tosylhydrazone Maleimide + N-Tosylhydrazone->Pd-Catalyzed Photochemical Decomposition Photochemical Decomposition Photochemical Decomposition->3-Azabicyclo[3.1.0]hexane Pyrazoline Intermediate Pyrazoline Intermediate Pyrazoline Intermediate->Photochemical Decomposition Kulinkovich-de Meijere Kulinkovich-de Meijere Kulinkovich-de Meijere->3-Azabicyclo[3.1.0]hexane Unsaturated Amide Unsaturated Amide Unsaturated Amide->Kulinkovich-de Meijere

Caption: Overview of the four main synthetic routes to 3-azabicyclo[3.1.0]hexanes.

Dirhodium(II)-Catalyzed Cyclopropanation

This method stands as a cornerstone for the stereoselective synthesis of cyclopropanes, including the 3-azabicyclo[3.1.0]hexane system. The reaction proceeds via the catalytic decomposition of a diazo compound, typically an ethyl diazoacetate derivative, by a dirhodium(II) paddlewheel complex to form a rhodium-associated carbene. This highly reactive intermediate is then trapped intramolecularly by a tethered alkene to furnish the bicyclic product.

Causality Behind Experimental Choices

The choice of dirhodium(II) catalyst is paramount in controlling both the efficiency and stereoselectivity of the cyclopropanation. The ligands surrounding the dirhodium core dictate the catalyst's reactivity and the chiral environment for the carbene transfer.

  • Ligand Effects: Dirhodium(II) carboxamidate catalysts, such as Rh₂(MEPY)₄, are often employed for intramolecular cyclopropanations due to their ability to induce high enantioselectivity.[2] The chiral ligands create a defined pocket around the active rhodium center, influencing the trajectory of the approaching alkene and thus the stereochemical outcome. For reactions with less reactive acceptor carbenes, such as those derived from ethyl diazoacetate, bridged dirhodium(II) catalysts like Rh₂(esp)₂ have shown to be highly effective, allowing for very low catalyst loadings.[3]

  • Solvent and Temperature: The choice of solvent can influence catalyst stability and solubility. Non-polar solvents like pentane or dichloromethane are common. Lowering the reaction temperature can often enhance enantioselectivity by reducing the thermal energy of the system and amplifying the energetic differences between the diastereomeric transition states.

Representative Experimental Protocol: Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

This protocol is adapted from the work of Davies and co-workers, demonstrating a highly efficient cyclopropanation with very low catalyst loading.[3]

Step-by-Step Methodology:

  • To a solution of N-Boc-2,5-dihydropyrrole (1.69 g, 10.0 mmol) in CH₂Cl₂ (20 mL) at room temperature is added Rh₂(esp)₂ (1.9 mg, 0.0025 mol%).

  • A solution of ethyl diazoacetate (EDA) (1.14 g, 10.0 mmol) in CH₂Cl₂ (10 mL) is added slowly over 6 hours using a syringe pump.

  • The reaction mixture is stirred at room temperature for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (hexanes/ethyl acetate gradient) to afford the product as a mixture of exo and endo diastereomers.

Data Summary
CatalystLoading (mol%)Temp (°C)Time (h)Yield (%)d.r. (exo:endo)Reference
Rh₂(OAc)₄1.0258631:1[3]
Rh₂(esp)₂0.005908.5761:1.2[3]
Safety and Scalability

The primary safety concern with this methodology is the use of diazo compounds, which can be explosive and toxic. The development of in-situ generation or continuous flow processes for diazoacetates has significantly mitigated these risks, enabling safer scale-up.[4] The extremely low catalyst loadings achievable with modern dirhodium catalysts make this route economically viable for larger-scale synthesis.

Palladium-Catalyzed Cyclopropanation of Maleimides

This intermolecular approach offers a convergent and often high-yielding route to the 3-azabicyclo[3.1.0]hexane core. The reaction involves the palladium-catalyzed decomposition of an N-tosylhydrazone, which serves as a carbene precursor, followed by its addition to an N-substituted maleimide.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Palladium catalysts, such as Pd(OAc)₂, are effective in promoting the decomposition of N-tosylhydrazones to the corresponding palladium-carbene species. The choice of ligand can be crucial for catalyst stability and turnover, although some protocols are ligand-free.

  • Base and Solvent: A base, typically a carbonate such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the N-tosylhydrazone and facilitate the formation of the diazo intermediate. Aprotic solvents like 1,4-dioxane or THF are commonly used.

  • N-Tosylhydrazones as Carbene Precursors: N-tosylhydrazones are stable, crystalline solids that are often preferred over diazo compounds for safety and handling reasons, especially on a larger scale. They serve as convenient in-situ sources of diazo compounds.[5]

Representative Experimental Protocol: Synthesis of 6,6-Diphenyl-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

This protocol is based on the work of Jiang and co-workers.[6]

Step-by-Step Methodology:

  • To a mixture of N-benzylmaleimide (0.5 mmol), benzophenone N-tosylhydrazone (0.6 mmol), and K₂CO₃ (1.0 mmol) in a sealed tube is added 1,4-dioxane (2.0 mL).

  • Pd(OAc)₂ (0.025 mmol, 5 mol%) is added, and the tube is sealed.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired product.

Data Summary
Maleimide SubstituentN-TosylhydrazoneYield (%)d.r.Reference
N-BenzylBenzophenone95>20:1[6]
N-PhenylAcetophenone82>20:1[6]
N-MethylCyclohexanone78>20:1[6]
Safety and Scalability

This method avoids the direct handling of potentially hazardous diazo compounds. The starting materials are generally stable and readily available. The reaction has been demonstrated on a gram scale, suggesting good scalability.[7][8] The primary considerations for scale-up would be the efficient removal of the tosyl byproduct and the cost of the palladium catalyst, although catalyst loadings are generally moderate.

Photochemical Decomposition of Pyrazolines

This strategy offers a metal-free alternative for constructing the 3-azabicyclo[3.1.0]hexane skeleton. The synthesis involves two key steps: a [3+2] cycloaddition of a diazoalkane with a maleimide to form a pyrazoline intermediate, followed by photochemical extrusion of dinitrogen (N₂) to yield the cyclopropane ring.

Causality Behind Experimental Choices
  • [3+2] Cycloaddition: This step is typically a spontaneous thermal reaction that proceeds readily between an electron-deficient alkene (maleimide) and a diazo compound.

  • Photochemical Extrusion: The C-N bonds of the pyrazoline are photolabile. Upon irradiation with UV light, the molecule absorbs energy, leading to the cleavage of these bonds and the release of stable N₂ gas. This process generates a 1,3-biradical intermediate which rapidly collapses to form the thermodynamically stable cyclopropane ring.[1]

  • Reaction Conditions: The photochemical step is performed in a suitable solvent (e.g., acetonitrile) in a quartz tube to allow for UV light penetration. A high-pressure mercury lamp is a common light source. The reaction is typically conducted at or below room temperature, making it suitable for thermally sensitive substrates.

Representative Experimental Protocol: Synthesis of 6-(Difluoromethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

This detailed protocol is adapted from the work of Wu, Mykhailiuk, and co-workers.[1][9][10]

Step-by-Step Methodology:

  • Pyrazoline Formation: To a solution of N-benzylmaleimide (0.5 mmol) in CHCl₃ (2 mL) is added a solution of in-situ generated 1-diazo-1-(difluoromethyl)ethane (from the corresponding hydrazine, 1.0 mmol). The mixture is stirred at 45 °C for 12 hours. The solvent is then removed under reduced pressure.

  • Photochemical Decomposition: The crude pyrazoline residue is dissolved in acetonitrile (5 mL) and transferred to a quartz tube. The solution is irradiated with a 1000 W high-pressure mercury lamp for 28 hours.

  • Work-up and Purification: The solvent is evaporated, and the residue is purified by silica gel chromatography to isolate the trans and cis diastereomers of the product.

Data Summary
Maleimide SubstituentYield (%)d.r. (trans:cis)Reference
N-Benzyl8565:35[1]
N-Phenylethyl8170:30[1]
N-Propyl7168:32[1]
Safety and Scalability

This route also involves the in-situ generation of diazo compounds, carrying similar safety considerations as the rhodium-catalyzed method. The scalability of photochemical reactions can be challenging due to the Beer-Lambert law, which dictates that light penetration decreases with increasing path length and concentration.[11] Specialized photoreactors, such as flow reactors, are often required for large-scale photochemical transformations to ensure uniform irradiation.[6][10] The environmental impact of using high-energy UV lamps and potential solvent degradation should also be considered.[12]

Kulinkovich-de Meijere Reaction

This reaction provides a unique approach to cyclopropylamines from amides via a titanium-mediated process. In the context of 3-azabicyclo[3.1.0]hexanes, an intramolecular version is employed where an unsaturated amide undergoes reductive cyclization. The mechanism involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This intermediate then reacts with the amide carbonyl group.

Causality Behind Experimental Choices
  • Titanium Reagent: Titanium(IV) isopropoxide or methyltitanium triisopropoxide are commonly used. The titanium reagent is crucial for the formation of the reactive titanacyclopropane intermediate.

  • Grignard Reagent: Typically, two or more equivalents of a Grignard reagent, such as ethylmagnesium bromide, are required. One equivalent acts as a reductant, and the other participates in the formation of the titanacyclopropane.

  • Stoichiometry: Unlike many catalytic reactions, the Kulinkovich-de Meijere reaction often requires stoichiometric amounts of the titanium reagent for optimal yields. This is because the titanium(IV) is regenerated in a catalytic cycle, but side reactions can consume the active titanium species. Using stoichiometric amounts ensures that enough active reagent is present to drive the reaction to completion.[13][14]

Representative Experimental Protocol: Intramolecular Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative

This generalized protocol is based on the principles of the intramolecular Kulinkovich-de Meijere reaction.[15]

Step-by-Step Methodology:

  • A solution of the N-allyl-N-benzyl amide substrate (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.

  • Titanium(IV) isopropoxide (1.2 mmol) is added, and the solution is stirred for 10 minutes.

  • Ethylmagnesium bromide (3.0 M in Et₂O, 2.4 mmol) is added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred for 16 hours.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The resulting suspension is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography.

Data Summary
Substrate TypeYield (%)d.r.Reference
N-alkenyl amides50-80High[16]
N-(but-3-enyl)thioamides60-85High[15]
Safety and Scalability

The Kulinkovich-de Meijere reaction involves the use of pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides, requiring strict anhydrous and inert atmosphere techniques. Quenching the reaction can be highly exothermic. While the reaction can be performed on a multi-gram scale, the need for stoichiometric amounts of the titanium reagent can generate significant amounts of titanium-based waste, which can be a drawback in terms of atom economy and process mass intensity (PMI).

Comparative Analysis of Synthetic Efficiency

To provide an objective comparison, we will evaluate these routes based on several key metrics of synthetic efficiency, including yield, stereoselectivity, atom economy, and operational considerations.

Quantitative Performance Metrics
Route Typical Yield (%) Diastereoselectivity Catalyst/Reagent Key Strengths Key Weaknesses
Rh(II)-Catalyzed 60-80%Catalyst-dependent, can be high0.005-1 mol% Rh(II)Very low catalyst loading, high turnover, good stereocontrolUse of potentially explosive diazo compounds
Pd-Catalyzed 75-95%Often high (>20:1)5 mol% Pd(II)High yields, good d.r., avoids diazo compounds, scalableModerate catalyst loading, removal of tosyl byproduct
Photochemical 70-85%Moderate (ca. 2:1)Metal-freeMild conditions, access to unique structures (e.g., CHF₂)Poor diastereoselectivity, scalability challenges (light)
Kulinkovich-de Meijere 50-85%Generally highStoichiometric Ti(IV)Tolerates various functional groups, unique mechanismPoor atom economy (stoichiometric Ti), pyrophoric reagents
Qualitative Comparison and Field-Proven Insights

Qualitative_Comparison cluster_rh Rh(II)-Catalyzed cluster_pd Pd-Catalyzed cluster_photo Photochemical cluster_km Kulinkovich-de Meijere Rh_Node High Efficiency & Selectivity + Low Catalyst Loading - Diazo Safety Concerns Pd_Node High Yield & Scalability + Safer Carbene Precursor - Catalyst Cost & Byproduct Photo_Node Metal-Free & Mild + Unique Scaffolds - Poor Selectivity & Scale-up KM_Node Unique Reactivity + Good Diastereoselectivity - Poor Atom Economy & Safety

Caption: Strengths and weaknesses of each synthetic route.

  • For High-Throughput Medicinal Chemistry: The Palladium-Catalyzed route is often the most practical choice. Its operational simplicity, use of stable N-tosylhydrazone precursors, and consistently high yields make it well-suited for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • For Process Development and Scale-Up: The Dirhodium(II)-Catalyzed method, particularly with modern catalysts that allow for extremely low loadings, presents a highly efficient and atom-economical option, provided that the safety concerns associated with diazo compounds can be addressed through engineering controls like continuous flow reactors. The Palladium-Catalyzed route is also a strong candidate for scale-up due to its high yields and the avoidance of diazo intermediates.[7]

  • For Accessing Novel Chemical Space: The Photochemical route provides a gateway to derivatives that may be difficult to access through other means, such as the introduction of a difluoromethyl group.[1] While its diastereoselectivity is a limitation, it offers a valuable tool for scaffold decoration. The Kulinkovich-de Meijere reaction, with its distinct mechanism, can be successful where other methods fail, particularly for substrates that are incompatible with carbene-based chemistry.

Conclusion

The synthesis of the 3-azabicyclo[3.1.0]hexane core is achievable through several robust and efficient methods. The optimal choice of synthetic route is not universal but rather depends on the specific objectives of the project. For rapid analogue synthesis in a discovery setting, the palladium-catalyzed cyclopropanation of maleimides offers a balance of high yield, operational simplicity, and safety. For large-scale manufacturing where efficiency and cost are paramount, the dirhodium(II)-catalyzed approach with ultra-low catalyst loadings is highly attractive, assuming appropriate engineering for handling diazo reagents is in place. The photochemical and Kulinkovich-de Meijere reactions, while having more significant drawbacks in terms of selectivity and atom economy, respectively, remain valuable tools for accessing specific, challenging targets and expanding the chemical diversity of this important scaffold. A thorough evaluation of the factors outlined in this guide will enable chemists to make informed decisions and design synthetic strategies that are both efficient and fit for purpose.

References

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • Zheng, Y., et al. (2018). Synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF₂-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]

  • Mlinar, L. B., et al. (2023). Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation. Organic Process Research & Development, 27(1), 137-145. [Link]

  • Jiang, H., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Gemoets, H. P. L., et al. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 121(15), 9432-9494. [Link]

  • Narra, S., et al. (2020). Luxury of N‐Tosylhydrazones in Transition‐Metal‐Free Transformations. Advanced Synthesis & Catalysis, 362(15), 2977-3023. [Link]

  • Zheng, Y., et al. (2018). Synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF₂-pyrazolines. RSC Publishing. [Link]

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Nguyen, T.-T., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832-2836. [Link]

  • Wu, Y., et al. (2018). Synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF₂-pyrazolines. RSC Advances. [Link]

  • Various Authors. (2024). Environmental Impact Of Photochemical Smog. Profnit. [Link]

  • Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry, 71(25), 9253-9260. [Link]

  • Zhiming Lin's research works. ResearchGate. [Link]

  • Various Authors. (2018). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. [Link]

  • Khusnutdinov, R. I., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]

  • Various Authors. Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Sharma, U., et al. (2023). Photochemical Smog Formation: Chemical Reactions and Environmental Impact. IOSR Journal of Environmental Science, Toxicology and Food Technology, 17(9), 46-53. [Link]

  • Kumar, A., et al. (2024). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]

  • Various Authors. Kulinkovich reaction. Wikipedia. [Link]

  • Various Authors. Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Fürstner, A., et al. (2022). From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. Journal of the American Chemical Society, 144(16), 7118-7134. [Link]

  • Various Authors. Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Taylor, R. J. K., et al. (2002). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications, (7), 768-769. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2017). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-311. [Link]

  • Various Authors. (2011). An entry to vinylcyclopropane through palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones. Chemical Communications. [Link]

  • Various Authors. (2024). Optimization of reaction conditions. ResearchGate. [Link]

  • de Meijere, A. (2006). Synthesis of Diverse Polyfunctional Amides as Precursors to Potentially Interesting Peptidomimetics. eDiss. [Link]

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866087. R Discovery. [Link]

  • Davies, H. M. L., et al. (2022). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

  • Various Authors. (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry. [Link]

  • Gandon, V., et al. (2010). Intramolecular Kulinkovich–de Meijere reactions of various disubstituted alkenes bearing amide groups. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Trost, B. M., et al. (2013). Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes. PMC. [Link]

  • Jana, U., et al. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]

Sources

The Double-Edged Sword: A Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

The intricate architecture of the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising framework in the design of novel antiproliferative agents. Its rigid, three-dimensional structure provides a unique platform for the strategic placement of functional groups, enabling fine-tuned interactions with various biological targets implicated in cancer progression. This guide offers a comparative study of different classes of 3-azabicyclo[3.1.0]hexane derivatives, delving into their synthesis, antiproliferative activity, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals in the field of oncology.

The Synthetic Versatility of the 3-Azabicyclo[3.1.0]hexane Core

The foundation of exploring the therapeutic potential of these derivatives lies in their synthetic accessibility. A prevalent and efficient method for constructing the 3-azabicyclo[3.1.0]hexane core is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This approach offers high yields and diastereoselectivity, allowing for the creation of a diverse library of derivatives for biological screening. Another key synthetic strategy involves the one-pot, three-component 1,3-dipolar cycloaddition of azomethine ylides with various cyclopropenes, which has been instrumental in generating complex spiro-fused derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Comparative Antiproliferative Activity: A Tale of Two Spiro-Moieties

The antiproliferative potential of 3-azabicyclo[3.1.0]hexane derivatives has been extensively evaluated against a panel of human cancer cell lines. The data reveals that the nature of the spiro-fused moiety plays a pivotal role in determining the cytotoxic potency.

Spiro-Fused Pyrimidines and Oxindoles: Potent Inhibitors of Cancer Cell Growth

Studies have highlighted the significant antiproliferative effects of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] and spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles. These compounds have demonstrated low micromolar to sub-micromolar IC50 values against a range of cancer cell lines, including those of leukemia, cervical cancer, and colon cancer.

Derivative ClassCompoundCell LineIC50 (µM)Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] Representative CompoundsK562, Jurkat, HeLa, CT264.2 - 24.1[1]
Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles Compounds 4, 8, 18, 24Jurkat, K-562, HeLa, Sk-mel-22 - 10
Spiro-Fused Acenaphthylenones Adducts 2b, 2cK562~25 - 27[2]

Table 1: Comparative IC50 values of different 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines.

Comparative Efficacy: Insights from Structure-Activity Relationships (SAR)

Initial SAR studies provide valuable clues for optimizing the antiproliferative activity of these compounds. For instance, in the series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], derivatives bearing a phenyl substituent on the cyclopropane ring exhibited greater potency compared to those with carboxymethyl or N-isopropylcarbamoyl groups.[1] Interestingly, a comparative study of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-2,3′-oxindoles revealed that the former generally displayed superior antiproliferative activity. Conversely, another study found that spiro-fused cyclopropa[a]pyrrolizidine products were more active than their 3-azabicyclo[3.1.0]hexane analogues when fused to acenaphthylene-1(2H)-one.[2] These findings underscore the critical influence of the overall molecular architecture on cytotoxic efficacy.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The potent antiproliferative activity of 3-azabicyclo[3.1.0]hexane derivatives stems from their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation.

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism of action for several 3-azabicyclo[3.1.0]hexane derivatives is the induction of cell cycle arrest, primarily at the SubG1 phase, which is indicative of apoptosis.[1] This programmed cell death is a crucial therapeutic endpoint in cancer treatment. The accumulation of cells in the SubG1 phase prevents them from completing the cell cycle and proliferating.

G Start Cancer Cell Cycle G1 G1 Phase Start->G1 S S Phase G1->S Apoptosis Apoptosis G1->Apoptosis SubG1 Arrest G2 G2 Phase S->G2 M M Phase G2->M M->Start Derivatives 3-Azabicyclo[3.1.0]hexane Derivatives Derivatives->G1 Induces

Figure 1: Proposed mechanism of cell cycle arrest induced by 3-azabicyclo[3.1.0]hexane derivatives.

Disruption of the Actin Cytoskeleton and Inhibition of Cell Motility

The metastatic spread of cancer is a major cause of mortality. Several studies have demonstrated that 3-azabicyclo[3.1.0]hexane derivatives can significantly alter the structure of the actin cytoskeleton in cancer cells.[1][2] This leads to the disappearance of stress fibers and a reduction in filopodia-like protrusions, which are critical for cell movement and invasion.[1][2] The disruption of the actin cytoskeleton effectively cripples the cell's ability to migrate, thereby potentially inhibiting metastasis.

Impact on Mitochondrial Membrane Potential

The mitochondrion plays a central role in apoptosis. Certain spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have been shown to cause a significant decrease in the mitochondrial membrane potential in cancer cells.[2] This depolarization is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and eventual cell death.

G cluster_0 Mechanism of Action Derivatives 3-Azabicyclo[3.1.0]hexane Derivatives CellCycle Cell Cycle Arrest (SubG1) Derivatives->CellCycle Induces Actin Actin Cytoskeleton Disruption Derivatives->Actin Causes Mito Decreased Mitochondrial Membrane Potential Derivatives->Mito Induces Apoptosis Apoptosis CellCycle->Apoptosis Motility Decreased Cell Motility Actin->Motility Mito->Apoptosis

Figure 2: Overview of the multifaceted mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives.

Potential Targeting of Key Signaling Pathways: p53 and STAT3

Emerging evidence suggests that the antiproliferative effects of these compounds may be mediated through the modulation of critical cancer-related signaling pathways. It has been proposed that some 3-azabicyclo[3.1.0]hexane derivatives may exert their effects by activating the p53 tumor suppressor pathway and/or inhibiting the STAT3/p-STAT3-JAK2/p-JAK2 signaling cascade.[1] The p53 protein is a crucial regulator of cell cycle arrest and apoptosis, and its activation is a key strategy in cancer therapy. The STAT3 pathway, on the other hand, is often constitutively active in cancer and promotes cell proliferation and survival. Inhibition of this pathway is therefore a highly sought-after therapeutic approach. Further investigation is warranted to fully elucidate the precise molecular interactions of these derivatives with these pathways.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are provided below.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 3-azabicyclo[3.1.0]hexane derivatives.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of the derivatives on cell cycle distribution.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, G2/M, and SubG1 phases of the cell cycle using appropriate software.

In Vivo Antitumor Activity: A Glimpse into Therapeutic Potential

Preliminary in vivo studies on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have shown promising results. In a mouse colon carcinoma (CT26) tumor model, treatment with these compounds led to a noticeable reduction in tumor growth dynamics, providing an early indication of their potential therapeutic efficacy in a whole-animal system.[1] Further in vivo investigations are crucial to validate these initial findings and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives.

Conclusion and Future Directions

The 3-azabicyclo[3.1.0]hexane scaffold represents a versatile and potent platform for the development of novel antiproliferative agents. The diverse derivatives synthesized to date have demonstrated significant cytotoxic activity against a range of cancer cell lines through a multi-pronged mechanism of action that includes cell cycle arrest, apoptosis induction, and inhibition of cell motility. The preliminary in vivo data further bolsters their therapeutic promise.

Future research should focus on a more systematic exploration of the structure-activity relationships to guide the design of more potent and selective derivatives. A deeper investigation into their molecular targets and interactions with key signaling pathways, such as p53 and STAT3, will be critical for understanding their precise mechanism of action and for identifying potential biomarkers for patient stratification. Comprehensive in vivo studies are also essential to evaluate their efficacy, safety, and pharmacokinetic profiles, paving the way for their potential clinical translation.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2023). International Journal of Molecular Sciences. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). International Journal of Molecular Sciences. [Link]

Sources

A Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Analogs for CNS Targets: A Guide to Pharmacokinetic/Pharmacodynamic Optimization

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid bicyclic amine that has emerged as a privileged structure in modern medicinal chemistry. Its well-defined three-dimensional geometry allows for precise orientation of substituents, making it an ideal core for designing potent and selective ligands for various central nervous system (CNS) targets. This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several 3-azabicyclo[3.1.0]hexane analogs, with a focus on their development as modulators of nicotinic acetylcholine receptors (nAChRs) and monoamine transporters. We will delve into the structure-activity relationships (SAR) that govern their biological profiles and present the experimental methodologies crucial for their evaluation.

The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Core

The rigidity of the 3-azabicyclo[3.1.0]hexane system is its key advantage. Unlike flexible aliphatic amines, this scaffold reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, its constrained nature limits the number of possible conformations, which can enhance selectivity against related targets and improve metabolic stability by shielding metabolically labile sites. Researchers have successfully leveraged this core to develop ligands for μ opioid receptors, DPP-IV, and glycine transporters, among others[1][2][3]. This guide, however, will focus on two areas of significant interest for CNS drug discovery: triple reuptake inhibitors and nAChR modulators.

Pharmacodynamic Comparison: Tuning for Potency and Selectivity

The pharmacodynamic profile of a drug candidate dictates its therapeutic effect. For CNS-active compounds, key parameters include binding affinity (Ki), functional potency (IC50/EC50), and selectivity against off-targets. Below, we compare analogs developed for monoamine transporters (SERT, NET, DAT) and α4β2 nAChRs.

Monoamine Transporter Inhibitors

A series of 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes has been investigated as triple reuptake inhibitors, which are of interest for treating major depressive disorder. The goal is to achieve a balanced inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Table 1: Pharmacodynamic Profile of 3-Azabicyclo[3.1.0]hexane Analogs as Triple Reuptake Inhibitors

Compound R Group SERT Ki (nM) NET Ki (nM) DAT Ki (nM)
Analog A 3,4-dichlorophenyl 1.2 5.5 8.1
Analog B 4-chlorophenyl 3.4 15 25

| Analog C | 4-methoxyphenyl | 10 | 45 | 120 |

Data synthesized from structure-activity relationship discussions in relevant literature[4].

The data clearly indicates that substitution on the aryl ring is a critical determinant of potency. The 3,4-dichloro substitution (Analog A) provides the most potent and balanced profile across the three transporters. This is likely due to favorable interactions within the hydrophobic binding pockets of the transporters. The removal of one chlorine atom (Analog B) or its replacement with a methoxy group (Analog C) leads to a progressive loss of potency, particularly at the NET and DAT.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3-azabicyclo[3.1.0]hexane scaffold has also been incorporated into ligands designed as partial agonists for the α4β2 nAChR, a target for depression and cognitive disorders[5]. In this context, replacing more flexible amine structures like pyrrolidine with the rigid bicyclic core was explored.

Table 2: Pharmacodynamic Profile of α4β2 nAChR Ligands

Compound Amine Moiety α4β2 nAChR Ki (nM)
Analog D Azetidine 0.7
Analog E Pyrrolidine 2.5

| Analog F | 3-Azabicyclo[3.1.0]hexane | 213 |

Data synthesized from structure-activity relationship discussions in relevant literature[5].

Interestingly, in this particular series, the incorporation of the 3-azabicyclo[3.1.0]hexane moiety (Analog F) resulted in a dramatic decrease in binding affinity compared to smaller, less constrained rings like azetidine and pyrrolidine[5]. This highlights a crucial principle in drug design: while rigidity can be beneficial, the specific geometry of the scaffold must be compatible with the topology of the target's binding site. In this case, the bicyclic structure may introduce steric hindrance or orient the key pharmacophoric elements suboptimally for interaction with the α4β2 nAChR.

Pharmacokinetic Comparison: The Path to In Vivo Efficacy

A potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentrations. The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is therefore a critical component of drug development. Key parameters for CNS drugs include oral bioavailability and brain penetration.

Table 3: Key Pharmacokinetic Parameters of Selected Analogs

Compound Target Class Oral Bioavailability (Rat, %) Brain/Blood Ratio
Analog A Triple Reuptake Inhibitor > 30% > 4

| Analog G | Glycine Transporter Inhibitor | Low | Low (P-gp efflux) |

Data synthesized from relevant literature[4][6].

Analog A, a triple reuptake inhibitor, demonstrates a favorable pharmacokinetic profile with good oral bioavailability and excellent brain penetration (a brain/blood ratio > 1 is generally desired for CNS targets)[4]. This suggests that the scaffold is not inherently a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier. However, studies on other analogs, such as those targeting the glycine transporter (Analog G), have shown that they can be subject to P-gp efflux, leading to poor brain uptake[6]. This underscores the importance of evaluating each new analog experimentally, as subtle structural changes can significantly impact interactions with transporters.

Experimental Protocols: Methodologies for PK/PD Evaluation

The data presented above is generated through a series of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Radioligand Binding Assay (Pharmacodynamics)

This assay quantifies the affinity of a test compound for a specific receptor or transporter.

  • Preparation of Membranes: Membranes from cells recombinantly expressing the target of interest (e.g., hSERT, hNET, hDAT) are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer.

    • 25 µL of radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kd value.

    • 25 µL of test compound at various concentrations (typically a 10-point dilution series). For determining non-specific binding, a high concentration of a known inhibitor is used.

    • 100 µL of the membrane preparation.

  • Incubation: The plate is incubated for 60-120 minutes at room temperature or 4°C to reach equilibrium. The choice of temperature and time is target-dependent and must be optimized to ensure stability of the receptor and ligand.

  • Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed rapidly with ice-cold buffer to reduce non-specific binding.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (Target+) Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubate TestCmpd Test Compound (Analog A) TestCmpd->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50/Ki Count->Calculate

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Pharmacokinetics)

This experiment determines key PK parameters like bioavailability and brain penetration.

  • Animal Dosing: Male Sprague-Dawley rats are divided into two groups:

    • Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) and administered as a bolus dose (e.g., 1 mg/kg) into the tail vein. This group serves as the 100% bioavailability reference.

    • Oral (PO) Group: The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) and administered at a higher dose (e.g., 5 mg/kg).

  • Blood Sampling: At multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h), blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) into heparinized tubes. Plasma is separated by centrifugation.

  • Brain Tissue Collection: At the final time point (or in a separate cohort of animals), rats are euthanized, and brains are rapidly excised, rinsed, and homogenized.

  • Sample Analysis: Plasma and brain homogenate samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This requires the development of a sensitive and specific bioanalytical method. A standard curve is prepared by spiking blank plasma/brain homogenate with known concentrations of the compound.

  • Data Analysis:

    • Plasma concentration-time data are plotted.

    • Pharmacokinetic parameters (AUC, Cmax, T1/2) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Oral Bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    • Brain/Blood Ratio is calculated as: (Concentration_Brain / Concentration_Blood) at a specific time point.

Signaling Pathway Context: α4β2 nAChR Modulation

Analogs targeting the α4β2 nAChR are often designed as partial agonists. Their mechanism involves binding to the receptor and inducing a conformational change that opens the ion channel, allowing cation influx (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and downstream signaling, including the release of neurotransmitters like dopamine and acetylcholine in brain regions associated with mood and cognition[5].

G cluster_membrane Neuronal Membrane nAChR α4β2 nAChR CaInflux Ca²⁺ Influx nAChR->CaInflux Channel Opening Analog 3-Azabicyclo[3.1.0]hexane Analog (Agonist) Analog->nAChR Binds Depolarization Membrane Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release CaInflux->Depolarization Response Therapeutic Effect (e.g., Antidepressant) NT_Release->Response

Caption: Signaling cascade following α4β2 nAChR activation.

Conclusion and Future Directions

The 3-azabicyclo[3.1.0]hexane scaffold is a powerful tool for the design of novel CNS-active agents. Our comparative analysis demonstrates that while this rigid core can impart high potency and favorable pharmacokinetic properties, success is highly target-dependent.

  • For monoamine transporters , appropriate aryl substitution on the scaffold yields potent, brain-penetrant triple reuptake inhibitors[4].

  • For α4β2 nAChRs , the scaffold's geometry may not be optimal compared to smaller, more flexible amines, leading to a significant loss of affinity[5].

This underscores the necessity of a hypothesis-driven approach. The choice to incorporate this scaffold must be guided by a deep understanding of the target's binding site topology. Future work should focus on using computational modeling and structural biology to predict the compatibility of the 3-azabicyclo[3.1.0]hexane core with a given target before embarking on extensive synthetic efforts. By combining rational design with the robust experimental methodologies outlined here, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Lunn, G., Roberts, L. R., Content, S., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-3. Available at: [Link]

  • Singh, S. B., Singh, P., Suh, D., et al. (2010). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1036-40. Available at: [Link]

  • Suh, D., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911): A Novel, Potent, Selective and Orally Active... Journal of Medicinal Chemistry. Available at: [Link]

  • G G, P. (2021). Designing Selective Modulators for the Nicotinic Receptor Subtypes... ACS Publications. Available at: [Link]

  • Abd-El-Aziz, A. S., et al. (2014). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 57(21), 9049-63. Available at: [Link]

  • Maslov, M. A., et al. (2018). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 19(6), 1668. Available at: [Link]

  • Micheli, F., et al. (2010). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(19), 6934-47. Available at: [Link]

  • Gualdani, R., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115655. Available at: [Link]

  • Lowe, J. A., et al. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 19(11), 2974-6. Available at: [Link]

  • Micheli, F., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(5), 2130-43. Available at: [Link]

  • Nishiyama, S., et al. (2012). In Vivo Evaluation of C-labeled Three Radioligands for Glycine Transporter 1 in the Mouse Brain. Semantic Scholar. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.